molecular formula C4H4N2O2S B106732 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 18212-21-0

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B106732
CAS No.: 18212-21-0
M. Wt: 144.15 g/mol
InChI Key: NHHQOYLPBUYHQU-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C4H4N2O2S and its molecular weight is 144.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylthiadiazole-5-carboxylic acid
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InChI

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQOYLPBUYHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362538
Record name 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
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Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18212-21-0
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
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Record name 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
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Record name 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
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Foundational & Exploratory

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details a well-established two-step synthetic route, including experimental protocols, and presents key quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the 1,2,3-thiadiazole ring system via the Hurd-Mori reaction to yield an ester intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.[1]

Synthesis_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate Semicarbazone Ethyl Acetoacetate Semicarbazone Ethyl Acetoacetate->Ethyl Acetoacetate Semicarbazone Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Ethyl Acetoacetate Semicarbazone Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Ethyl Acetoacetate Semicarbazone->Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Hurd-Mori Cyclization Thionyl Chloride Thionyl Chloride Thionyl Chloride->Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Hydrolysis Hydrolysis Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This initial step involves the formation of the 1,2,3-thiadiazole ring through the Hurd-Mori cyclization of ethyl acetoacetate semicarbazone using thionyl chloride.[1]

Materials:

  • Ethyl acetoacetate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Thionyl chloride

  • Dichloromethane or Dioxane

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Formation of Semicarbazone: Dissolve semicarbazide hydrochloride and sodium acetate in water and add ethanol. To this solution, add ethyl acetoacetate and stir at room temperature. The product, ethyl acetoacetate semicarbazone, will precipitate and can be collected by filtration.

  • Hurd-Mori Cyclization: Suspend the dried semicarbazone in a suitable solvent such as dichloromethane or dioxane. Cool the mixture in an ice bath and slowly add thionyl chloride. After the addition, allow the reaction to warm to room temperature and then heat to reflux.

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured into ice-water and extracted with dichloromethane or ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[1]

Step 2: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.[1]

Materials:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • Methanol or Ethanol

  • Sodium hydroxide or Lithium hydroxide (aqueous solution)

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis: Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification and Extraction: Once the starting material is consumed, cool the mixture to room temperature and remove the alcohol using a rotary evaporator. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with hydrochloric acid, which causes the carboxylic acid to precipitate. The product is then extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[1]

Quantitative Data

The following tables summarize the key physical and analytical data for the intermediate and final products.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateC₆H₈N₂O₂S172.20-
This compoundC₄H₄N₂O₂S144.15169-173

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateNo specific data found in the provided search results.No specific data found in the provided search results.No specific data found in the provided search results.
This compoundA patent provides the following data for a similar thiazole compound: (CDCl₃): δ 2.644 (s, 3H, CH₃), 13.33 (s, 1H, COOH), 9.13 (s, 1H, CH)[2]No specific data found in the provided search results.No specific data found in the provided search results.

Note: Specific spectroscopic data for the exact title compound and its ethyl ester intermediate were not available in the provided search results. The data for a similar thiazole analogue is included for reference.

Logical Relationships in Synthesis

The synthesis follows a logical progression from readily available starting materials to the final product through two distinct chemical transformations.

Logical_Flow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functional Group Transformation Starting Materials Starting Materials Semicarbazone Formation Semicarbazone Formation Starting Materials->Semicarbazone Formation Hurd-Mori Cyclization Hurd-Mori Cyclization Semicarbazone Formation->Hurd-Mori Cyclization Ester Intermediate Ester Intermediate Hurd-Mori Cyclization->Ester Intermediate Ester Hydrolysis Ester Hydrolysis Ester Intermediate->Ester Hydrolysis Acidification Acidification Ester Hydrolysis->Acidification Final Product Final Product Acidification->Final Product

Caption: Logical flow of the two-step synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. This heterocyclic compound is a subject of growing interest in the fields of medicinal chemistry and agrochemistry due to the diverse biological activities exhibited by its derivatives.

Core Chemical Properties

This compound is a stable, solid organic compound. The presence of the thiadiazole ring and the carboxylic acid functional group makes it a versatile building block for the synthesis of a wide range of derivatives.

PropertyValueReference
CAS Number 18212-21-0[1]
Molecular Formula C₄H₄N₂O₂S[1]
Molecular Weight 144.15 g/mol [1]
Appearance Powder
Melting Point 169-173 °C (decomposes)
Solubility Soluble in DMSO[2]

Synthesis and Reactivity

The primary method for synthesizing this compound is through the Hurd-Mori reaction, followed by the hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

  • Formation of the Hydrazone: React ethyl acetoacetate with an N-acyl or N-tosylhydrazine in a suitable solvent, such as ethanol. This condensation reaction forms the corresponding hydrazone intermediate.

  • Cyclization (Hurd-Mori Reaction): The hydrazone is then reacted with thionyl chloride (SOCl₂). This step results in the cyclization of the hydrazone to form the 1,2,3-thiadiazole ring, yielding ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The reaction should be carried out in an inert solvent and at a controlled temperature.

Step 2: Hydrolysis to the Carboxylic Acid

  • The ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is hydrolyzed using a base, such as sodium hydroxide, in an aqueous or alcoholic solution.

  • The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound.

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Logical Relationship: Synthesis of this compound

G Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product Ethyl acetoacetate Ethyl acetoacetate Hydrazone Hydrazone Ethyl acetoacetate->Hydrazone Condensation N-acyl/tosylhydrazine N-acyl/tosylhydrazine N-acyl/tosylhydrazine->Hydrazone Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate Hydrazone->Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate Hurd-Mori Reaction (SOCl₂) This compound This compound Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate->this compound Hydrolysis (NaOH, then H⁺)

Caption: Workflow for the synthesis of the target compound.

The carboxylic acid group of this compound undergoes typical reactions, such as esterification, amidation, and conversion to the acid chloride. The thiadiazole ring is generally stable but can be susceptible to nucleophilic attack at the 5-position.

Spectroscopic Properties

The structural confirmation of this compound and its derivatives is achieved through various spectroscopic techniques.

Spectroscopic Data for DerivativesChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (Hydrazide Derivatives)
NH proton12.10–12.87 ppm (singlet)
=CH proton8.06–8.63 ppm (singlet)
¹³C NMR (Hydrazide Derivatives)
=CH carbon135.59–146.67 ppm
C=O carbon163.31–164.61 ppm
FT-IR (Hydrazide Derivatives)
C=O stretchingCharacteristic absorption observed
=CH stretchingCharacteristic absorption observed

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential as antimicrobial, antifungal, and antiviral agents.[3][4][5]

Antifungal Mechanism of Action

Thiadiazole derivatives often exhibit antifungal activity by inhibiting the enzyme cytochrome P450 14-α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.

Signaling Pathway: Antifungal Action of Thiadiazole Derivatives

G Antifungal Mechanism Thiadiazole Derivative Thiadiazole Derivative Cytochrome P450 14-α-demethylase Cytochrome P450 14-α-demethylase Thiadiazole Derivative->Cytochrome P450 14-α-demethylase Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Cell Death Cell Death Fungal Cell Membrane->Cell Death Disruption leads to

Caption: Inhibition of ergosterol biosynthesis by thiadiazole derivatives.

Plant Defense Activation

A notable derivative, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Tiadinil), has been shown to induce Systemic Acquired Resistance (SAR) in plants.[7] This compound acts as a plant elicitor, triggering a defense response that protects the plant from a broad spectrum of pathogens. The mechanism involves the activation of defense-related genes, such as Pathogenesis-Related (PR) genes (e.g., PR1, PR2, and PR5).

Signaling Pathway: Plant Systemic Acquired Resistance (SAR) Induction by a Thiadiazole Derivative

G SAR Induction Pathway Tiadinil Tiadinil Plant Cell Receptor Plant Cell Receptor Tiadinil->Plant Cell Receptor Binding Signal Transduction Cascade Signal Transduction Cascade Plant Cell Receptor->Signal Transduction Cascade Activation Transcription Factors Transcription Factors Signal Transduction Cascade->Transcription Factors Activation PR Gene Expression PR Gene Expression Transcription Factors->PR Gene Expression Induction of (PR1, PR2, PR5) Systemic Acquired Resistance Systemic Acquired Resistance PR Gene Expression->Systemic Acquired Resistance Leads to

Caption: Induction of plant defense by a thiadiazole derivative.

Conclusion

This compound is a valuable heterocyclic compound with a well-established synthetic route and a reactive functional group amenable to further modification. Its derivatives have demonstrated promising biological activities, particularly as antifungal agents and plant defense activators. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action is warranted to fully explore the therapeutic and agrochemical potential of this chemical scaffold.

References

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid (CAS number 18212-21-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS number 18212-21-0), a heterocyclic compound with significant implications in agricultural and pharmaceutical research. This document details its chemical and physical properties, safety and toxicological data, and explores its primary biological role as the active metabolite of the plant activator, Tiadinil. A key focus is its mechanism of action through the induction of Systemic Acquired Resistance (SAR) in plants. Detailed experimental protocols for its synthesis are provided, alongside representative methodologies for toxicological assessment.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] It is soluble in polar solvents. Its core chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification

IdentifierValue
CAS Number 18212-21-0
IUPAC Name This compound[3]
Molecular Formula C₄H₄N₂O₂S[3]
Molecular Weight 144.15 g/mol [3]
SMILES Cc1nnsc1C(O)=O
InChI Key NHHQOYLPBUYHQU-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyValue
Appearance White to light yellow crystalline powder[1]
Melting Point 169-174 °C (with decomposition)[2]
Boiling Point (Predicted) 315.2 ± 34.0 °C[1]
Density (Predicted) 1.53 g/cm³[1]
Solubility Soluble in polar solvents

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as the active metabolite of the commercial plant activator, Tiadinil. Tiadinil itself does not exhibit direct antimicrobial activity but is metabolized in plants to this compound, which then triggers a plant's innate immune response.

Induction of Systemic Acquired Resistance (SAR)

This compound is a potent inducer of Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum defense mechanism effective against a wide range of pathogens, including fungi, bacteria, and viruses. A key characteristic of this compound's action is that it functions downstream of salicylic acid (SA) accumulation, a central signaling molecule in the SAR pathway. This means it activates the defense cascade without increasing the endogenous levels of SA.

SAR_Pathway cluster_pathogen Pathogen Recognition cluster_signaling Signal Transduction cluster_compound Compound Action cluster_response Plant Defense Response Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active SA-mediated conformational change TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Tiadinil Tiadinil (Pro-drug) Metabolite 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid (Active Metabolite) Tiadinil->Metabolite metabolized in plant Metabolite->NPR1_active Acts downstream of SA, likely influencing NPR1 activation/translocation

Systemic Acquired Resistance (SAR) Pathway Activation.
Antimicrobial and Fungicidal Activity of Derivatives

While this compound itself is primarily a plant defense activator, its derivatives have been synthesized and evaluated for direct antimicrobial and fungicidal properties. Notably, hydrazide-hydrazone and benzoyl hydrazone derivatives have shown activity against various Gram-positive bacteria and plant pathogenic fungi. This suggests that the 1,2,3-thiadiazole scaffold is a valuable pharmacophore for the development of novel antimicrobial agents.

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-step process involving the Hurd-Mori reaction to form the thiadiazole ring, followed by hydrolysis of the resulting ester.

Synthesis_Workflow cluster_step1 Step 1: Hurd-Mori Reaction cluster_step2 Step 2: Hydrolysis Start1 Ethyl acetoacetate semicarbazone Reagent1 Thionyl chloride (SOCl₂) Start1->Reagent1 Reacts with Product1 Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Reagent1->Product1 Forms Start2 Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Product1->Start2 Intermediate Reagent2 Aqueous base (e.g., NaOH) followed by acid workup Start2->Reagent2 Reacts with Product2 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid Reagent2->Product2 Yields

Synthesis workflow for the target compound.

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)

  • Preparation of Ethyl Acetoacetate Semicarbazone:

    • Dissolve ethyl acetoacetate and semicarbazide hydrochloride in a suitable solvent system (e.g., ethanol/water).

    • Add a base such as sodium acetate to neutralize the hydrochloride.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to allow the product to precipitate.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • Cyclization:

    • Suspend the dried ethyl acetoacetate semicarbazone in a suitable solvent like dichloromethane or dioxane.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Carefully quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the alcohol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 with an acid like hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Toxicological Assessment: Acute Oral LD50 (Representative Protocol based on OECD Guidelines)

The following is a generalized protocol for determining the acute oral toxicity (LD50). Specific details may vary based on the test substance and regulatory requirements.

  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex (or both sexes) are typically used. Animals are acclimatized to the laboratory conditions before the study.

  • Housing and Diet: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. They are provided with a standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil) at various concentrations.

  • Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives only the vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.

  • Data Analysis: The LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated using appropriate statistical methods (e.g., probit analysis).

Table 3: Toxicological Data

ParameterValueSpecies
Oral LD50 6400 mg/kgRat

This high LD50 value suggests a low acute oral toxicity for this compound.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water and seek medical advice.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined role in plant defense activation. Its mechanism of action through the SAR pathway, acting downstream of salicylic acid, makes it a valuable tool for research in plant science and the development of novel crop protection agents. Furthermore, its derivatives show promise as direct antimicrobial and fungicidal agents, highlighting the potential of the 1,2,3-thiadiazole scaffold in pharmaceutical research. This guide provides a foundational understanding of its properties, synthesis, and biological activities for professionals in the field.

References

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and its key derivatives. The methodologies detailed herein are compiled from established literature and offer a comprehensive resource for the preparation of this versatile heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery. This document outlines the core synthesis of the parent acid and subsequently details the preparation of its ester, acyl chloride, amide, and hydrazide derivatives.

Core Synthesis: this compound

The synthesis of the target carboxylic acid is typically achieved in a two-step process, commencing with the formation of an ethyl ester intermediate via the Hurd-Mori reaction, followed by its hydrolysis.

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

The foundational 1,2,3-thiadiazole ring is constructed using the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride.

Experimental Protocol:

A detailed protocol for this reaction is as follows: An appropriate hydrazone precursor is reacted with thionyl chloride. While specific conditions can be adapted, a general approach involves the slow addition of thionyl chloride to a cooled solution of the hydrazone in an inert solvent, such as dichloromethane or chloroform. The reaction mixture is then typically stirred at room temperature or gently heated to drive the cyclization. Upon completion, the reaction is carefully quenched with ice-water, and the product is extracted with an organic solvent. Purification is generally achieved through column chromatography on silica gel or by recrystallization.

dot

Caption: Workflow for the Hurd-Mori Synthesis of the Ethyl Ester Intermediate.

Step 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base.

Experimental Protocol:

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide. The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After the reaction is complete, the alcohol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with an acid like hydrochloric acid, which causes the carboxylic acid to precipitate. The product is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude carboxylic acid, which can be further purified by recrystallization.

dot

Caption: Workflow for the Hydrolysis of the Ethyl Ester to the Carboxylic Acid.

Synthesis of Derivatives

The carboxylic acid functional group at the 5-position serves as a versatile handle for the synthesis of a variety of derivatives.

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

The acyl chloride is a key intermediate for the synthesis of amides and esters.

Experimental Protocol:

This compound is reacted with an excess of thionyl chloride. The mixture is typically heated to reflux for a period of 2 to 3 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude carbonyl chloride, which is often used in the next step without further purification.

Amide Derivatives

Amides can be synthesized from the carbonyl chloride or directly from the ethyl ester.

Experimental Protocol (from Carbonyl Chloride):

The crude 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). The solution is cooled in an ice bath, and a solution of the desired amine and a base (such as triethylamine or pyridine) in the same solvent is added dropwise. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, it is quenched with water, and the product is extracted, washed, dried, and purified.

Experimental Protocol (from Ethyl Ester):

In an alternative approach, the ethyl ester can be reacted directly with an amine. For example, to synthesize this compound (cyclohexylmethyl) amide, the ethyl ester is dissolved in absolute ethanol, and an equimolar amount of aminomethylcyclohexane is added at room temperature. The solution is then heated to reflux for 3 hours. After concentrating the solution, the resulting oil is digested with a non-polar solvent like isopropyl ether and then recrystallized.

Ester Derivatives

Ester derivatives can be prepared from the carbonyl chloride or by Fischer esterification of the carboxylic acid.

Experimental Protocol (from Carbonyl Chloride):

Similar to the amide synthesis, the carbonyl chloride is reacted with the desired alcohol in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent. The reaction is typically carried out at a low temperature and then allowed to proceed at room temperature. Work-up and purification follow standard procedures.

Experimental Protocol (Fischer Esterification):

The carboxylic acid is dissolved in an excess of the desired alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid) is added. The mixture is heated to reflux, and the reaction is driven to completion, often by the removal of water. After completion, the excess alcohol is removed, and the crude ester is worked up and purified.

Hydrazide and Hydrazide-Hydrazone Derivatives

The carboxylic acid can be converted to its hydrazide, which can then be further reacted to form hydrazide-hydrazones.

Experimental Protocol (Hydrazide Synthesis):

The synthesis of this compound hydrazide typically involves the reaction of the corresponding ester with hydrazine hydrate in an alcoholic solvent.

Experimental Protocol (Hydrazide-Hydrazone Synthesis):

The this compound hydrazide (0.01 mol) is dissolved in ethanol (15 mL). To this solution, the appropriate substituted aldehyde (0.01 mol) is added. The mixture is then heated under reflux for 3 hours. After cooling, the solution is refrigerated for 24 hours to facilitate the precipitation of the product, which is then collected by filtration.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its derivatives as reported in the literature.

Table 1: Synthesis of the Core and Key Intermediates

Reaction StepReactantsReagents/SolventsTemperatureTimeYield
Ester Synthesis Hydrazone PrecursorThionyl Chloride, Inert SolventRoom Temp. to Gentle HeatVariableVariable
Hydrolysis Ethyl EsterNaOH or LiOH, Ethanol/WaterRefluxSeveral HoursGood
Carbonyl Chloride Synthesis Carboxylic AcidThionyl ChlorideReflux2-3 HoursHigh (often used crude)

Table 2: Synthesis of Derivatives

DerivativeStarting MaterialReagents/SolventsTemperatureTimeYield
Amide (from Carbonyl Chloride) Carbonyl Chloride, AmineBase (e.g., Triethylamine), DCM0°C to Room Temp.VariableGood
(Cyclohexylmethyl) amide (from Ethyl Ester) Ethyl Ester, AminomethylcyclohexaneEthanolReflux3 Hours96%
Hydrazide-Hydrazones Hydrazide, AldehydeEthanolReflux3 Hours57-98%[1]
Ester (from Carbonyl Chloride) Carbonyl Chloride, AlcoholBase (e.g., Pyridine), Inert Solvent0°C to Room Temp.VariableGood
Ester (Fischer Esterification) Carboxylic Acid, AlcoholAcid Catalyst (e.g., H₂SO₄)RefluxVariableGood

Overall Synthetic Pathway

The following diagram illustrates the key synthetic transformations starting from the ethyl ester precursor.

dot

Synthetic_Pathway EthylEster Ethyl 4-methyl-1,2,3-thiadiazole- 5-carboxylate CarboxylicAcid 4-Methyl-1,2,3-thiadiazole- 5-carboxylic Acid EthylEster->CarboxylicAcid Hydrolysis Amide Amide Derivatives EthylEster->Amide Amine, Reflux CarbonylChloride 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride CarboxylicAcid->CarbonylChloride SOCl₂ Ester Ester Derivatives CarboxylicAcid->Ester Alcohol, H⁺ Hydrazide Hydrazide Derivative CarboxylicAcid->Hydrazide Hydrazine Hydrate CarbonylChloride->Amide Amine, Base CarbonylChloride->Ester Alcohol, Base Hydrazone Hydrazide-Hydrazone Derivatives Hydrazide->Hydrazone Aldehyde

Caption: Synthetic Pathways to Derivatives of this compound.

References

Unveiling the Biological Potential of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest as a versatile scaffold in medicinal and agricultural chemistry. While research into its biological activities is ongoing, the majority of published studies have focused on the synthesis and evaluation of its derivatives. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound and its derivatives, with a focus on antimicrobial, herbicidal, and plant growth-regulating properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes synthetic and experimental workflows to facilitate further research and development in this area. A notable gap in the literature exists concerning the specific biological activities of the parent carboxylic acid, as well as its anticancer and enzyme inhibitory potential and associated signaling pathways.

Synthesis of this compound and Its Derivatives

The synthesis of the 1,2,3-thiadiazole ring is often achieved through the Hurd-Mori reaction, which involves the reaction of hydrazones with thionyl chloride. While specific details for the synthesis of this compound are not extensively documented in the readily available literature, the synthesis of its derivatives, particularly hydrazides, is well-described. These derivatives serve as key intermediates for creating a diverse range of bioactive molecules.

A common synthetic route involves the condensation reaction of this compound hydrazide with various aldehydes to yield hydrazide-hydrazone derivatives.

General Synthesis Workflow for Hydrazide-Hydrazone Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Hydrazide 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid hydrazide Condensation Condensation Reaction (Ethanol, Reflux) Hydrazide->Condensation Aldehyde Substituted Aldehyde Aldehyde->Condensation Derivative Hydrazide-Hydrazone Derivative Condensation->Derivative

Figure 1: Synthesis of Hydrazide-Hydrazone Derivatives

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been a primary focus of research. Specifically, a series of hydrazide-hydrazone derivatives have been synthesized and evaluated for their in vitro activity against a panel of bacterial and fungal strains.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify the antimicrobial efficacy of a compound. The following table summarizes the reported MIC and MBC values for selected active hydrazide-hydrazone derivatives of this compound against various microbial strains. It is important to note that data on the antimicrobial activity of the parent this compound is not available in the cited literature.

Compound IDDerivative StructureTest OrganismMIC (µg/mL)MBC (µg/mL)
15 5-nitro-2-furyl moietyStaphylococcus aureus ATCC 259231.953.9
15 5-nitro-2-furyl moietyStaphylococcus epidermidis ATCC 122281.957.81
15 5-nitro-2-furyl moietyBacillus subtilis ATCC 66333.97.81
15 5-nitro-2-furyl moietyEnterococcus faecalis ATCC 2921215.6231.25
15 5-nitro-2-furyl moietyEscherichia coli ATCC 259227.8115.62
15 5-nitro-2-furyl moietyPseudomonas aeruginosa ATCC 2785315.6231.25
15 5-nitro-2-furyl moietyCandida albicans ATCC 102313.97.81
Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of chemical compounds, based on standard methodologies.

Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compound Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Dilutions with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Subculture Subculture from Wells with No Growth onto Agar Plates Read_MIC->Subculture Incubate_Plates Incubate Agar Plates Subculture->Incubate_Plates Read_MBC Determine MBC (Lowest concentration with no bacterial growth) Incubate_Plates->Read_MBC End End Read_MBC->End

Figure 2: Antimicrobial Susceptibility Testing Workflow

Methodology:

  • Preparation of Microbial Inoculum: Pure colonies of the test microorganisms are suspended in a sterile broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is determined as the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Herbicidal and Plant Growth-Regulating Activity

The potential of this compound derivatives in agriculture has been explored, with a patent describing the herbicidal and plant growth-regulating effects of its (cyclohexylmethyl) amide derivative.

Reported Herbicidal Effects

The (cyclohexylmethyl) amide derivative of this compound has been reported to exhibit both soil and leaf herbicidal action against various seed and perennial weeds. The effect is described as partly systemic.

DerivativeApplicationTarget WeedsCrop Safety
(Cyclohexylmethyl) amideSoil and leaf applicationSeed and perennial weedsNot specified in detail

Note: The patent lacks specific quantitative data on the herbicidal efficacy (e.g., GR50 values) and focuses on a single derivative.

Experimental Protocol: Herbicide Bioassay

A generalized protocol for conducting a herbicide bioassay is outlined below. This can be adapted to evaluate the herbicidal potential of this compound and its derivatives.

General Workflow for Herbicide Bioassay Start Start Prepare_Soil Prepare Soil or Growth Medium Start->Prepare_Soil Plant_Seeds Plant Seeds of Target Weed and Crop Species Prepare_Soil->Plant_Seeds Apply_Compound Apply Test Compound at Various Concentrations Plant_Seeds->Apply_Compound Incubate Incubate under Controlled Growth Conditions Apply_Compound->Incubate Observe Observe and Record Phytotoxic Effects (e.g., germination rate, growth inhibition) Incubate->Observe Data_Analysis Analyze Data to Determine Herbicidal Efficacy (e.g., GR50) Observe->Data_Analysis End End Data_Analysis->End

Figure 3: Herbicide Bioassay Workflow

Methodology:

  • Plant Material: Seeds of susceptible weed species and tolerant crop species are selected.

  • Growth Conditions: Plants are grown in a suitable medium (e.g., soil, agar) in pots or petri dishes under controlled environmental conditions (light, temperature, humidity).

  • Compound Application: The test compound is applied at a range of concentrations, either pre-emergence (to the soil before seed germination) or post-emergence (to the foliage of young plants).

  • Observation: The plants are observed over a period of time for signs of phytotoxicity, such as inhibition of germination, stunting of growth, chlorosis, and necrosis.

  • Data Analysis: The effects are quantified, and dose-response curves are generated to determine parameters such as the concentration required for 50% growth reduction (GR50).

Anticancer and Enzyme Inhibitory Activities: A Research Gap

A thorough review of the existing literature reveals a significant lack of research on the anticancer and enzyme inhibitory activities of this compound itself. While the broader class of thiadiazole derivatives has shown promise in these areas, specific data for the core compound is not available.

Future Research Directions

To address this knowledge gap, future research should focus on evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines. A standard methodology for this is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Add_Compound Add Test Compound at Various Concentrations Seed_Cells->Add_Compound Incubate_Cells Incubate Cells for a Defined Period (e.g., 24-72h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent to Each Well Incubate_Cells->Add_MTT Incubate_MTT Incubate to Allow Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 4: MTT Cytotoxicity Assay Workflow

Methodology:

  • Cell Seeding: Cancer cells are seeded into

An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest for its role as a potent plant defense activator. Its primary mechanism of action is the induction of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting plant immunity. This document provides a comprehensive technical overview of the molecular mechanisms underlying the activity of this compound, with a focus on its interaction with the SAR signaling pathway. While quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes the current understanding based on studies of analogous compounds and the well-established principles of SAR.

Core Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

The central function of this compound is to act as an elicitor of Systemic Acquired Resistance (SAR) in plants. SAR is a state of heightened defense preparedness in tissues distant from the initial point of pathogen attack or chemical treatment. This induced resistance is effective against a wide range of pathogens, including viruses, bacteria, and fungi.

Unlike traditional fungicides or bactericides, this compound does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to a more rapid and robust defense response upon subsequent pathogen challenge. This mode of action is considered a more sustainable approach to crop protection, as it reduces the likelihood of pathogen resistance development.

The SAR Signaling Pathway and the Role of this compound

The induction of SAR is a complex signaling cascade. While the precise molecular target of this compound has not been definitively identified, research on analogous thiadiazole derivatives and other SAR inducers points to its interaction with key components of the salicylic acid (SA) signaling pathway.

It is hypothesized that this compound acts downstream of SA biosynthesis but upstream of or at the level of the key regulatory protein, Nonexpressor of Pathogenesis-Related Genes 1 (NPR1). Evidence suggests that treatment with related compounds does not lead to a significant accumulation of SA, indicating that they do not trigger SA synthesis but rather activate the signaling pathway at a later stage.

The signaling cascade can be broadly outlined as follows:

  • Perception: The plant perceives the chemical elicitor, this compound. The specific receptor for this molecule is currently unknown.

  • Signal Transduction: A downstream signaling cascade is initiated, which is largely independent of de novo salicylic acid synthesis.

  • NPR1 Activation: The signal converges on the master regulator of SAR, NPR1. In its inactive state, NPR1 resides in the cytoplasm as an oligomer. Upon activation of the SAR pathway, cellular redox changes lead to the monomerization of NPR1 and its translocation into the nucleus.

  • Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA (TGACG motif-binding) transcription factors. This complex then binds to the promoters of a large set of defense-related genes, including the Pathogenesis-Related (PR) genes.

  • Induction of Defense Genes: The activation of these genes leads to the production of PR proteins, which have antimicrobial properties and contribute to the establishment of a broad-spectrum disease resistance state.

Figure 1: Proposed signaling pathway for this compound in the induction of SAR.

Quantitative Data

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeTarget OrganismMIC (µg/mL)Reference
Hydrazide-hydrazone with 5-nitro-2-furoyl moietyGram-positive bacteria1.95–15.62[1]

Note: This data is for a derivative and indicates the potential for developing antimicrobial agents from the this compound scaffold, not the direct antimicrobial activity of the parent compound.

Table 2: Fungicidal Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde Benzoyl Hydrazone Derivatives

Compound DerivativeFungal PathogenEC50 (µg/mL)Reference
Compound 8gValsa mali1.64(Fan et al., 2017)
Compound 8nValsa mali1.87(Fan et al., 2017)
Tiadinil (Control)Valsa mali~7.0(Fan et al., 2017)

Note: This data is for derivatives of a related aldehyde and highlights the fungicidal potential of the broader chemical class.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the SAR-inducing activity of chemical elicitors like this compound. These are generalized protocols that would need to be optimized for specific plant-pathogen systems.

Plant Growth and Chemical Treatment
  • Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) is a commonly used model organism. Seeds are surface-sterilized and stratified at 4°C for 2-3 days before being sown on a sterile soil mixture.

  • Growth Conditions: Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at approximately 22°C.

  • Chemical Application: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in water containing a surfactant (e.g., 0.02% Silwet L-77) to ensure even leaf coverage. The solution is applied to the leaves of 4-5 week old plants by spraying until runoff. Control plants are treated with a mock solution (solvent and surfactant only).

Pathogen Challenge Assay
  • Pathogen Culture: A virulent strain of a pathogen, for example, the bacterium Pseudomonas syringae pv. tomato DC3000, is grown in a suitable liquid medium to a specific optical density.

  • Inoculation: Two to three days after chemical treatment, plants are challenged with the pathogen. This can be done by infiltrating a bacterial suspension into the abaxial side of the leaves using a needleless syringe or by dip-inoculation of the entire rosette.

  • Disease Assessment: Disease symptoms are visually scored at 3-5 days post-inoculation. For bacterial pathogens, disease severity can be quantified by determining the bacterial titer in the infected leaves. This involves homogenizing leaf discs of a known area in a buffer, plating serial dilutions on a selective medium, and counting the colony-forming units (CFUs).

Analysis of Defense Gene Expression by qRT-PCR
  • Sample Collection and RNA Extraction: Leaf tissue is harvested at various time points after chemical treatment (e.g., 0, 6, 12, 24, 48 hours). Total RNA is extracted using a commercial kit or a standard protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of key SAR marker genes, such as PR1, PR2, and PR5, are quantified by qRT-PCR using gene-specific primers. A housekeeping gene (e.g., Actin or Ubiquitin) is used as an internal control for normalization. The relative gene expression is calculated using the ΔΔCt method.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis Plant_Growth Plant Growth (e.g., Arabidopsis) Chemical_Treatment Spray Plants with 4MT5CA Plant_Growth->Chemical_Treatment Chemical_Prep Prepare 4MT5CA Solution Chemical_Prep->Chemical_Treatment Pathogen_Inoculation Pathogen Challenge (e.g., P. syringae) Chemical_Treatment->Pathogen_Inoculation 2-3 days Gene_Expression qRT-PCR for PR Genes Chemical_Treatment->Gene_Expression Time Course (0-48h) Disease_Scoring Disease Severity Scoring & Pathogen Titer Pathogen_Inoculation->Disease_Scoring 3-5 days

Figure 2: General experimental workflow for assessing the SAR-inducing activity of a chemical elicitor.

Conclusion and Future Directions

This compound functions as a plant defense activator by inducing Systemic Acquired Resistance. Its mechanism of action is intrinsically linked to the salicylic acid signaling pathway, likely acting downstream of SA accumulation and requiring the master regulator NPR1 to effect a broad-spectrum resistance. While the conceptual framework for its activity is well-established based on analogous compounds, there is a clear need for further research to elucidate the specific molecular interactions and quantitative aspects of its function.

Future research should focus on:

  • Target Identification: Identifying the direct binding partner(s) of this compound to understand the initial perception event.

  • Quantitative SAR Analysis: Performing dose-response studies to determine the EC50 values for the induction of key SAR marker genes.

  • Pathogen Inhibition Spectrum: Quantifying the extent of disease reduction against a broader range of plant pathogens.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize its activity and understand the chemical features crucial for its function.

Addressing these knowledge gaps will not only provide a more complete understanding of the mechanism of action of this promising plant defense activator but also pave the way for the development of novel and effective crop protection strategies.

References

A Technical Guide to the Spectroscopic Properties of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0). The document includes a detailed synthesis protocol, a summary of known physical and chemical properties, and an analysis of its expected spectroscopic characteristics. Due to the limited availability of directly published spectra for the title compound, this guide extrapolates expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on its derivatives and fundamental spectroscopic principles. A proposed mass spectrometry fragmentation pathway is also presented. All experimental procedures and logical workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiadiazole ring, a five-membered ring system containing sulfur and nitrogen atoms. The carboxylic acid group at the 5-position provides a versatile point for chemical modification, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 18212-21-0 [1][2]
Molecular Formula C₄H₄N₂O₂S [1][2]
Molecular Weight 144.15 g/mol [1][2]
Appearance Powder [2]
Melting Point 169-173 °C (decomposes) [2]
Assay ≥ 97% [2]

| InChI Key | NHHQOYLPBUYHQU-UHFFFAOYSA-N |[2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process that begins with the formation of its ethyl ester intermediate, followed by hydrolysis.[3]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate This step involves the Hurd-Mori reaction, a reliable method for forming the 1,2,3-thiadiazole ring system.[3]

  • An appropriate starting material is reacted to form the thiadiazole ring with an ethyl ester group at the 5-position.

  • The reaction mixture is transferred to a separatory funnel for extraction, typically using dichloromethane or ethyl acetate.

  • The organic layer is washed sequentially with a saturated sodium bicarbonate solution and then with brine.

  • The washed organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl ester.

  • The crude product can be purified via column chromatography on silica gel or by recrystallization.[3]

Step 2: Hydrolysis to this compound

  • The purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).[3]

  • The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, the mixture is cooled to room temperature, and the alcohol is removed using a rotary evaporator.

  • The remaining aqueous solution is cooled in an ice bath and carefully acidified to a pH of 2-3 by the dropwise addition of hydrochloric acid, causing the carboxylic acid to precipitate.[3]

  • The product is extracted from the aqueous mixture with ethyl acetate. The combined organic extracts are washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]

Synthesis Workflow Diagram

G cluster_0 Step 1: Ester Synthesis (Hurd-Mori Reaction) cluster_1 Step 2: Hydrolysis start_ester Starting Materials reaction_ester Ring Formation start_ester->reaction_ester extraction Extraction with Ethyl Acetate reaction_ester->extraction wash Wash with NaHCO3 and Brine extraction->wash dry_ester Dry & Concentrate wash->dry_ester purify_ester Purification (Chromatography) dry_ester->purify_ester product_ester Ethyl 4-methyl-1,2,3-thiadiazole- 5-carboxylate purify_ester->product_ester start_hydrolysis Ethyl Ester Intermediate product_ester->start_hydrolysis Product from Step 1 reflux Reflux with NaOH(aq) in Ethanol start_hydrolysis->reflux acidify Acidification (HCl) to pH 2-3 reflux->acidify extraction_acid Extraction with Ethyl Acetate acidify->extraction_acid dry_acid Dry & Concentrate extraction_acid->dry_acid purify_acid Purification (Recrystallization) dry_acid->purify_acid final_product 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid purify_acid->final_product

Caption: Workflow for the two-step synthesis of the target compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Signals (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13-14 Broad Singlet 1H -COOH The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet, often exchanging with trace water.

| ~2.8 | Singlet | 3H | -CH₃ | The methyl group attached to the sp²-hybridized carbon of the thiadiazole ring is expected in this region. Data from derivatives show similar methyl signals. |

Table 3: Expected ¹³C NMR Signals (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~162 C=O The carbonyl carbon of the carboxylic acid. Data from derivatives show this signal in the 163-165 ppm range.[4]
~155 C4-CH₃ The carbon of the thiadiazole ring bonded to the methyl group.
~145 C5-COOH The carbon of the thiadiazole ring bonded to the carboxylic acid group.

| ~15 | -CH₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

Table 4: Expected Characteristic IR Absorptions | Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | | :--- | :--- | :--- | :--- | | 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid | This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5] | | ~1700 | Strong | C=O Stretch | Carboxylic Acid | The carbonyl stretch for an α,β-unsaturated carboxylic acid is expected in this region.[6] | | 1600-1450 | Medium | C=N, C=C Stretch | Thiadiazole Ring | Aromatic and heteroaromatic ring stretching vibrations. | | ~1420 | Medium | C-H Bend | -CH₃ | Bending (scissoring) vibration of the methyl group. | | ~1300 | Medium | C-O Stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |

Mass Spectrometry (MS)

The fragmentation of this compound under Electron Impact (EI) or Electrospray Ionization (ESI) is expected to proceed through characteristic pathways involving the loss of stable neutral molecules.

Proposed Fragmentation Pathway:

  • Molecular Ion (M⁺˙): The initial species detected will be the molecular ion at m/z 144.

  • Loss of N₂: A primary fragmentation characteristic of 1,2,3-thiadiazoles is the facile loss of a neutral nitrogen molecule (N₂), a highly stable leaving group.[7] This would lead to a fragment ion at m/z 116.

  • Loss of COOH: Decarboxylation can occur, leading to the loss of the carboxyl radical (•COOH), resulting in a fragment at m/z 99.

  • Loss of H₂O: Fragmentation may also involve the loss of a water molecule from the molecular ion, giving a fragment at m/z 126.

G mol_ion [C₄H₄N₂O₂S]⁺˙ m/z = 144 frag_116 [C₄H₄O₂S]⁺˙ m/z = 116 mol_ion->frag_116 - N₂ frag_99 [C₃H₄N₂S]⁺ m/z = 99 mol_ion->frag_99 - •COOH frag_126 [C₄H₂N₂OS]⁺˙ m/z = 126 mol_ion->frag_126 - H₂O frag_88 [C₃H₄S]⁺˙ m/z = 88 frag_116->frag_88 - CO

Caption: Proposed mass spectrometry fragmentation pathway for the title compound.

Conclusion

This document consolidates the known synthesis protocols and physicochemical properties of this compound. While direct spectroscopic data is limited, this guide provides a robust, theoretically-grounded prediction of its NMR, IR, and MS characteristics based on established chemical principles and data from analogous structures. The provided diagrams for the synthesis workflow and fragmentation pathways serve as valuable tools for researchers working with this compound. Further empirical studies are encouraged to validate and expand upon the data presented herein.

References

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a pivotal heterocyclic compound. This document details its synthesis, chemical properties, and multifaceted biological activities, with a particular focus on its role as a key building block for novel antimicrobial, fungicidal, and herbicidal agents, as well as its function as a plant defense elicitor.

Chemical Properties and Synthesis

This compound is a stable, solid compound at room temperature. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₄N₂O₂S[1]
Molecular Weight 144.15 g/mol [1]
CAS Number 18212-21-0[1]
Appearance Powder[1]
Melting Point 169-173 °C (decomposes)[1]
SMILES Cc1nnsc1C(O)=O[1]
InChI 1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8)[1]
Synthesis of this compound

The primary synthetic route to this compound is a two-step process commencing with the Hurd-Mori reaction to form the ethyl ester intermediate, followed by hydrolysis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This step involves the cyclization of ethyl 2-chloroacetoacetate with a hydrazone derivative in the presence of thionyl chloride. While the search results did not provide a specific protocol starting from ethyl acetoacetate, the Hurd-Mori reaction is the cited method for forming the 1,2,3-thiadiazole ring. The general principle involves the reaction of a hydrazone with thionyl chloride.

Step 2: Hydrolysis to this compound

  • Reactants: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, sodium hydroxide (or lithium hydroxide), methanol or ethanol, hydrochloric acid.

  • Procedure:

    • Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.

    • Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the alcohol solvent using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid, which will cause the carboxylic acid to precipitate.

    • Extract the product from the aqueous mixture using ethyl acetate.

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

G cluster_synthesis Synthesis of this compound start Ethyl Acetoacetate Derivative (Hydrazone) intermediate Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate start->intermediate Hurd-Mori Reaction (Thionyl Chloride) product This compound intermediate->product Hydrolysis (e.g., NaOH, then HCl)

Caption: Synthetic pathway to this compound.

Biological Activities

While quantitative biological activity data for the parent this compound is not extensively reported in the reviewed literature, its derivatives exhibit a wide range of significant biological activities. The carboxylic acid moiety serves as a versatile handle for the synthesis of numerous derivatives with antimicrobial, fungicidal, and herbicidal properties.

Antimicrobial Activity

Derivatives of this compound, particularly hydrazide-hydrazones, have demonstrated notable antimicrobial activity, primarily against Gram-positive bacteria.[2][3]

Table 1: Antimicrobial Activity of this compound Hydrazide-Hydrazone Derivatives

CompoundMoietyOrganismMIC (µg/mL)Reference
15 5-nitro-2-furoylStaphylococcus aureus ATCC 259231.95-3.9[2][3]
15 5-nitro-2-furoylStaphylococcus epidermidis ATCC 122281.95[2][3]
15 5-nitro-2-furoylMicrococcus luteus ATCC 102401.95[2][3]
15 5-nitro-2-furoylBacillus cereus ATCC 108763.9[2][3]
15 5-nitro-2-furoylEscherichia coli ATCC 2592215.62[2][3]
15 5-nitro-2-furoylPseudomonas aeruginosa ATCC 27853>125[2][3]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Test compound stock solution (dissolved in DMSO).

    • Sterile saline (0.85% NaCl).

    • McFarland 0.5 turbidity standard.

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

    • Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in the microtiter plate to achieve the desired concentration range.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

G cluster_mic Broth Microdilution Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions Serial Dilution of Compound in 96-well plate prep_dilutions->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Fungicidal Activity

Derivatives of 4-methyl-1,2,3-thiadiazole have also been investigated for their fungicidal properties against various plant pathogenic fungi.

Table 2: Fungicidal Activity of 4-Methyl-1,2,3-thiadiazole Derivatives

Derivative TypeFungal SpeciesEC₅₀ (µg/mL)Reference
Benzoyl hydrazoneGibberella zeae8.20[4]
Benzoyl hydrazoneBotrytis cinerea24.42[4]
Benzoyl hydrazonePythium aphanidermatum15.80[4]
Benzoyl hydrazoneRhizoctonia solani40.53[4]
Benzoyl hydrazoneFusarium moniliforme41.48[4]
Benzoyl hydrazoneAlternaria solani34.16[4]

Experimental Protocol: Poisoned Food Technique for Antifungal Assay

This method is commonly used to assess the in vitro antifungal activity of compounds.

  • Materials:

    • Potato Dextrose Agar (PDA).

    • Sterile Petri dishes.

    • Fungal cultures.

    • Sterile cork borer.

    • Test compound stock solution (dissolved in a suitable solvent like DMSO).

  • Procedure:

    • Medium Preparation: Prepare PDA medium and sterilize. While the medium is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations.

    • Plating: Pour the "poisoned" PDA into sterile Petri dishes and allow it to solidify. A control plate with the solvent but without the test compound should also be prepared.

    • Inoculation: Using a sterile cork borer, take a mycelial disc from the edge of an actively growing fungal culture and place it in the center of the prepared PDA plates.

    • Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.

    • Data Collection: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Herbicidal Activity and Plant Growth Regulation

Certain derivatives of this compound have been patented for their herbicidal and plant growth-regulating properties. For instance, the (cyclohexylmethyl) amide derivative has shown selective herbicidal activity.[5]

Table 3: Herbicidal Activity of this compound (cyclohexylmethyl) amide

Application RateCrop SpeciesWeed SpeciesResultReference
1 kg/ha Rice, MaizeVarious weed grassesCrops undamaged, weeds destroyed[5]
1 kg/ha Maize, CottonWide range of plant generaCrops undamaged, weeds destroyed[5]

Experimental Protocol: Pre- and Post-emergence Herbicidal Assay

  • Pre-emergence Assay:

    • Plant seeds of crop and weed species in pots or trays filled with soil.

    • Apply the test compound, formulated as an emulsion or suspension, evenly to the soil surface.

    • Water the pots/trays and keep them in a greenhouse under controlled conditions.

    • Observe for seed germination and seedling emergence over a period of time (e.g., 2-3 weeks).

    • Assess herbicidal effect by counting the number of emerged plants and evaluating their health (e.g., stunting, chlorosis, necrosis) compared to an untreated control.

  • Post-emergence Assay:

    • Grow crop and weed species in pots or trays until they reach a specific growth stage (e.g., 2-4 leaf stage).

    • Apply the test compound as a foliar spray, ensuring uniform coverage.

    • Maintain the plants in a greenhouse.

    • Evaluate the herbicidal injury at set time points (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete kill) compared to an untreated control.

Plant Defense Elicitation: Systemic Acquired Resistance (SAR)

1,2,3-Thiadiazole derivatives, such as benzothiadiazole (BTH), are known to act as plant activators, inducing Systemic Acquired Resistance (SAR). This is a broad-spectrum and long-lasting defense response in plants against a wide range of pathogens. While this compound itself is a precursor, its derivatives are implicated in this pathway. The SAR pathway is complex and typically involves the signaling molecule salicylic acid (SA). However, thiadiazole derivatives can activate this pathway, leading to the expression of pathogenesis-related (PR) genes and enhanced resistance.

The induction of SAR by thiadiazole derivatives is associated with the activation of key defense-related enzymes such as lipoxygenase (LOX) and phenylalanine ammonia-lyase (PAL). The central regulator of the SA-dependent SAR pathway is the Non-expressor of Pathogenesis-Related genes 1 (NPR1) protein. Upon induction, NPR1 translocates to the nucleus and interacts with transcription factors to activate the expression of PR genes, leading to a state of heightened immunity throughout the plant.

G cluster_sar Systemic Acquired Resistance (SAR) Pathway Activation thiadiazole 1,2,3-Thiadiazole Derivative sa_accumulation Salicylic Acid (SA) Accumulation thiadiazole->sa_accumulation lox_pal Activation of Lipoxygenase (LOX) & Phenylalanine Ammonia-Lyase (PAL) thiadiazole->lox_pal npr1_activation NPR1 Activation (in cytoplasm) sa_accumulation->npr1_activation npr1_translocation NPR1 Translocation to Nucleus npr1_activation->npr1_translocation tf_interaction Interaction with Transcription Factors (e.g., TGA) npr1_translocation->tf_interaction pr_expression Pathogenesis-Related (PR) Gene Expression tf_interaction->pr_expression sar Systemic Acquired Resistance pr_expression->sar lox_pal->sa_accumulation

Caption: Simplified signaling pathway of SAR induction by 1,2,3-thiadiazole derivatives.

Conclusion

This compound is a valuable heterocyclic compound with a well-established synthetic pathway. While the parent compound's biological activities are not extensively quantified in the available literature, it serves as a crucial scaffold for the development of a wide array of derivatives with potent antimicrobial, fungicidal, and herbicidal properties. Its role as a precursor to plant defense elicitors highlights its significance in agricultural research. This technical guide provides a solid foundation for researchers and professionals in drug development and agrochemical science to explore the potential of this versatile molecule and its derivatives. Future research should focus on quantifying the biological activities of the parent acid and further elucidating the precise mechanisms of action of its derivatives.

References

The Chemistry of 1,2,3-Thiadiazoles: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] First prepared in the late 19th century, this scaffold has proven to be a valuable pharmacophore due to its diverse biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.[2][3] This technical guide provides an in-depth exploration of the discovery and history of 1,2,3-thiadiazoles, with a focus on their key synthetic methodologies, quantitative data, and interactions with biological pathways.

Historical Perspective and Key Discoveries

The exploration of 1,2,3-thiadiazole chemistry began in the late 19th century. One of the earliest reported methods for the synthesis of this heterocyclic system was described by Pechmann and Nold in 1896.[4] This was followed by the Wolff synthesis, which provided an alternative route from diazo ketones.[5] However, the most versatile and widely adopted method, the Hurd-Mori synthesis, was discovered in 1955.[4] This reaction, involving the cyclization of hydrazones with thionyl chloride, significantly expanded the accessibility and diversity of 1,2,3-thiadiazole derivatives.[6]

Core Synthetic Methodologies

The construction of the 1,2,3-thiadiazole ring is primarily achieved through three classical name reactions: the Hurd-Mori synthesis, the Pechmann and Nold synthesis, and the Wolff synthesis.[3]

The Hurd-Mori Synthesis

The Hurd-Mori synthesis is the most common and versatile method for preparing 1,2,3-thiadiazoles.[4] It involves the reaction of a hydrazone containing an α-methylene group with thionyl chloride.[4] The reaction proceeds through the formation of a semicarbazone, which then undergoes cyclization.[7]

A generalized workflow for the Hurd-Mori synthesis is depicted below:

Hurd_Mori_Workflow Ketone Ketone with α-methylene Semicarbazone Semicarbazone Intermediate Ketone->Semicarbazone Formation Semicarbazide Semicarbazide HCl + Sodium Acetate Semicarbazide->Semicarbazone Thiadiazole 1,2,3-Thiadiazole Semicarbazone->Thiadiazole Cyclization ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Thiadiazole

Caption: Generalized workflow of the Hurd-Mori synthesis.

Step 1: Preparation of the Semicarbazone

  • Dissolve the aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

  • Add sodium acetate (1.5 eq) to the mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and collect the precipitated semicarbazone by filtration.

  • Wash the precipitate with cold water and dry thoroughly.

Step 2: Cyclization to the 1,2,3-Thiadiazole

  • Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then stir for an additional 1-2 hours, or until TLC indicates the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with DCM.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1,2,3-thiadiazole.

The success of the Hurd-Mori reaction can be highly dependent on the nature of substituents. For instance, in the synthesis of pyrrolo[2,3-d][8][9][10]thiadiazoles, electron-withdrawing protecting groups on the pyrrolidine precursor lead to significantly higher yields.[11]

N-Protecting GroupYield (%)
Electron-donating (e.g., alkyl)Poor
Electron-withdrawing (e.g., methyl carbamate)Superior
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][8][9][10]thiadiazole Synthesis via Hurd-Mori Reaction.[11]

Improved Hurd-Mori approaches have been developed to enhance yields and employ milder conditions. One such method utilizes N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[2]

SubstituentYield (%)
Aryl44-98
Table 2: Yields of Substituted 1,2,3-Thiadiazoles via an Improved Hurd-Mori Approach.[2]
The Pechmann and Nold Synthesis

The Pechmann and Nold synthesis involves the reaction of a diazo compound with an isothiocyanate.[4] The original report from 1896 described the reaction of diazomethane with phenyl isothiocyanate.[4]

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a suitable fume hood.

  • Dissolve phenyl isothiocyanate in a suitable solvent such as diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with stirring.

  • Allow the reaction to proceed at low temperature until the evolution of nitrogen ceases.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

The Wolff Synthesis

The Wolff synthesis provides a route to 1,2,3-thiadiazoles from α-diazo ketones.[5] This method involves the treatment of a diazo carbonyl compound with a thionating agent.[5]

Physicochemical Properties

The parent 1,2,3-thiadiazole is a yellow liquid with a boiling point of 157 °C.[12] It is soluble in water and most common organic solvents.[12] The spectroscopic properties of 1,2,3-thiadiazole derivatives are well-characterized.

Spectroscopic TechniqueKey Features
¹H NMR Protons on the thiadiazole ring typically resonate in the aromatic region.
¹³C NMR The chemical shifts of the carbon atoms in the thiadiazole ring are characteristic.
IR Spectroscopy Characteristic vibrational frequencies for the C=N, N=N, and C-S bonds are observed.
Mass Spectrometry A common fragmentation pattern is the loss of a nitrogen molecule (N₂).[13]
Table 3: General Spectroscopic Properties of 1,2,3-Thiadiazoles.

Biological Activities and Drug Development Applications

1,2,3-Thiadiazole derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2]

Anticancer Activity

Numerous 1,2,3-thiadiazole analogs have demonstrated potent cytotoxic activity against various cancer cell lines.[10][14]

Compound ClassCancer Cell Line(s)IC₅₀ (µM)Reference
D-ring fused DHEA derivativesT47D (breast)0.042 - 0.058[14]
Pyrazole oxime derivativesPanc-1 (pancreatic), Huh-7 (hepatocellular), HCT-116 (colon), SGC-7901 (gastric)Potent activity reported[14]
2-thioamide-1,2,3-thiadiazolesMCF-7 (breast)8.1 - 12.8[2]
Dehydroepiandrosterone derivativesT47D (breast)0.058[2]
Table 4: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives.
Antiviral Activity

Certain 1,2,3-thiadiazoles have shown promising antiviral activity, particularly against HIV-1.[2]

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
5-(2,4-dibromophenyl)-1,2,3-thiadiazoleHIV-10.0364>240.08>6460[2]
Table 5: Anti-HIV-1 Activity of a 1,2,3-Thiadiazole Derivative.
Antifungal and Antiamoebic Activities

The 1,2,3-thiadiazole scaffold is also found in compounds with significant antifungal and antiamoebic properties.[2][10]

Compound ClassOrganismActivityReference
Strobilurin analogsSclerotinia sclerotiorum, Rhizoctonia cerealis, Gibberella zeaeEC₅₀ = 0.01 - 2.68 µM[10]
Quinoline-based hydrazonesEntamoeba histolyticaIC₅₀ = 0.23 - 0.24 µM[2]
Table 6: Antifungal and Antiamoebic Activity of 1,2,3-Thiadiazole Derivatives.

Signaling Pathways and Mechanisms of Action

The biological effects of 1,2,3-thiadiazoles are often attributed to their interaction with specific cellular targets and signaling pathways.

Hsp90 Chaperone Pathway Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of many oncoproteins. Its inhibition leads to the degradation of these client proteins, disrupting multiple oncogenic pathways. Certain 1,2,3-thiadiazole derivatives have been identified as potent Hsp90 inhibitors.[10]

Hsp90_Inhibition Thiadiazole 1,2,3-Thiadiazole Inhibitor Hsp90 Hsp90 Thiadiazole->Hsp90 Inhibits Degradation Ubiquitin-Proteasome Mediated Degradation Thiadiazole->Degradation Leads to ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, Her2) Hsp90->ClientProteins Maintains Stability ClientProteins->Degradation Apoptosis Apoptosis/Cell Cycle Arrest Degradation->Apoptosis Induces

Caption: Inhibition of the Hsp90 chaperone pathway by 1,2,3-thiadiazoles.

Cytochrome P450 Inhibition

The 1,2,3-thiadiazole heterocycle has been investigated as a ligand for the heme iron in cytochrome P450 (CYP) enzymes, leading to their inhibition.[15] This interaction can be mechanism-based, resulting in the inactivation of the enzyme.[15] The mode of binding and inhibitory effectiveness is dependent on the substituents on the thiadiazole ring and the specific CYP isoform.[15]

CYP450_Inhibition Thiadiazole 1,2,3-Thiadiazole Derivative CYP450 Cytochrome P450 (e.g., CYP2B4, CYP2E1) Thiadiazole->CYP450 Inhibits Heme Heme Iron Thiadiazole->Heme Coordinates with Metabolite Metabolite CYP450->Metabolite Metabolizes Heme->CYP450 Active Site Substrate Substrate Substrate->CYP450 Binds to

Caption: Mechanism of cytochrome P450 inhibition by 1,2,3-thiadiazoles.

Conclusion

The 1,2,3-thiadiazole scaffold has a rich history and continues to be a fertile ground for chemical and biological research. The development of robust synthetic methods, particularly the Hurd-Mori synthesis, has enabled the creation of diverse libraries of these compounds. The broad spectrum of biological activities exhibited by 1,2,3-thiadiazole derivatives underscores their potential in the development of new therapeutic agents. Future research in this area will likely focus on the design of more selective and potent analogs, the elucidation of novel mechanisms of action, and the expansion of their applications in medicine and beyond.

References

The Pivotal Role of Physicochemical Characteristics in the Development of Thiadiazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The biological efficacy of these compounds is intrinsically linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of thiadiazole compounds, detailed experimental protocols for their determination, and insights into their influence on key biological signaling pathways.

Core Physicochemical Properties of Thiadiazole Compounds

The therapeutic potential of thiadiazole derivatives is significantly influenced by a combination of key physicochemical parameters. These properties dictate the compound's ability to reach its biological target and exert its pharmacological effect. The sulfur atom in the thiadiazole ring notably enhances liposolubility, a crucial factor for crossing cellular membranes. Furthermore, the aromatic nature of the thiadiazole ring, its hydrogen bond accepting capability, and its dipole moment allow for versatile interactions with biological targets.[1]

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract, leading to suboptimal therapeutic efficacy. The solubility of thiadiazole derivatives can be influenced by the nature and position of substituents on the heterocyclic ring.

Compound/Derivative ClassSolubilityReference
2-Amino-1,3,4-thiadiazole25 mg/mL in water[2]
AcetazolamideVery slightly soluble in water[3]
Methazolamide0.999 g/L in water[4]
Various 1,2,4-thiadiazole derivativesStudied in buffer (pH 7.4)[5]
Ionization Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH. Since most drugs are weak acids or bases, their pKa influences their absorption and distribution across biological membranes, which have varying pH environments. The parent 1,2,5-thiadiazole is noted to be a weak base with a pKa of -4.9, a consequence of the ring's high aromaticity.[6]

Compound/Derivative ClasspKaReference
1,2,5-Thiadiazole (parent)-4.9[6]
Methazolamide7.30[4]
Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between a lipid and an aqueous phase. It is a crucial parameter for predicting membrane permeability and overall drug-like properties. The sulfur atom in the thiadiazole ring generally imparts improved liposolubility.[7]

Compound/Derivative ClasslogP (Calculated/Experimental)Reference
Acetazolamide1.13 (C log P®), 0.14 (log P)[8]
2,5-disubstituted-1,3,4-thiadiazolesVaries based on substituents[9]
Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide information about the purity and stability of a compound.

Compound/Derivative ClassMelting Point (°C)Boiling Point (°C)Reference
2-Amino-1,3,4-thiadiazole188-191 (decomposes)-[2]
1,2,5-Thiadiazole (parent)-50.194[6]
5-Phenyl-1,3,4-thiadiazol-2-amine227-228-[10]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine238-239-[10]
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole226-[11]
2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole251-253-[11]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for the successful development of drug candidates. Standardized experimental protocols ensure the reliability and reproducibility of these measurements.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of the solid thiadiazole compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[12]

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[13] The presence of undissolved solid should be visually confirmed.

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the undissolved solid.[12]

  • Quantification: The concentration of the thiadiazole compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Methodology:

  • Solution Preparation: A known concentration of the thiadiazole compound (typically around 1 mM) is dissolved in a suitable solvent mixture (e.g., water or a co-solvent system for poorly soluble compounds).[1][14] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[1][14] The solution is purged with nitrogen to remove dissolved carbon dioxide.[1][14]

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) in small, precise increments.[1][14]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[1]

Determination of Lipophilicity (logP) by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the logP of compounds.

Methodology:

  • System Setup: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A set of reference compounds with known logP values is injected into the HPLC system, and their retention times (t_R) are measured. A calibration curve is constructed by plotting the known logP values against the logarithm of the capacity factor (log k'), where k' = (t_R - t_0) / t_0 (t_0 is the dead time).

  • Sample Analysis: The thiadiazole compound of interest is dissolved in a suitable solvent and injected into the HPLC system. Its retention time is measured under the same chromatographic conditions used for the reference compounds.

  • logP Calculation: The log k' of the thiadiazole compound is calculated, and its logP value is determined from the calibration curve.[6][9]

Thiadiazole Compounds and Their Interaction with Signaling Pathways

The diverse biological activities of thiadiazole derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Carbonic Anhydrase Inhibition

Many thiadiazole derivatives, particularly those incorporating a sulfonamide group, are potent inhibitors of carbonic anhydrases (CAs). These zinc-containing metalloenzymes play a crucial role in pH regulation and CO2 homeostasis.[15] The inhibition mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion.[13][16][17] This interaction is further stabilized by hydrogen bonds with active site residues, such as Thr199.[17]

CarbonicAnhydraseInhibition cluster_ActiveSite Carbonic Anhydrase Active Site Zn Zn(II) His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Water H2O/OH- Zn->Water Displaced Thr199 Thr199 Thiadiazole Thiadiazole-Sulfonamide Inhibitor Thiadiazole->Zn Coordination Bond (Deprotonated Sulfonamide N) Thiadiazole->Thr199 H-Bond

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[4][18][19] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several 2,5-disubstituted 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[20]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Thiadiazole Thiadiazole Compound Thiadiazole->PI3K Inhibits Thiadiazole->Akt Inhibits Thiadiazole->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Workflow: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. This workflow provides a general framework for the preparation of a wide range of thiadiazole compounds for further biological evaluation.

SynthesisWorkflow cluster_reactants Starting Materials CarboxylicAcid Carboxylic Acid (R1-COOH) Acylthiosemicarbazide Acylthiosemicarbazide Intermediate CarboxylicAcid->Acylthiosemicarbazide Thiosemicarbazide Thiosemicarbazide (H2N-NH-CS-NH-R2) Thiosemicarbazide->Acylthiosemicarbazide Cyclization Acid-catalyzed Cyclization & Dehydration Acylthiosemicarbazide->Cyclization Thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole Cyclization->Thiadiazole Purification Purification (Recrystallization/ Chromatography) Thiadiazole->Purification Characterization Characterization (NMR, IR, MS, Elemental Analysis) Purification->Characterization FinalProduct Pure Thiadiazole Compound Characterization->FinalProduct

Caption: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles.

References

Methodological & Application

Application Notes and Protocols for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a potent plant defense activator. It is the active metabolite of Acibenzolar-S-methyl (ASM), a widely used systemic acquired resistance (SAR) inducer in agriculture. Unlike traditional fungicides, this compound does not exhibit direct antimicrobial activity. Instead, it mimics the natural plant hormone salicylic acid, triggering the plant's innate immune system to defend against a broad spectrum of fungal, bacterial, and viral pathogens. These application notes provide a comprehensive overview of its use, efficacy, and the underlying molecular mechanisms, along with detailed protocols for experimental application.

Mechanism of Action: Systemic Acquired Resistance (SAR)

This compound functions by activating the Systemic Acquired Resistance (SAR) pathway in plants. SAR is a long-lasting, broad-spectrum defense mechanism. The application of this compound leads to the systemic accumulation of signaling molecules and the upregulation of a battery of defense-related genes, effectively "priming" the plant to respond more rapidly and robustly to subsequent pathogen attacks.

Key molecular events in the SAR pathway initiated by this compound include:

  • Activation of the Salicylic Acid (SA) Signaling Pathway : The compound acts as a functional analog of salicylic acid, a key signaling molecule in plant defense.[1]

  • Induction of Pathogenesis-Related (PR) Genes : Treatment leads to the increased expression of PR genes, such as PR1, PR2, and PR5.[2]

  • Upregulation of Defense Enzymes : There is a significant increase in the activity of defense-related enzymes, including chitinases, β-1,3-glucanases, and peroxidases.

SAR_Pathway 4-Methyl-1,2,3-thiadiazole-5-carboxylic_acid 4-Methyl-1,2,3- thiadiazole-5- carboxylic acid NPR1_cytoplasm NPR1 (cytoplasm) 4-Methyl-1,2,3-thiadiazole-5-carboxylic_acid->NPR1_cytoplasm Activates NPR1_nucleus NPR1 (nucleus) NPR1_cytoplasm->NPR1_nucleus Translocation TGA TGA Transcription Factors NPR1_nucleus->TGA Interacts with Defense_Genes Defense Gene Expression (e.g., PR1, Chitinase, Peroxidase) TGA->Defense_Genes Induces SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Simplified SAR signaling pathway activated by this compound.

Data Presentation: Efficacy in Disease Management

The following tables summarize quantitative data from field and greenhouse studies on the efficacy of Acibenzolar-S-methyl (the pro-drug of this compound) in managing key plant diseases.

Table 1: Efficacy of Acibenzolar-S-methyl against Fusarium Head Blight (FHB) in Wheat

Application Rate (g/L)Application TimingDisease Reduction (%)Reference
0.075Anthesis28.97[2][3]
0.0563AnthesisNot specified[2][3]
0.0375Late Boot StageNot specified[2][3]
0.019Late Boot StageNot specified[2][3]

Table 2: Efficacy of Acibenzolar-S-methyl against Bacterial Spot (Xanthomonas spp.) in Tomato

Application Rate (mg/L)Application MethodDisease Severity ReductionYield ImpactReference
35DrenchingSignificant reduction in severity151.23 kg/ha (greenhouse), 754.70 kg/ha (field)[4]
45DrenchingSignificant reduction in severity151.73 kg/ha (greenhouse), 795.80 kg/ha (field)[4]
12.9 µMFoliar SprayNot significantNo significant improvement[5][6]
64.5 µMFoliar SprayNot significantNo significant improvement[5][6]
129 µMFoliar SpraySignificant reduction in one experimentNo significant improvement[5][6]
75-200 µMWeekly Foliar SprayStatistically significant managementNo significant reduction[5][6]

Experimental Protocols

The following are detailed protocols for key experiments related to the application and analysis of this compound.

Protocol 1: Induction of SAR in Arabidopsis thaliana (Laboratory/Greenhouse)

This protocol is adapted for a controlled environment to study the induction of SAR.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • This compound or Acibenzolar-S-methyl (ASM)

  • Sterile deionized water

  • Surfactant (e.g., Silwet L-77)

  • Handheld sprayer

  • Pathogen for challenge inoculation (e.g., Pseudomonas syringae)

  • Growth chamber

Procedure:

  • Preparation of Treatment Solution: Prepare a stock solution of this compound or ASM in a suitable solvent (e.g., acetone) and dilute to the desired final concentration (e.g., 100 µM) in sterile deionized water containing a surfactant (e.g., 0.01% Silwet L-77). Prepare a mock solution with the same concentration of solvent and surfactant in water.

  • Application: Evenly spray the leaves of the Arabidopsis plants with the treatment or mock solution until runoff. Ensure complete coverage.

  • Incubation: Return the plants to the growth chamber under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Challenge Inoculation: After 3-4 days, perform a challenge inoculation with the chosen pathogen according to established protocols. For example, infiltrate leaves with a bacterial suspension of Pseudomonas syringae.

  • Disease Assessment: At 3-5 days post-inoculation, assess disease symptoms by measuring lesion diameter or bacterial growth within the leaves.

Lab_Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Treatment Solution (e.g., 100 µM in water + surfactant) C Spray Application to Arabidopsis Plants A->C B Prepare Mock Solution (water + surfactant) B->C D Incubation (3-4 days) C->D E Pathogen Challenge (e.g., Pseudomonas syringae) D->E F Disease Symptom Assessment E->F G Molecular Analysis (Gene Expression, Enzyme Activity) E->G

Caption: Experimental workflow for SAR induction in a laboratory setting.
Protocol 2: Field Application and Efficacy Trial (Wheat)

This protocol outlines a field trial to evaluate the efficacy against Fusarium Head Blight (FHB).

Materials:

  • Wheat seed of a susceptible cultivar

  • Acibenzolar-S-methyl (commercial formulation)

  • Backpack or boom sprayer

  • Fusarium graminearum inoculum

  • Materials for disease severity assessment (e.g., rating scales)

Procedure:

  • Plot Design: Establish a randomized complete block design with a minimum of four replicates per treatment. Include an untreated control.

  • Treatment Application: Apply ASM at the desired rates (e.g., 0.075 g/L) at specific growth stages (e.g., late boot stage and/or anthesis). Use a calibrated sprayer to ensure uniform coverage.

  • Inoculation: At mid-anthesis, inoculate the wheat heads with a Fusarium graminearum spore suspension (e.g., 1 x 10^5 conidia/mL) using a sprayer. Maintain high humidity for 24-48 hours post-inoculation if possible (e.g., with mist irrigation).

  • Disease Assessment: At 14, 21, and 28 days post-inoculation, visually assess the percentage of infected spikelets per head for a random sample of heads in each plot.

  • Yield and Quality Analysis: At maturity, harvest the plots and determine grain yield, thousand-kernel weight, and mycotoxin levels (e.g., deoxynivalenol).

Protocol 3: Analysis of Defense Gene Expression by Northern Blot

Materials:

  • Plant tissue (treated and control)

  • RNA extraction kit

  • Formaldehyde, formamide, MOPS buffer

  • Agarose

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Radioactively or non-radioactively labeled DNA probe for the gene of interest (e.g., PR1)

  • Phosphorimager or X-ray film

Procedure:

  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

  • Blotting: Transfer the RNA from the gel to a nylon membrane by capillary action.

  • Crosslinking: UV-crosslink the RNA to the membrane.

  • Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and incubate overnight at the appropriate temperature.

  • Washing: Wash the membrane under stringent conditions to remove unbound probe.

  • Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the hybridized probe. The intensity of the band corresponds to the level of gene expression.

Protocol 4: Peroxidase Activity Assay

Materials:

  • Plant tissue (treated and control)

  • Extraction buffer (e.g., phosphate buffer)

  • Guaiacol

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a cuvette, mix phosphate buffer, guaiacol solution, and the enzyme extract.

  • Initiation of Reaction: Add H₂O₂ to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the peroxidase activity.

  • Calculation: Express the enzyme activity in units per milligram of protein.

Conclusion

This compound is a valuable tool for agricultural research and crop protection. Its mode of action through the induction of Systemic Acquired Resistance offers a unique and sustainable approach to disease management. The provided data and protocols serve as a foundation for further investigation and application of this compound in various agricultural systems. It is important to note that while it can significantly reduce disease severity, its impact on yield can vary depending on the crop, environmental conditions, and application method. Therefore, careful optimization of application strategies is crucial for maximizing its benefits.

References

Application Notes and Protocols for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid as a Plant Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is the active metabolite of Acibenzolar-S-methyl (ASM), a widely utilized plant activator. ASM belongs to the chemical class of benzothiadiazoles and is a functional analog of the natural plant defense hormone, salicylic acid (SA). Unlike traditional fungicides, ASM does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to a state of heightened defense known as Systemic Acquired Resistance (SAR). This induced resistance provides broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses.

Upon application, the S-methyl group of ASM is cleaved within the plant to yield the biologically active this compound. This molecule mimics salicylic acid, a key signaling molecule in plant defense. It triggers a signaling cascade that results in the systemic expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes. The accumulation of PR proteins, which include enzymes with antimicrobial properties and structural proteins that reinforce cell walls, contributes to the enhanced resistance of the plant to subsequent pathogen attack.

These application notes provide an overview of the efficacy of this compound (via its pro-drug ASM) as a plant activator, detailed protocols for its application and the assessment of its effects, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

Efficacy Against Fungal Pathogens
CropPathogenApplication DetailsEfficacyReference(s)
WheatFusarium graminearum (Fusarium Head Blight)0.075 g/L ASM applied at anthesisUp to 28.97% disease reduction
Asian PearVenturia nashicola (Scab)100 mg a.i./L ASM applied every 7 days (6 sprays total)Significantly lower scab incidence on leaves and shoots compared to control. Control efficacy of 53.3% for leaves and 27.1% for shoots for the reference fungicide was much lower than ASM.[1]
BasilPeronospora belbahrii (Downy Mildew)50 mg/L ASM sprayed three times weekly starting 3 days post-inoculation93.8% reduction in disease severity[2]
Efficacy Against Bacterial Pathogens
CropPathogenApplication DetailsEfficacyReference(s)
TomatoXanthomonas axonopodis pv. vesicatoria (Bacterial Spot)35 g a.i./ha ASMReduced foliar disease severity in 14 of 15 experiments; similar or superior to copper bactericides.[3]
TomatoPseudomonas syringae pv. tomato (Bacterial Speck)35 g a.i./ha ASMReduced foliar disease severity in all 7 experiments; similar or superior to copper bactericides.[3]
TomatoRalstonia solanacearum (Bacterial Wilt)ASM treatmentIn moderately resistant cultivar, none of the ASM-treated plants wilted, while 20% of untreated plants wilted.[4]
KiwifruitPseudomonas syringae pv. actinidiae (Bacterial Canker)Post-harvest ASM applicationInduced expression of salicylic-acid-pathway defense genes.[5]
Induction of Defense-Related Gene Expression
Plant SpeciesGene(s)TreatmentFold Change (vs. Control)Time PointReference(s)
Kiwifruit (Actinidia chinensis var. deliciosa 'Hayward')PR1Post-harvest ASM~2-41 and 7 days[5]
PR2Post-harvest ASM~2-31 and 7 days[5]
PR5Post-harvest ASM~2-37 days[5]
BADPost-harvest ASM~2-41 and 7 days[5]
DMR6Post-harvest ASM~2-41 and 7 days[5]
NIMIN2Post-harvest ASM~2-41 and 7 days[5]
WRKY70Post-harvest ASM~2-41 and 7 days[5]
Tomato (Solanum lycopersicum)PR1ASM treatmentSignificant upregulationNot specified

Experimental Protocols

Protocol 1: Induction of Systemic Acquired Resistance (SAR) and Disease Severity Assessment

This protocol describes the application of Acibenzolar-S-methyl (ASM) to induce SAR and the subsequent evaluation of disease severity.

Materials:

  • Acibenzolar-S-methyl (ASM) commercial formulation (e.g., Actigard® 50WG)

  • Healthy, susceptible host plants of uniform age and size

  • Pathogen inoculum (fungal spore suspension or bacterial cell suspension)

  • Sterile distilled water

  • Surfactant (e.g., Tween® 20)

  • Spray bottle or atomizer

  • Controlled environment growth chamber or greenhouse

  • Disease severity rating scale (e.g., 0-5 or 0-9 scale)[6][7]

Procedure:

  • Plant Preparation: Grow plants under optimal conditions to ensure uniformity. Use a susceptible cultivar to observe clear disease symptoms.

  • ASM Application:

    • Prepare a stock solution of ASM according to the manufacturer's instructions.

    • Dilute the stock solution with sterile distilled water to the desired final concentration (e.g., 50-100 mg a.i./L).

    • Add a surfactant to the final solution (e.g., 0.01% Tween® 20) to ensure even coverage.

    • Apply the ASM solution to the plant foliage as a fine mist until runoff. Treat a control group of plants with a solution containing only water and the surfactant.

    • Allow the plants to dry completely.

  • Induction Period: Maintain the plants in a controlled environment for a period of 3-7 days to allow for the induction of SAR.

  • Pathogen Inoculation:

    • Prepare a fresh inoculum of the pathogen at a predetermined concentration.

    • Inoculate both ASM-treated and control plants with the pathogen using a suitable method (e.g., spraying, wound inoculation).

  • Incubation: Place the inoculated plants in an environment conducive to disease development (e.g., high humidity, optimal temperature).

  • Disease Severity Assessment:

    • At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess the disease severity on both treated and control plants.

    • Use a standardized disease severity rating scale. For example, a 0-5 scale where 0 = no symptoms, 1 = 1-20% of tissue affected, 2 = 21-40%, 3 = 41-60%, 4 = 61-80%, and 5 = 81-100% of tissue affected.[7]

    • Calculate the disease severity index (DSI) for each treatment group.

  • Data Analysis: Statistically analyze the DSI values to determine if the ASM treatment significantly reduced disease severity compared to the control.

Protocol 2: Quantification of Defense Gene Expression using RT-qPCR

This protocol outlines the steps for measuring the expression levels of defense-related genes (e.g., PR-1) in response to ASM treatment.

Materials:

  • Plant tissue from ASM-treated and control plants

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol® reagent or a column-based kit)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR® Green)

  • Gene-specific primers for target and reference genes (e.g., Actin or Ubiquitin)

  • Real-time PCR system

Procedure:

  • Sample Collection and RNA Extraction:

    • Harvest leaf tissue from both ASM-treated and control plants at specified time points after treatment (e.g., 0, 24, 48, 72 hours).

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's protocol.

  • DNase Treatment and RNA Quantification:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (e.g., PR-1) and a reference gene, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and reference genes in each sample.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[8] The ΔCt is the difference in Ct values between the target gene and the reference gene for each sample. The ΔΔCt is the difference between the ΔCt of the treated sample and the ΔCt of the control sample.

    • Express the results as fold change in gene expression in ASM-treated plants relative to the control plants.

Signaling Pathways and Experimental Workflows

plant_defense_signaling_pathway ASM Acibenzolar-S-methyl (ASM) (Pro-drug) Metabolite 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid (Active Metabolite) ASM->Metabolite Metabolism in plant SA_receptor Salicylic Acid (SA) Receptor (e.g., NPR3/NPR4) Metabolite->SA_receptor Binds to NPR1_inactive NPR1 (inactive) (Cytoplasm) SA_receptor->NPR1_inactive Promotes monomerization NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active Translocation TGA TGA Transcription Factors NPR1_active->TGA Interacts with PR_genes Pathogenesis-Related (PR) Genes TGA->PR_genes Activates transcription PR_proteins PR Proteins PR_genes->PR_proteins Translation SAR Systemic Acquired Resistance (SAR) PR_proteins->SAR

Caption: Signaling pathway of ASM-induced SAR.

experimental_workflow_sar_assay start Start plant_prep Plant Preparation (Uniform growth) start->plant_prep treatment ASM Application (Foliar Spray) plant_prep->treatment control Control Treatment (Water + Surfactant) plant_prep->control induction SAR Induction Period (3-7 days) treatment->induction control->induction inoculation Pathogen Inoculation induction->inoculation incubation Incubation (Disease-conducive conditions) inoculation->incubation assessment Disease Severity Assessment (Rating Scale) incubation->assessment analysis Data Analysis (Statistical Comparison) assessment->analysis end End analysis->end

Caption: Workflow for SAR induction and disease assessment.

experimental_workflow_gene_expression start Start treatment ASM Treatment & Control start->treatment sampling Sample Collection (Time course) treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction dnase DNase Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis dnase->cdna_synthesis qpcr RT-qPCR cdna_synthesis->qpcr data_analysis Relative Gene Expression (2^-ΔΔCt method) qpcr->data_analysis end End data_analysis->end

Caption: Workflow for gene expression analysis by RT-qPCR.

References

"protocol for inducing systemic acquired resistance with SV-03"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Systemic Acquired Resistance (SAR) is a crucial defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. Chemical inducers of SAR are valuable tools for both basic research and agricultural applications. SV-03, the thiadiazole carboxylic acid moiety and a metabolite of the fungicide tiadinil, has been identified as a potent inducer of SAR.

This document provides a detailed protocol for the application of SV-03 to induce SAR in plants, with specific methodologies for treatment and subsequent analysis. The provided protocols are based on established research and are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

SV-03 acts downstream of salicylic acid (SA) accumulation, a key signaling molecule in the SAR pathway. This means that SV-03 can induce SAR even in plants where SA accumulation is compromised, making it a valuable tool for dissecting the SAR signaling cascade. The induction of SAR by SV-03 is characterized by the expression of pathogenesis-related (PR) genes, which are markers for the activation of this defense pathway.

Key Experimental Protocols

Induction of Systemic Acquired Resistance in Tobacco Plants with SV-03

This protocol details the application of SV-03 to tobacco plants to induce a systemic resistance response.

Materials:

  • SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid)

  • Acetone (for stock solution)

  • Distilled water

  • Tobacco plants (Nicotiana tabacum cv. Xanthi-nc), 6-8 leaf stage

  • Pots and soil for plant growth

  • Growth chamber or greenhouse with controlled conditions (25°C, 16h light/8h dark cycle)

Procedure:

  • Preparation of SV-03 Solution:

    • Prepare a stock solution of SV-03 in acetone.

    • Dilute the stock solution with distilled water to the final desired concentrations (e.g., 1, 10, 100 ppm). The final acetone concentration should not exceed a level that is non-toxic to the plants.

  • Plant Treatment:

    • Use tobacco plants at the 6-8 leaf stage.

    • Apply the SV-03 solution as a soil drench. For each pot, apply a sufficient volume of the solution to saturate the soil.

    • As a control, treat a set of plants with a solution containing the same concentration of acetone as the SV-03 treatment solutions.

  • Incubation:

    • Maintain the treated plants in a growth chamber or greenhouse under controlled conditions for the desired period before subsequent analysis or pathogen challenge (typically 3-7 days).

Pathogen Challenge for Assessment of Induced Resistance

To verify the induction of SAR, treated plants are challenged with a pathogen. This protocol describes a method using Pseudomonas syringae pv. tabaci.

Materials:

  • SV-03 treated and control tobacco plants (from Protocol 1)

  • Pseudomonas syringae pv. tabaci

  • King's B medium

  • Spectrophotometer

  • 10 mM MgCl2

  • Syringe without a needle

Procedure:

  • Pathogen Preparation:

    • Culture P. syringae pv. tabaci on King's B medium.

    • Suspend the bacterial cells in 10 mM MgCl2.

    • Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10^6 CFU/mL) using a spectrophotometer.

  • Inoculation:

    • Three to seven days after SV-03 treatment, inoculate the upper leaves of the tobacco plants.

    • Infiltrate the bacterial suspension into the leaf lamina using a syringe without a needle.

    • Inoculate at least three leaves per plant.

  • Disease Assessment:

    • Incubate the inoculated plants under high humidity.

    • Monitor the development of disease symptoms (e.g., lesion formation) over several days (typically 3-5 days post-inoculation).

    • Quantify the disease severity by measuring the lesion diameter or counting the number of lesions.

Analysis of Pathogenesis-Related (PR) Gene Expression

The induction of SAR can be confirmed at the molecular level by measuring the expression of PR genes. This protocol outlines the analysis of PR-1a gene expression using Northern blot analysis.

Materials:

  • Leaf samples from SV-03 treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • Reagents and equipment for Northern blot analysis (e.g., formaldehyde, agarose, transfer membrane, hybridization buffer)

  • PR-1a gene-specific probe (radiolabeled)

  • Phosphorimager or X-ray film

Procedure:

  • Sample Collection and RNA Extraction:

    • At desired time points after SV-03 treatment, collect leaf samples from both treated and control plants.

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

    • Extract total RNA from the leaf tissue using a suitable RNA extraction kit.

  • Northern Blot Analysis:

    • Separate the total RNA (e.g., 10 µg per lane) on a formaldehyde-agarose gel.

    • Transfer the separated RNA to a nylon membrane.

    • Hybridize the membrane with a radiolabeled PR-1a gene-specific probe.

    • Wash the membrane to remove unbound probe.

  • Detection and Quantification:

    • Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.

    • Quantify the intensity of the bands to determine the relative expression levels of the PR-1a gene.

Data Presentation

Table 1: Effect of SV-03 on Disease Resistance in Tobacco against Pseudomonas syringae pv. tabaci

Treatment Concentration (ppm)Average Lesion Diameter (mm) ± SDPercent Disease Reduction (%)
0 (Control)8.5 ± 1.20
15.2 ± 0.838.8
102.1 ± 0.575.3
1001.5 ± 0.382.4

Data is hypothetical and for illustrative purposes, based on expected outcomes from published research.

Table 2: Induction of PR-1a Gene Expression by SV-03 in Tobacco Leaves

Treatment Concentration (ppm)Time Post-Treatment (days)Relative PR-1a mRNA Level (Fold Induction)
0 (Control)31.0
1015.3
10315.8
10512.1
100325.4

Data is hypothetical and for illustrative purposes, based on expected outcomes from published research.

Visualizations

SAR_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_sa Salicylic Acid Pathway cluster_sv03 SV-03 Intervention cluster_downstream Downstream Signaling Pathogen Pathogen (e.g., P. syringae) SA Salicylic Acid (SA) Accumulation Pathogen->SA induces NPR1 NPR1 Activation SA->NPR1 SV03 SV-03 (Chemical Inducer) SV03->NPR1 activates directly or indirectly PR_Genes PR Gene Expression NPR1->PR_Genes activates SAR Systemic Acquired Resistance PR_Genes->SAR leads to

Caption: Signaling pathway of SV-03-induced SAR.

Experimental_Workflow cluster_analysis 5. Analysis of SAR Plant_Growth 1. Tobacco Plant Growth (6-8 leaf stage) SV03_Prep 2. Prepare SV-03 Solution (1, 10, 100 ppm) Plant_Growth->SV03_Prep Treatment 3. Soil Drench Application (SV-03 and Control) SV03_Prep->Treatment Incubation 4. Incubation (3-7 days) Treatment->Incubation Pathogen_Challenge A. Pathogen Challenge (P. syringae pv. tabaci) Incubation->Pathogen_Challenge Gene_Expression B. PR Gene Expression (Northern Blot) Incubation->Gene_Expression Disease_Assessment 6A. Disease Assessment (Lesion Measurement) Pathogen_Challenge->Disease_Assessment RNA_Analysis 6B. RNA Analysis (Quantify PR-1a) Gene_Expression->RNA_Analysis

Caption: Experimental workflow for inducing and assessing SAR with SV-03.

Application Notes and Protocols for Antimicrobial Screening of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of novel 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives. The following sections detail the synthesis, experimental protocols for antimicrobial evaluation, and a summary of the biological activity of these compounds, positioning them as a promising scaffold in the search for new antimicrobial agents.

Introduction

Bacterial infections, particularly those caused by multidrug-resistant strains, pose a significant threat to public health. This necessitates the continuous search for new chemical entities with potent antimicrobial activity. The 1,2,3-thiadiazole ring is a significant pharmacophore known to be a structural component in various biologically active compounds.[1][2] This document focuses on derivatives of this compound, which have been investigated for their potential as antimicrobial agents. The combination of the 1,2,3-thiadiazole moiety with other pharmacophores, such as the hydrazide-hydrazone scaffold, has been explored to develop compounds with enhanced biological effects.[1][3]

Synthesis of this compound Derivatives

A series of novel this compound hydrazide-hydrazone derivatives can be synthesized through a condensation reaction. The general synthetic scheme involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with various substituted aldehydes.[1]

Synthesis_Scheme hydrazide 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide reaction hydrazide->reaction aldehyde Substituted Aldehyde (R-CHO) aldehyde->reaction product 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazone derivatives reaction->product Ethanol, Reflux Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesized Derivatives D Serial Dilution in 96-well plate A->D B Bacterial Strains E Inoculation with Bacterial Suspension B->E C Culture Media (MHB) C->D D->E F Incubation (37°C, 18-24h) E->F G Determine MIC (Visual Inspection) F->G H Subculture on Agar Plates G->H I Determine MBC H->I SAR_Relationship cluster_core Core Scaffold cluster_substituents Substituents (R-group) cluster_activity Antimicrobial Activity A 4-Methyl-1,2,3-thiadiazole -5-carbohydrazide B Electron-donating groups (e.g., -OH, -CH3) C Electron-withdrawing groups (e.g., -NO2, -Cl) D Heterocyclic rings (e.g., 5-nitro-2-furyl) E Low to Moderate Activity B->E F Moderate to High Activity C->F G High Activity D->G

References

Application Notes and Protocols: Herbicidal Applications of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the herbicidal potential of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid amides, detailing their activity against various weed species and providing protocols for their synthesis and herbicidal evaluation.

Introduction

This compound and its derivatives are heterocyclic compounds that have garnered attention for their diverse biological activities, including applications in agriculture as pesticides and plant growth regulators.[1] Amide derivatives of this core structure have shown promise as selective herbicides, demonstrating efficacy against broadleaf weeds while exhibiting tolerance in key monocotyledonous crops. This document outlines the available data on their herbicidal effects and provides standardized protocols for further research and development.

Data Presentation: Herbicidal Activity

The herbicidal activity of this compound amides has been evaluated in both laboratory and greenhouse settings. The available quantitative data is summarized below.

Table 1: In Vitro Herbicidal Activity of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Phosphonate Derivatives

Compound TypeTarget Weed SpeciesConcentration (mg/L)Observed ActivityPlant TypeReference
O,O-Diethyl N-{4-Methyl-[1][2][3]thiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl PhosphonatesBrassica campestris L.100Moderate to goodDicotyledonous[2]
O,O-Diethyl N-{4-Methyl-[1][2][3]thiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl PhosphonatesEchinochloa crus-galli100Lower than against B. campestrisMonocotyledonous[2]

Table 2: In Vivo Herbicidal Activity of this compound (cyclohexylmethyl) amide

Application Rate (Active Ingredient)FormulationTarget WeedsCrop SpeciesObserved Effect on WeedsObserved Effect on CropsReference
1 kg/ha Emulsion in 500 L/ha waterWeed grassesRice (Oryza sativa), Maize (Zea mays)Total destructionUndamaged[4]
1 kg/ha Emulsion in 500 L/ha waterWide range of plant generaMaize (Zea mays), Cotton (Gossypium)DestructionUndamaged[4]

Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation of herbicidal candidates. The following protocols are based on cited literature and standard practices in weed science.

Protocol 1: Synthesis of this compound (cyclohexylmethyl) amide

This protocol is adapted from the synthesis described in patent DE2728523C2.[4]

Materials:

  • This compound ethyl ester

  • Aminomethylcyclohexane

  • Absolute Ethanol

  • Isopropyl ether

  • Cyclohexane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Dissolve 17.2 g (0.1 mol) of this compound ethyl ester in 30 ml of absolute ethanol in a round-bottom flask.

  • Add 11.3 g (0.1 mol) of aminomethylcyclohexane to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling, concentrate the solution using a rotary evaporator to obtain an oily residue.

  • Digest the oil with isopropyl ether.

  • Recrystallize the resulting solid from cyclohexane to yield colorless crystals of this compound (cyclohexylmethyl) amide.

Protocol 2: In Vitro Herbicidal Activity Assay

This protocol is a generalized procedure for assessing the pre-emergent herbicidal activity of compounds on target weed species in a controlled laboratory setting.

Materials:

  • Test compounds (this compound amides)

  • Seeds of target weed species (e.g., Brassica campestris, Echinochloa crus-galli)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Acetone or DMSO (for dissolving compounds)

  • Tween-80 or other suitable surfactant

  • Distilled water

  • Growth chamber with controlled temperature and light

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).

  • Prepare a series of test solutions at various concentrations (e.g., 1, 10, 50, 100, 200 mg/L) by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80). A control solution should be prepared with the solvent and surfactant only.

  • Place a sterile filter paper in each petri dish and moisten it with 5 mL of the respective test or control solution.

  • Place a predetermined number of seeds (e.g., 20) of the target weed species onto the moistened filter paper in each petri dish.

  • Seal the petri dishes with paraffin film to prevent evaporation.

  • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 1°C, 16h light/8h dark photoperiod).

  • After a set incubation period (e.g., 7-10 days), measure the seed germination rate, and the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

  • If a dose-response is observed, calculate the EC50 (half maximal effective concentration) value for each compound.

Protocol 3: Post-Emergence Herbicidal Activity Assay (Greenhouse)

This protocol outlines a procedure for evaluating the post-emergence herbicidal effects of the compounds on young plants.

Materials:

  • Test compounds

  • Seeds of target weed and crop species

  • Pots filled with a suitable soil mix

  • Greenhouse with controlled environmental conditions

  • Spray chamber or handheld sprayer

  • Formulation agents (e.g., emulsifiers, wetting agents)

Procedure:

  • Sow seeds of the target weed and crop species in separate pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare a spray solution of the test compound at a desired application rate (e.g., equivalent to 1 kg/ha ) by formulating it as an emulsifiable concentrate or a wettable powder.

  • Uniformly spray the plants with the prepared solution using a spray chamber or handheld sprayer. Ensure even coverage of the foliage.

  • Include a control group of plants sprayed only with the formulation blank (without the active ingredient).

  • Maintain the plants in the greenhouse under optimal growing conditions.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, and determine the fresh and dry weights.

  • Calculate the percentage of growth reduction compared to the control.

Visualizations

Logical Workflow for Synthesis and Herbicidal Evaluation

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Herbicidal Evaluation Start 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester + Amine Reaction Condensation Reaction Start->Reaction Ethanol, Reflux Purification Purification (Recrystallization) Reaction->Purification Product 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid amide Derivative Purification->Product InVitro In Vitro Assay (Pre-emergence) Product->InVitro InVivo In Vivo Assay (Post-emergence) Product->InVivo DataAnalysis Data Analysis (IC50/EC50, % Inhibition) InVitro->DataAnalysis InVivo->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead Photosynthesis_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_herbicide_action Herbicidal Action cluster_plant_response Plant Response PSII Photosystem II (PSII) ElectronTransport Electron Transport Chain PSII->ElectronTransport Electron Flow ATP_Synthase ATP Synthase ElectronTransport->ATP_Synthase NADPH NADPH Production ElectronTransport->NADPH Inhibition Inhibition of Photosynthesis ATP ATP Production ATP_Synthase->ATP ThiadiazoleAmide 4-Methyl-1,2,3-thiadiazole -5-carboxylic acid amide ThiadiazoleAmide->ElectronTransport Interference EnergyDeficit Energy Deficit (Less ATP & NADPH) Inhibition->EnergyDeficit GrowthArrest Growth Arrest EnergyDeficit->GrowthArrest PlantDeath Plant Death GrowthArrest->PlantDeath

References

Application Notes and Protocols: Synthesis of Novel Fungicides from 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis strategies and experimental protocols for developing novel fungicides derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The 1,2,3-thiadiazole scaffold is a crucial pharmacophore in agrochemical research, known for inducing systemic acquired resistance (SAR) in plants and serving as a building block for potent fungicidal agents.

Overview of Synthesis Strategies

This compound is a versatile starting material for creating a diverse range of potential fungicides. The primary synthetic routes involve modifications of the carboxylic acid group to generate amides, esters, hydrazones, and more complex heterocyclic systems. These modifications aim to enhance fungicidal potency, broaden the activity spectrum, and optimize physicochemical properties for agricultural applications.

A general workflow for the synthesis and evaluation process is outlined below.

G start Starting Material: 4-Methyl-1,2,3-thiadiazole- 5-carboxylic Acid step1 Activation of Carboxylic Acid (e.g., conversion to Acid Chloride) start->step1 SOCl₂ or Oxalyl Chloride step2c Coupling Reactions (e.g., Strobilurin Analogs) start->step2c Multi-step Synthesis step2a Amidation / Esterification step1->step2a Reaction with Amines/Alcohols step2b Hydrazide Formation step1->step2b Reaction with Hydrazine Hydrate product_a Carboxamide / Ester Derivatives step2a->product_a product_b Hydrazide-Hydrazone Derivatives step2b->product_b Condensation with Aldehydes product_c Strobilurin-Type Fungicides step2c->product_c step3 Purification & Characterization (NMR, MS, Elemental Analysis) product_a->step3 product_b->step3 product_c->step3 step4 In Vitro & In Vivo Fungicidal Activity Screening step3->step4

Caption: General workflow for synthesis and evaluation of fungicides.

Experimental Protocols

Protocol 2.1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

The conversion of the carboxylic acid to its corresponding acid chloride is a common initial step to activate the molecule for subsequent reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM) or benzene

  • Rotary evaporator, reflux condenser, magnetic stirrer

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, until the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride is typically used in the next step without further purification.

Protocol 2.2: Synthesis of 4-Methyl-N-aryl-1,2,3-thiadiazole-5-carboxamides

This protocol describes the synthesis of amide derivatives, which have shown significant fungicidal activity.[1][2]

G cluster_0 Amidation Reaction reactant1 4-Methyl-1,2,3-thiadiazole- 5-carbonyl Chloride product Target Carboxamide Fungicide reactant1->product reactant2 Substituted Aniline (or other amine) reactant2->product + conditions Triethylamine (Base) Anhydrous Solvent (Benzene/DCM) Room Temperature product->conditions

Caption: Synthesis pathway for carboxamide derivatives.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (from Protocol 2.1)

  • Substituted amine or aniline (1 equivalent)

  • Triethylamine (TEA, 1.2 equivalents)

  • Anhydrous benzene or DCM

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted amine (1 eq.) and triethylamine (1.2 eq.) in anhydrous benzene.

  • Add a solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1 eq.) in anhydrous benzene dropwise to the amine solution at 0-5 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure carboxamide derivative.[2]

Protocol 2.3: In Vitro Fungicidal Activity Assay (Mycelium Growth Rate Method)

This protocol is a standard method to evaluate the efficacy of synthesized compounds against various phytopathogenic fungi.

G prep Prepare PDA Medium + Compound at Test Concentrations inoculate Inoculate Center of Petri Dish with Fungal Mycelial Disc prep->inoculate incubate Incubate at 25-28°C for 48-72 hours inoculate->incubate measure Measure Colony Diameter (T) incubate->measure calc Calculate Inhibition Rate (%) I = [(C - T) / C] * 100 measure->calc control Prepare PDA Medium (Solvent Control, C) control->incubate control->calc Control Diameter (C)

Caption: Workflow for in vitro fungicidal activity testing.

Procedure:

  • Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Media Formulation: Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared using the solvent alone.

  • Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, onto the center of each prepared PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (typically 25-28 °C) until the mycelial growth in the control plate nearly covers the entire plate.

  • Data Collection: Measure the diameter of the fungal colony on both the treatment (T) and control (C) plates.

  • Calculation: Calculate the percentage of inhibition (I) using the formula: I (%) = [(C - T) / C] × 100.[1]

  • EC₅₀ Determination: The median effective concentration (EC₅₀), the concentration that inhibits 50% of mycelial growth, can be determined by probit analysis of the inhibition rates at various concentrations.

Data Presentation: Synthesis and Fungicidal Activity

The following tables summarize quantitative data from studies on fungicides derived from this compound.

Table 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives

Compound IDSubstituent (on Amide Nitrogen)Yield (%)Reference
6a5-methyl-1,3,4-thiadiazol-2-yl-[1]
6j4-methoxyphenyl86.5%[1]
1dN-(2,6-dimethylphenyl)alaninate-[2]

Note: Yields are often not optimized in initial research studies.

Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)

Compound IDGibberella zeaeSclerotinia sclerotiorumRhizoctonia cerealisCercospora arachidicolaReference
8a *2.680.440.01-[3]
6a ---Good Activity[1]
1d ->5029.4-[2]
Azoxystrobin (Control)15.121.340.06-[3]

*Compound 8a is a strobilurin analog incorporating the 1,2,3-thiadiazole moiety.[3][4]

Table 3: In Vivo Fungicidal Activity

Compound IDPathogenHost PlantEfficacy at 200 µg/mL (%)Reference
1dAlternaria brassicicolaCabbage92[2]
Tiadinil (Control)Alternaria brassicicolaCabbage~90[2]

Conclusion

This compound serves as an excellent scaffold for the development of novel fungicides. The synthetic protocols outlined allow for the creation of diverse derivatives, including carboxamides and strobilurin analogs. Notably, certain derivatives have demonstrated potent and broad-spectrum fungicidal activity, in some cases exceeding that of commercial standards like Azoxystrobin.[3] The combination of direct fungicidal action and potential for inducing systemic resistance makes this class of compounds a promising area for future research and development in crop protection.

References

Application Note: A Practical Guide to 1H NMR Analysis of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable analytical technique for the structural elucidation and purity assessment of these compounds. This application note provides a detailed experimental protocol for the ¹H NMR analysis of thiadiazole derivatives, guidance on data interpretation, and a summary of typical chemical shifts to aid researchers in their synthetic and analytical endeavors.

Experimental Protocol

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra. The following steps outline a general procedure for the analysis of thiadiazole derivatives.

Sample Preparation

Proper sample preparation is critical for acquiring a high-resolution NMR spectrum.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified thiadiazole derivative.[1]

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.[1] Commonly used solvents include Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1][2] The choice of solvent depends on the solubility of the derivative.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ 0.00 ppm).[1][3]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube. A homogenous solution is essential for sharp NMR signals.

NMR Data Acquisition

The following are general parameters for acquiring a standard one-dimensional ¹H NMR spectrum. Instrument-specific optimization may be required.

  • Spectrometer: A 300 MHz, 400 MHz, or 500 MHz NMR spectrometer is typically sufficient.[4]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is used.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate to cover the signals of most thiadiazole derivatives.

  • Number of Scans: 16 to 64 scans are typically sufficient for samples of this concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

  • Temperature: The experiment is usually performed at room temperature.

Data Presentation: Typical ¹H NMR Chemical Shifts

The chemical shifts of protons on the thiadiazole ring and its substituents are influenced by the isomer of the thiadiazole and the nature of the substituents. The following table summarizes typical ¹H NMR chemical shift ranges for various thiadiazole derivatives.

Proton Type Thiadiazole Isomer Typical Chemical Shift (δ, ppm) Solvent Reference
H-41,2,3-Thiadiazole8.52 (d)CDCl₃[1]
H-51,2,3-Thiadiazole9.15 (d)CDCl₃[1]
H-5 (of 4-Phenyl-1,2,3-thiadiazole)1,2,3-Thiadiazole8.89 (s)DMSO-d₆[1]
Aromatic Protons1,3,4-Thiadiazole Derivatives7.00 - 8.43 (m)DMSO-d₆[5]
N-H (Amine/Amide)1,3,4-Thiadiazole Derivatives7.15 - 12.32 (s or br s)DMSO-d₆[5][6]
Alkenic Protons1,3,4-Thiadiazole Derivatives6.88 - 6.98 (m)DMSO-d₆[5]
Methoxy Protons (-OCH₃)1,3,4-Thiadiazole Derivatives3.80 - 3.88 (s)DMSO-d₆[5]
Methyl Protons (-CH₃)1,3,4-Thiadiazole Derivatives2.18 - 2.70 (s)DMSO-d₆[1][6]

Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR analysis of thiadiazole derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Thiadiazole Derivative dissolve Dissolve in 0.5-0.7 mL of Deuterated Solvent (e.g., CDCl3, DMSO-d6) weigh->dissolve standard Add Internal Standard (TMS, δ 0.00 ppm) dissolve->standard homogenize Ensure Complete Dissolution standard->homogenize setup Set Up NMR Spectrometer (e.g., 400 MHz) homogenize->setup acquire Acquire 1D 1H NMR Spectrum setup->acquire process Process Raw Data (Fourier Transform, Phasing, Baseline Correction) acquire->process reference Reference Spectrum to TMS (0 ppm) process->reference integrate Integrate Peaks reference->integrate analyze Analyze Chemical Shifts, Coupling Constants, and Integration integrate->analyze structure Structural Elucidation / Purity Assessment analyze->structure

Caption: Workflow for ¹H NMR Analysis of Thiadiazole Derivatives.

References

Application Notes and Protocols for In Vitro Testing of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiadiazole class of chemicals, which are recognized for their diverse biological activities, including herbicidal, fungicidal, and plant defense-inducing properties. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound against common plant pathogens.

Application Notes

This compound, also known as SV-03, is a principal metabolite of the commercial fungicide Tiadinil.[1][2] Its primary mode of action against plant pathogens is not direct antifungal activity but rather the induction of Systemic Acquired Resistance (SAR) in the host plant.[1] SAR is a plant's innate defense mechanism that provides broad-spectrum and long-lasting protection against a range of pathogens.[1]

Key Characteristics:

  • Systemic Acquired Resistance (SAR) Inducer: The compound activates the plant's defense signaling pathways, preparing it to resist subsequent pathogen attacks.[1]

  • Mechanism of Action: It is understood to trigger the SAR signaling cascade at or downstream of salicylic acid (SA) accumulation, a key signaling molecule in plant defense. This activation leads to the expression of pathogenesis-related (PR) genes, which encode proteins that can degrade fungal cell walls or have other antimicrobial functions.[1]

  • Broad-Spectrum Potential: As a SAR inducer, it has the potential to be effective against a wide variety of pathogens, including fungi, bacteria, and viruses.[2]

Due to its mode of action as a plant defense activator, in vitro testing of this compound may not show strong direct antifungal activity. However, it is still valuable to perform these tests to establish a baseline of any direct effects on pathogen growth. The primary evaluation of its efficacy should ideally be conducted through in vivo plant protection assays.

Quantitative Data on Related Thiadiazole Derivatives

Table 1: Antifungal Activity of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety [3]

CompoundPathogenEC50 (μg/mL)
5b Sclerotinia sclerotiorum0.51
5k Ralstonia solanacearum (Bacterium)2.23
Carbendazim (Control) Sclerotinia sclerotiorum0.57
Thiodiazole Copper (Control) Ralstonia solanacearum (Bacterium)52.01

Table 2: Antifungal Activity of Flavonol Derivatives Containing a 1,3,4-Thiadiazole Moiety [4]

CompoundPathogenEC50 (μg/mL)
Y18 Botrytis cinerea2.4
Azoxystrobin (Control) Botrytis cinerea21.7

Table 3: Antifungal Activity of 4-methyl-1,2,3-thiadiazole Derivatives [5]

CompoundPathogenEC50 (μg/mL)
Derivative 1Colletotrichum mali8.20
Derivative 1Botrytis cinerea24.42
Derivative 1Pythium aphanidermatum15.80
Derivative 1Rhizoctonia solani40.53
Derivative 1Fusarium moniliforme41.48
Derivative 1Alternaria solani34.16

Experimental Protocols

The following protocols are standardized methods for assessing the in vitro antifungal activity of a chemical compound.

Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the direct inhibitory effect of the test compound on the mycelial growth of fungal pathogens.

Materials:

  • Pure culture of the test pathogen (Botrytis cinerea, Rhizoctonia solani, or Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10,000 µg/mL).

  • Media Preparation: Autoclave the PDA medium and cool it to 45-50°C in a water bath.

  • Poisoned Media Preparation: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Also, prepare a control plate with PDA and the same concentration of DMSO used in the highest test concentration.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing culture of the test pathogen. Place the mycelial disc, mycelium-side down, in the center of each petri dish.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific pathogen (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the MGI percentage against the logarithm of the compound concentration and performing a regression analysis.

Protocol 2: Spore Germination Inhibition Assay

This protocol is suitable for fungi that produce spores, such as Botrytis cinerea, and assesses the compound's effect on spore germination.

Materials:

  • Spore suspension of the test pathogen in sterile distilled water

  • Water agar (2%) medium

  • This compound stock solution

  • Sterile microscope slides and coverslips

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest spores from a mature culture of the pathogen and suspend them in sterile distilled water. Adjust the concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Treatment Preparation: On a sterile microscope slide, place a drop (e.g., 20 µL) of the spore suspension. Add an equal volume of the test compound solution at various concentrations (prepared by diluting the stock solution in sterile water). Include a control with sterile water and a solvent control with the corresponding DMSO concentration.

  • Incubation: Place the slides in a humid chamber and incubate at the optimal temperature for spore germination (e.g., 20-25°C) for a specific period (e.g., 6-24 hours).

  • Observation: After incubation, place a coverslip over the drop and observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition (SGI) using the following formula: SGI (%) = [(gc - gt) / gc] x 100 Where:

    • gc = percentage of germinated spores in the control

    • gt = percentage of germinated spores in the treatment

Visualizations

Systemic Acquired Resistance (SAR) Signaling Pathway

SAR_Pathway cluster_pathogen Pathogen Recognition cluster_signal Signal Transduction cluster_response Defense Response Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA Induces NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive Activates Compound 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid (SV-03) Compound->NPR1_inactive Activates (downstream of SA) NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active Translocates to nucleus PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_active->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: Conceptual diagram of the Systemic Acquired Resistance (SAR) signaling pathway induced by this compound.

Experimental Workflow for Mycelial Growth Inhibition Assay

Experimental_Workflow start Start prep_stock Prepare Stock Solution of This compound start->prep_stock prep_media Prepare 'Poisoned' PDA Media with different concentrations prep_stock->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate Plates at Optimal Temperature inoculate->incubate measure Measure Radial Growth of Fungal Colonies incubate->measure calculate Calculate Percentage of Mycelial Growth Inhibition (MGI) measure->calculate analyze Determine EC50 Value calculate->analyze end End analyze->end

References

Application of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of novel therapeutic agents with a wide range of pharmacological activities. This document provides detailed application notes on its use in developing antimicrobial and anticancer agents, complete with experimental protocols and quantitative data.

The 1,2,3-thiadiazole ring is a key pharmacophore that contributes to the biological activity of various compounds. Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial, anticancer, fungicidal, and herbicidal agents.[1][2][3] This highlights the broad therapeutic potential of this chemical entity.

Antimicrobial Applications

Derivatives of this compound, particularly its hydrazide-hydrazones, have demonstrated promising antimicrobial activity, primarily against Gram-positive bacteria.[1][4] The combination of the 1,2,3-thiadiazole moiety with a hydrazone linkage has proven to be a successful strategy in designing new antimicrobial agents.[1]

Quantitative Data: In Vitro Antimicrobial Activity

A series of novel hydrazide-hydrazone derivatives of this compound have been synthesized and screened for their in vitro antimicrobial activity. The data for the most active compounds are summarized in the table below.

Compound IDR-group on HydrazoneTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
15 5-nitro-2-furylStaphylococcus aureus1.953.90[1][4]
Staphylococcus epidermidis3.907.81[1]
Bacillus subtilis1.951.95[1]
Enterococcus faecalis15.6231.25[1]
8 4-dimethylaminophenylStaphylococcus aureus125>125[1]
Staphylococcus epidermidis125>125[1]
11 2-hydroxyphenylStaphylococcus aureus62.5125[1]
Staphylococcus epidermidis62.5125[1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Applications

The this compound scaffold has also been explored for the development of potent anticancer agents. Carboxamide derivatives, in particular, have shown significant activity as inhibitors of key signaling pathways implicated in cancer progression, such as the c-Met kinase pathway.[5][6] Dysregulation of the c-Met signaling pathway is associated with tumor growth, invasion, and metastasis in a variety of human cancers.[4][5]

Quantitative Data: In Vitro Anticancer Activity

Several derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxamide have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are presented below.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
51am c-Met Kinase InhibitorMKN-45 (Gastric)Not specified[5]
HT-29 (Colon)Not specified[5]
A549 (Lung)Not specified[5]
U87-MG (Glioblastoma)Not specified[5]
Compound 25 D-ring fused DHEA derivativeT47D (Breast)0.058[7]
Compound 3b Hsp90 InhibitorHeLa (Cervical)Not specified[7]
U2OS (Osteosarcoma)Not specified[7]

DHEA: Dehydroepiandrosterone; Hsp90: Heat shock protein 90

Experimental Protocols

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives (Antimicrobial)

This protocol describes the general synthesis of hydrazide-hydrazone derivatives of this compound.[1]

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (1)

  • Substituted aldehyde (0.01 mol)

  • Ethanol (96%)

  • Round-bottomed flask

  • Reflux condenser

Procedure:

  • Dissolve 0.01 mol of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1) in 15 mL of 96% ethanol in a round-bottomed flask.

  • Add 0.01 mol of the appropriate substituted aldehyde to the solution.

  • Heat the reaction mixture under reflux for 3 hours.

  • Allow the solution to cool to room temperature.

  • Place the flask in a refrigerator for 24 hours to facilitate precipitation.

  • Collect the resulting solid by filtration, wash with cold ethanol, and dry to yield the final product.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives (Anticancer)

The following is a general procedure for the synthesis of carboxamide derivatives intended as c-Met kinase inhibitors.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or other activating agent

  • Appropriate amine

  • Triethylamine or other base

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottomed flask, suspend this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane. To this solution, add the desired amine (1.0-1.2 equivalents) and a base like triethylamine (1.5 equivalents) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired carboxamide derivative.

  • Confirm the structure of the final compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol for In Vitro Antimicrobial Susceptibility Testing (MIC and MBC)

This protocol is based on the broth microdilution method.

Materials:

  • Synthesized thiadiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • Determination of MBC: To determine the MBC, subculture an aliquot from each well that showed no visible growth onto an agar plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_synthesis Synthesis Workflow cluster_testing Biological Evaluation start 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid hydrazide 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide start->hydrazide Hydrazine Hydrate carboxamide Carboxamide Derivatives (Anticancer Agents) start->carboxamide SOCl2, then Amine antimicrobial Hydrazide-Hydrazone Derivatives (Antimicrobial Agents) hydrazide->antimicrobial aldehyde Substituted Aldehyde aldehyde->antimicrobial mic_mbc MIC/MBC Assay antimicrobial->mic_mbc cytotoxicity Cytotoxicity Assay (e.g., MTT) carboxamide->cytotoxicity amine Amine antimicrobial_activity Antimicrobial Activity mic_mbc->antimicrobial_activity anticancer_activity Anticancer Activity cytotoxicity->anticancer_activity

Figure 1. General workflow for the synthesis and biological evaluation of this compound derivatives.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binding & Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription AKT AKT PI3K->AKT AKT->transcription via mTOR, etc. STAT3->transcription inhibitor 4-Methyl-1,2,3-thiadiazole- 5-carboxamide Derivative inhibitor->cMet Inhibition

Figure 2. Simplified c-Met signaling pathway and the inhibitory action of 4-Methyl-1,2,3-thiadiazole-5-carboxamide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
SY-001 Low or No Yield of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate) Incomplete formation of the hydrazone precursor.Ensure the condensation reaction between the starting ketone/aldehyde and the hydrazide goes to completion. Monitor by TLC. Consider extending the reaction time or using a mild acid catalyst.
Decomposition of the hydrazone during the Hurd-Mori reaction.The Hurd-Mori reaction with thionyl chloride can be exothermic. Maintain strict temperature control, typically by adding thionyl chloride dropwise at low temperatures (e.g., 0-5 °C).
Inappropriate solvent for the Hurd-Mori reaction.Use anhydrous solvents like dichloromethane or chloroform to prevent hydrolysis of thionyl chloride and intermediates.
Presence of electron-donating groups on the precursor.Electron-donating groups can hinder the cyclization process. If possible, modify the synthetic route to use precursors with electron-withdrawing groups, which have been shown to give superior yields in similar reactions.[1][2]
SY-002 Low Yield During Hydrolysis to the Carboxylic Acid Incomplete hydrolysis of the ester.Extend the reflux time during saponification and monitor the reaction progress using TLC until the starting ester spot disappears.[3]
Degradation of the thiadiazole ring.The 1,2,3-thiadiazole ring can be sensitive to harsh basic or acidic conditions. Use a milder base like lithium hydroxide for saponification and carefully neutralize with acid, avoiding excessively low pH.
Product loss during workup and extraction.Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully precipitate the carboxylic acid before extraction.[3] Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to maximize recovery.[3]
SY-003 Formation of Impurities or Side Products Unreacted starting materials.Improve the reaction conditions for each step to drive the reaction to completion (see SY-001 and SY-002). Purify intermediates before proceeding to the next step.
Side reactions of thionyl chloride.Use freshly distilled thionyl chloride to avoid impurities that can cause side reactions. The Hurd-Mori reaction can sometimes lead to the formation of other heterocyclic systems; careful control of reaction conditions is crucial.
Decarboxylation of the final product.1,3,4-Thiadiazole-2-carboxylic acids are known to be unstable and can undergo spontaneous decarboxylation. While this is a different isomer, care should be taken during purification and storage of the final product to avoid heat.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established method is a two-step synthesis based on the Hurd-Mori reaction.[3] The first step involves the formation of an intermediate, typically ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, through the reaction of a suitable hydrazone derivative with thionyl chloride.[3][5] The second step is the hydrolysis of the ester to the final carboxylic acid.[3]

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the Hurd-Mori reaction and the subsequent hydrolysis. By spotting the reaction mixture alongside the starting material(s), you can observe the disappearance of the starting material and the appearance of the product.

Q3: What are the critical safety precautions for this synthesis?

A3: Thionyl chloride is a hazardous reagent that is corrosive and reacts violently with water. All manipulations involving thionyl chloride should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction should be quenched carefully, for example, by pouring it into ice-water.[3]

Q4: Can the yield of the Hurd-Mori reaction be influenced by substituents on the starting materials?

A4: Yes, the electronic nature of the substituents on the precursor can significantly impact the success of the cyclization. Studies on related systems have shown that electron-withdrawing groups on the precursor can lead to superior yields of the 1,2,3-thiadiazole product, while electron-donating groups may result in poor conversion.[1][2]

Q5: What purification methods are recommended for the final product?

A5: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure product.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)

This protocol is based on the Hurd-Mori reaction.

  • Preparation of the Hydrazone Precursor:

    • React the appropriate α-methylene ketone with an acyl or tosyl hydrazide in a suitable solvent (e.g., ethanol).

    • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by TLC.

    • Isolate the hydrazone product by cooling the reaction mixture and collecting the precipitate by filtration.

  • Hurd-Mori Cyclization:

    • Suspend the dried hydrazone precursor in an anhydrous solvent such as dichloromethane or chloroform.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add thionyl chloride dropwise to the stirred suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it into a beaker containing ice-water.

    • Separate the organic layer, wash it sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[3]

    • Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.[3]

Protocol 2: Hydrolysis to this compound
  • Saponification:

    • Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.[3]

    • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[3]

  • Acidification and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the alcohol from the reaction mixture using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.[3]

    • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid, which should cause the carboxylic acid to precipitate.[3]

    • Extract the aqueous mixture multiple times with ethyl acetate.[3]

    • Wash the combined organic extracts with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.[3]

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.[3]

Visualized Workflow and Logic

G cluster_0 Step 1: Hurd-Mori Reaction cluster_1 Step 2: Hydrolysis start Hydrazone Precursor reagent1 Thionyl Chloride (SOCl₂) in Anhydrous Solvent process1 Cyclization start->process1 reagent1->process1 intermediate Crude Ethyl 4-Methyl-1,2,3- thiadiazole-5-carboxylate process1->intermediate purification1 Purification (Chromatography/Recrystallization) intermediate->purification1 product1 Pure Intermediate purification1->product1 process2 Saponification (Reflux) product1->process2 Input for Step 2 reagent2 Base (e.g., NaOH, LiOH) in Alcohol/Water reagent2->process2 intermediate2 Carboxylate Salt in Aqueous Solution process2->intermediate2 process3 Acidification & Extraction intermediate2->process3 reagent3 Acid (e.g., HCl) to pH 2-3 reagent3->process3 product2 Crude 4-Methyl-1,2,3- thiadiazole-5-carboxylic acid process3->product2 purification2 Purification (Recrystallization) product2->purification2 final_product Final Product purification2->final_product

Caption: Synthetic workflow for this compound.

G issue Low Yield cause1 Incomplete Hydrazone Formation issue->cause1 Is it in Step 1? cause4 Incomplete Hydrolysis issue->cause4 Is it in Step 2? cause6 Product Loss During Extraction (Incorrect pH) issue->cause6 Is it during workup? sol1a Extend reaction time cause1->sol1a sol1b Use mild acid catalyst cause1->sol1b cause2 Precursor Decomposition (Poor Temp. Control) sol2a Maintain low temp. cause2->sol2a sol2b Slow reagent addition cause2->sol2b cause3 Sub-optimal Solvent sol3 Use anhydrous solvent cause3->sol3 sol4 Extend reflux time cause4->sol4 cause5 Ring Degradation (Harsh Conditions) sol5 Use milder base (LiOH) cause5->sol5 sol6 Ensure pH 2-3 before extraction cause6->sol6 cause7 Formation of Impurities sol7a Purify intermediates cause7->sol7a sol7b Use fresh reagents cause7->sol7b

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Recrystallization:
My compound does not dissolve in the recrystallization solvent, even when heated.The chosen solvent is unsuitable (the compound is insoluble).- Select a more polar solvent or a solvent mixture. Good starting points for this compound are ethanol/water or ethyl acetate/hexanes. - Ensure you are using a sufficient volume of solvent and heating to the solvent's boiling point.
The product "oils out" instead of forming crystals during cooling.- The solution is supersaturated, and the compound is coming out of solution above its melting point. - Impurities are present that are depressing the melting point.- Reheat the solution to redissolve the oil. - Add a small amount of additional solvent to decrease saturation. - Allow the solution to cool more slowly. You can insulate the flask to achieve this. - If the problem persists, consider a preliminary purification step like acid-base extraction to remove impurities.
No crystals form upon cooling, or the yield is very low.- Too much solvent was used, and the solution is not saturated. - The cooling process is too rapid.- If the solution is clear, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - If scratching doesn't work, reduce the solvent volume by gentle heating and evaporation, then allow it to cool again. - For low yield, check the filtrate for precipitated product, which might indicate premature crystallization.
The purified crystals are colored, but the pure compound should be white/off-white.Colored impurities are present.- Perform a hot filtration step with activated charcoal before allowing the solution to cool and crystallize. Use a minimal amount of charcoal to avoid adsorbing your product.
Acid-Base Extraction:
A precipitate forms at the interface of the organic and aqueous layers.- The concentration of the carboxylate salt is too high in the aqueous layer, leading to precipitation. - Incomplete dissolution in the organic solvent.- Add more water to the separatory funnel to dissolve the precipitate. - Ensure the initial crude material is fully dissolved in the organic solvent before starting the extraction.
Low recovery of the carboxylic acid after acidification of the aqueous layer.- Incomplete extraction from the organic layer. - Insufficient acidification of the aqueous layer. - The product has some solubility in the acidic aqueous solution.- Perform multiple extractions (2-3 times) of the organic layer with the basic solution to ensure complete transfer of the carboxylic acid. - Acidify the aqueous layer to a pH of 2-3, checking with pH paper.[1] - After acidification, perform multiple extractions of the aqueous layer with an organic solvent like ethyl acetate to recover all of the product.
Column Chromatography:
The compound streaks on the TLC plate and the column, leading to poor separation.The carboxylic acid group is interacting strongly with the silica gel, leading to tailing.- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent. This will suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands.
The compound does not elute from the column.The eluent is not polar enough to move the polar carboxylic acid down the column.- Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A small amount of methanol can also be added to significantly increase polarity if needed.
General Purity Issues:
NMR analysis shows the presence of unreacted starting materials (e.g., ethyl acetoacetate semicarbazone).The Hurd-Mori cyclization or the subsequent hydrolysis reaction did not go to completion.- Optimize the reaction time and temperature for both the cyclization and hydrolysis steps. - The purification protocol, particularly the acid-base extraction, should effectively separate the acidic product from neutral starting materials.
The final product has a broad melting point range.The product is still impure.- Repeat the purification step that previously gave the best results (e.g., recrystallization). - Consider using a combination of purification techniques, for example, acid-base extraction followed by recrystallization.

Quantitative Data Summary

The following table provides illustrative data for the purification of 1 gram of crude this compound. Actual results may vary depending on the initial purity and experimental conditions.

Purification Step Starting Purity (%) Final Purity (%) Yield (%) Typical Solvents/Reagents
Acid-Base Extraction ~70~90-9585-95Ethyl Acetate, 1M NaOH, 1M HCl
Recrystallization ~90>9880-90Ethanol/Water or Ethyl Acetate/Hexanes
Column Chromatography ~90>9970-85Silica Gel, Hexane/Ethyl Acetate with 1% Acetic Acid

Experimental Protocols

Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (approximately 10 mL per gram of crude product).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.[1] Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh basic solution to ensure all the carboxylic acid has been extracted. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 2 and 3 (check with pH paper).[1] A precipitate of the purified carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any inorganic salts. Allow the product to air dry or dry in a vacuum oven.

Purification by Recrystallization

This method purifies the compound based on its differential solubility in a hot versus a cold solvent system.

Methodology:

  • Solvent Selection: Choose a suitable solvent system. Ethanol/water or ethyl acetate/hexanes are good starting points.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling while stirring to dissolve the solid.

  • Achieve Saturation: If the solid dissolves completely, add the anti-solvent (e.g., water or hexanes) dropwise at the boiling temperature until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture. Dry the purified crystals.

Diagrams

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extraction Acid-Base Extraction (add NaOH/NaHCO3) Dissolve->Extraction OrganicLayer Organic Layer (Neutral/Basic Impurities) Extraction->OrganicLayer Separate AqueousLayer Aqueous Layer (Carboxylate Salt) Extraction->AqueousLayer Separate Acidify Acidify with HCl (pH 2-3) AqueousLayer->Acidify Precipitate Precipitated Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter PureProduct Pure 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid Filter->PureProduct

Caption: Workflow for purification via acid-base extraction.

RecrystallizationTroubleshooting Start Start Recrystallization: Dissolve crude product in minimum hot solvent Cool Cool Solution Start->Cool Crystals Crystals Form Cool->Crystals Success NoCrystals No Crystals Form Cool->NoCrystals Problem OilingOut Product Oils Out Cool->OilingOut Problem Scratch Scratch flask / Add seed crystal NoCrystals->Scratch Reheat Reheat solution OilingOut->Reheat Scratch->Crystals Success Evaporate Reduce solvent volume and re-cool Scratch->Evaporate Still no crystals Evaporate->Crystals Success AddSolvent Add more solvent Reheat->AddSolvent SlowCool Cool slowly AddSolvent->SlowCool SlowCool->Crystals Success

References

Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is a two-step synthesis. The first step involves the formation of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate through the Hurd-Mori reaction. This reaction utilizes a hydrazone derivative which is cyclized using thionyl chloride.[1][2][3] The subsequent step is the hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

Q2: I am observing a significant byproduct in my Hurd-Mori reaction. What could it be?

A2: A known byproduct in syntheses of this nature is the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione. This can arise from an alternative cyclization pathway of the precursor. To confirm its identity, characterization using techniques such as NMR, Mass Spectrometry, and IR spectroscopy is recommended.

Q3: My reaction yield is consistently low. What are the common factors that can be optimized?

A3: Several factors can contribute to low yields in the Hurd-Mori synthesis. Key areas to investigate include:

  • Reagent Purity: The purity of the starting hydrazone and, critically, the thionyl chloride is paramount. Thionyl chloride can decompose with exposure to moisture, leading to reduced reactivity. Using freshly distilled or a new bottle of thionyl chloride is advisable.

  • Reaction Temperature: The reaction is often initiated at a low temperature and then gradually warmed. The optimal temperature profile can be substrate-dependent and may require empirical optimization.

  • Solvent: Anhydrous solvents, such as dichloromethane (DCM) or chloroform, are essential as water reacts exothermically with thionyl chloride.

  • Electronic Effects: The electronic nature of substituents on the starting material can influence the reaction's success. Electron-withdrawing groups on the precursor often lead to better yields.[4]

Q4: The final product, this compound, seems to be degrading during workup or purification. Why is this happening?

A4: The 1,2,3-thiadiazole ring system can be sensitive to harsh acidic or basic conditions, which may lead to decomposition. It is crucial to employ neutral or mildly acidic/basic conditions during the workup and purification steps. Avoid prolonged exposure to strong acids or bases.

Q5: Are there any alternatives to the use of thionyl chloride in this synthesis?

A5: Yes, alternative methods for the cyclization step exist. One notable approach involves the use of N-tosylhydrazones reacted with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[5] This can be a milder and more environmentally friendly option.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Impure or decomposed thionyl chloride. 2. Presence of water in the reaction. 3. Impure starting hydrazone. 4. Suboptimal reaction temperature.1. Use freshly distilled or a new bottle of thionyl chloride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Purify the starting hydrazone before use. 4. Experiment with a temperature gradient, starting at a low temperature and gradually warming to reflux.
Formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione Byproduct Alternative cyclization pathway is favored under current conditions.Modify reaction parameters such as solvent and temperature to favor the desired 1,2,3-thiadiazole formation. Purification via column chromatography can effectively separate the desired product from this byproduct.
Product Decomposition During Hydrolysis The 1,2,3-thiadiazole ring is sensitive to the hydrolysis conditions (strong acid or base).Use milder hydrolysis conditions. For instance, a mixture of an alcohol (like methanol or ethanol) with an aqueous solution of a weaker base like lithium hydroxide, followed by careful acidification, can be employed. Monitor the reaction closely by TLC to avoid prolonged reaction times.
Complex Mixture of Products Incomplete reaction or degradation of starting materials/products due to harsh conditions.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize reaction time and temperature to ensure complete conversion without significant degradation. Consider using a milder cyclizing agent if decomposition is severe.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This protocol is a representative procedure based on the Hurd-Mori reaction.

Materials:

  • Ethyl 2-(ethoxycarbonylhydrazono)propanoate (precursor hydrazone)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve the ethyl 2-(ethoxycarbonylhydrazono)propanoate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Materials:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • Methanol or Ethanol

  • Aqueous sodium hydroxide or lithium hydroxide

  • Hydrochloric acid

Procedure:

  • Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.

  • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the alcohol from the reaction mixture using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • If a precipitate does not form readily, extract the acidified aqueous mixture with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Synthesis_Pathway A Ethyl 2-(ethoxycarbonylhydrazono)propanoate B Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate A->B  Hurd-Mori Reaction (SOCl₂) Byproduct 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione A->Byproduct  Alternative  Cyclization C This compound B->C  Hydrolysis (NaOH, H₃O⁺)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckReagents Check Purity of Starting Materials & SOCl₂ Start->CheckReagents CheckReagents->Start Impure CheckConditions Verify Anhydrous Conditions CheckReagents->CheckConditions Reagents OK CheckConditions->Start Moisture Present OptimizeTemp Optimize Reaction Temperature Profile CheckConditions->OptimizeTemp Conditions OK OptimizeTemp->Start No Improvement ModifyWorkup Use Mild Hydrolysis Conditions OptimizeTemp->ModifyWorkup Temperature Optimized ModifyWorkup->Start Decomposition Persists Purification Purify by Column Chromatography ModifyWorkup->Purification Workup Modified Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Thiadiazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiadiazole derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thiadiazole derivatives.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in thiadiazole synthesis can arise from several factors. Here is a systematic approach to troubleshooting:

    • Reagent Quality and Stoichiometry:

      • Starting Materials: Ensure the purity and dryness of your starting materials, such as thiosemicarbazide and carboxylic acids or aldehydes. Impurities can lead to unwanted side reactions.

      • Cyclizing Agents: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are sensitive to moisture. Use freshly opened or distilled reagents. An excess of the cyclizing agent is often employed to drive the reaction to completion.[1]

      • Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.[2]

    • Reaction Conditions:

      • Temperature: The optimal temperature can be substrate-dependent. Some reactions require initial cooling followed by heating.[1] For many cyclizations, heating at 80-90°C for one to two hours is typical.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal temperature and duration.

      • Solvent: Use anhydrous solvents. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform.[1] Aprotic solvents like DMF and DMSO are often selected to accelerate reaction rates.

    • Substrate-Specific Issues:

      • Electronic Effects: The electronic nature of substituents on your starting materials can significantly impact the reaction. Electron-withdrawing groups on precursors often lead to better yields, whereas electron-donating groups can hinder the reaction.[1]

    • Alternative Synthetic Routes:

      • If optimizing the current protocol fails, consider alternative methods such as using dithiocarbazates or thiohydrazides as starting materials.[2] For the synthesis of 1,2,3-thiadiazoles, the Hurd-Mori reaction is common, but modern alternatives involve the reaction of N-tosylhydrazones with elemental sulfur.[3]

Issue 2: Formation of Significant Side Products

  • Question: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize it?

  • Answer: A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative.[2]

    • Identification: The oxadiazole byproduct can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole (due to oxygen replacing sulfur).[2]

    • Minimization:

      • Choice of Reagents: Using Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole over the oxadiazole.

      • Reaction Conditions: Careful control of reaction temperature and time can help minimize the formation of unwanted byproducts.[2]

Issue 3: Difficulty in Product Purification

  • Question: How can I effectively purify my substituted thiadiazole derivative?

  • Answer: Purification is crucial to remove unreacted starting materials, the cyclizing agent, and any side products.

    • Work-up Procedure: After the reaction, the mixture is typically cooled and quenched by carefully pouring it onto ice or into cold water. Basification with a solution like sodium hydroxide to a pH of 8 is a common step.[2]

    • Recrystallization: The crude product can often be purified by recrystallization.[2][4] The choice of solvent will depend on the specific derivative.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 1,3,4-thiadiazole derivatives?

A1: Common methods include:

  • From Carboxylic Acids and Thiosemicarbazide: This is a widely used method involving cyclization with a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[5][6][7]

  • From Thiosemicarbazones: Thiosemicarbazones, formed from the condensation of thiosemicarbazide and an aldehyde, can be cyclized to thiadiazoles.

  • Microwave-Assisted Synthesis: This "green chemistry" approach can significantly reduce reaction times (to as little as 3 minutes) and often improves yields (typically in the range of 75-90%).[8]

  • Ultrasound-Assisted Synthesis: Sonication is another green method that can reduce reaction times (e.g., to 20 minutes) and provide good yields (around 75-80%).[8][9]

Q2: How do microwave and ultrasound-assisted methods compare to conventional heating?

A2: Microwave and ultrasound-assisted methods are generally faster and can lead to higher yields compared to conventional heating.[8] They are considered more environmentally friendly due to reduced energy consumption and shorter reaction times.[8]

Q3: What is the Hurd-Mori reaction and what are its key considerations?

A3: The Hurd-Mori reaction is a classic method for synthesizing 1,2,3-thiadiazoles through the cyclization of activated hydrazones (like N-acyl or N-tosylhydrazones) with thionyl chloride (SOCl₂).[3] Key considerations include:

  • The reaction requires an α-methylene group on the hydrazone precursor.[1]

  • The nature of N-protecting groups is critical; electron-withdrawing groups are preferred for better yields.[3]

Q4: Are there any safety precautions I should take during thiadiazole synthesis?

A4: Yes, several reagents used in thiadiazole synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Acids (e.g., H₂SO₄): These are highly corrosive. Always add acid to water, not the other way around, when preparing dilutions.

  • Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated area, preferably a fume hood.

Data Presentation

Table 1: Comparison of Synthetic Methods for Thiadiazole Derivatives

MethodTypical Reaction TimeTypical Yield Range (%)Key Advantages
Conventional Heating Several hoursVariable, can be lowWell-established, widely used
Microwave Irradiation 3 - 20 minutes75 - 90%Rapid, high yields, energy efficient[8][10]
Ultrasonication 20 - 30 minutes75 - 85%Fast, good yields, simple setup[8][9]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Carboxylic Acids and Thiosemicarbazide (Conventional Heating)

  • Reaction Setup: In a round-bottom flask, stir a mixture of the desired carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) for 20 minutes at room temperature in a fume hood.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heating: Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Quenching: Cool the reaction mixture in an ice bath and carefully add 40 mL of water.

  • Reflux: Reflux the resulting suspension for 4 hours.

  • Work-up: Cool the mixture and basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., 70% ethanol).

Protocol 2: Microwave-Assisted Synthesis of Thiadiazole Derivatives

  • Reactant Mixture: In a beaker, dissolve substituted thiosemicarbazide (0.10 M) and substituted benzoic acid (0.01 M) in a minimal amount of dimethylformamide (10 mL). Add phosphorus oxychloride (25 mL).[8]

  • Acid Catalyst: While stirring, add 10 drops of concentrated sulfuric acid.[8]

  • Microwave Irradiation: Place a funnel in the beaker, cover with a watch glass, and subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.[8]

  • Work-up: After irradiation, pour the reaction mixture over ice-cooled water.

  • Isolation and Purification: Collect the crude product by filtration and recrystallize from a suitable solvent like DMF.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Mix Starting Materials (e.g., Carboxylic Acid, Thiosemicarbazide) start->reagents cyclizing_agent Add Cyclizing Agent (e.g., POCl3) reagents->cyclizing_agent heating Apply Energy (Conventional, Microwave, or Ultrasound) cyclizing_agent->heating monitor Monitor Progress (TLC) heating->monitor quench Quench Reaction monitor->quench Reaction Complete neutralize Neutralize/Basify quench->neutralize isolate Isolate Crude Product (Filtration) neutralize->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze finish End analyze->finish

Caption: General experimental workflow for thiadiazole derivatization.

Caption: Troubleshooting decision tree for thiadiazole derivatization.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low bioactivity in synthesized thiadiazole compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My synthesized thiadiazole compound shows low or no bioactivity in my primary assay.

  • Question: What are the most common initial steps to troubleshoot this issue?

  • Answer: A systematic approach is crucial to identify the root cause of low bioactivity. The first step is to verify the integrity and purity of your synthesized compound. Subsequently, you should critically evaluate your experimental design.

    Troubleshooting_Workflow Start Low Bioactivity Observed Verify_Compound Verify Compound Integrity & Purity Start->Verify_Compound Structure_Check Correct Structure? (NMR, MS) Verify_Compound->Structure_Check Purity_Check Purity > 95%? (HPLC, NMR) Solubility_Issue Assess Solubility & Aggregation Purity_Check->Solubility_Issue Yes Redesign Redesign/Resynthesize Compound Purity_Check->Redesign No Structure_Check->Purity_Check Yes Structure_Check->Redesign No Assay_Troubleshoot Troubleshoot Bioassay Protocol Solubility_Issue->Assay_Troubleshoot No Issues Solubility_Issue->Redesign Issues Found SAR_Analysis Analyze Structure-Activity Relationship (SAR) Assay_Troubleshoot->SAR_Analysis No Issues Assay_Troubleshoot->Redesign Issues Found SAR_Analysis->Redesign

  • Question: How do I confirm the structure and purity of my compound?

  • Answer: It is essential to confirm that the synthesized compound has the correct chemical structure and is of high purity, as impurities can interfere with biological assays.[1]

    • Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular structure.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your compound. A purity level of >95% is generally recommended for biological screening.

Issue 2: My thiadiazole compound precipitates out of the assay buffer.

  • Question: What causes this precipitation and how can I resolve it?

  • Answer: This is a common issue for many heterocyclic compounds, including thiadiazoles, which often exhibit poor aqueous solubility. The compound is likely soluble in your DMSO stock but crashes out when diluted into the aqueous assay buffer.

    Solubility_Troubleshooting

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) to minimize its effect on the assay while maintaining compound solubility.

    • Use Co-solvents: Consider using co-solvents like ethanol or polyethylene glycol (PEG) in your formulation to improve solubility.

    • Structural Modification: If solubility issues persist, consider structure-activity relationship (SAR) studies to guide the synthesis of more soluble analogs.

Issue 3: My compound is pure, soluble, and structurally correct, but still shows low bioactivity.

  • Question: What aspects of the biological assay should I investigate?

  • Answer: If you are confident in your compound's integrity, the issue may lie within the bioassay itself.

    • Compound Stability: Assess the stability of your compound under the assay conditions (e.g., temperature, pH, light exposure) over the incubation period.[2] Degradation can lead to a loss of active compound.

    • Mechanism of Action: Ensure your assay is appropriate for the expected mechanism of action. For example, if your thiadiazole is designed as a kinase inhibitor, an enzyme inhibition assay is more direct than a cell viability assay.

    • Cell-Based Assays: In cell-based assays, consider factors like cell permeability and potential for efflux by cellular pumps.

Frequently Asked Questions (FAQs)

Q1: What structural features of thiadiazoles are known to influence bioactivity? A1: The bioactivity of thiadiazole derivatives is significantly influenced by the nature and position of substituents on the thiadiazole ring.[3] Aromatic or heterocyclic moieties at the C2 and C5 positions are common in bioactive thiadiazoles. The introduction of specific functional groups can modulate properties like lipophilicity, hydrogen bonding capacity, and steric interactions with the biological target, all ofwhich are critical for activity.[4]

Q2: How can I improve the bioactivity of my lead thiadiazole compound? A2: Structure-activity relationship (SAR) studies are key to optimizing bioactivity. This involves synthesizing a series of analogs with systematic modifications to the lead structure and evaluating their biological activity. For example, modifying substituents on an aryl ring attached to the thiadiazole core can significantly impact potency.[4]

Q3: My synthesis of the thiadiazole precursor has a very low yield. What are common causes? A3: Low yields in organic synthesis can stem from several factors, including poor quality of starting materials, suboptimal reaction conditions (temperature, time), and inefficient purification methods.[5][6] It is crucial to use pure reagents and solvents, carefully monitor the reaction progress (e.g., by TLC), and optimize purification techniques to minimize product loss.[7]

Q4: Can you provide an example of a signaling pathway targeted by thiadiazole compounds? A4: The PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, is a known target for some thiadiazole derivatives.[8] These compounds can inhibit key kinases in this pathway, such as Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[8]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiadiazole Thiadiazole Compound Thiadiazole->AKT inhibits

Data Presentation

Table 1: Comparative Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
ST10 MCF-7 (Breast)49.6Etoposide>100
ST10 MDA-MB-231 (Breast)53.4Etoposide80.2
2g LoVo (Colon)2.44--
2g MCF-7 (Breast)23.29--
21 HepG2-1 (Liver)1.82Doxorubicin0.72
8a A549 (Lung)1.62--
22d MCF-7 (Breast)1.52--

Data sourced from multiple studies to illustrate the range of cytotoxic potencies.[2][4][9][10]

Experimental Protocols

1. Determination of Compound Purity by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized thiadiazole compound.

  • Methodology:

    • Instrumentation: HPLC system with a UV detector and a C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. The specific gradient will need to be optimized for the compound of interest.

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO). Dilute to an appropriate concentration for injection (e.g., 10-100 µg/mL).

    • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Purity Calculation: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

2. Aqueous Solubility Assessment (Shake-Flask Method)

  • Objective: To determine the thermodynamic solubility of the thiadiazole compound in an aqueous buffer.

  • Methodology:

    • Materials: Phosphate-buffered saline (PBS, pH 7.4), synthesized compound, mechanical shaker.

    • Procedure: a. Add an excess amount of the solid compound to a known volume of PBS in a sealed vial. b. Agitate the mixture on a mechanical shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11] c. After incubation, centrifuge or filter the suspension to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[12][13]

3. Cell Viability Assessment (MTT Assay)

  • Objective: To assess the cytotoxic or anti-proliferative effect of the thiadiazole compound on a cancer cell line.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the thiadiazole compound and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14][15] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[16]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[17]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

4. In Vitro Enzyme Inhibition Assay

  • Objective: To determine if the thiadiazole compound inhibits the activity of a specific enzyme.

  • Methodology:

    • Reagents: Purified enzyme, substrate, inhibitor (thiadiazole compound), and appropriate buffer.

    • Procedure: a. In a microplate, combine the enzyme and various concentrations of the inhibitor in the reaction buffer.[18] b. Pre-incubate the enzyme-inhibitor mixture for a short period. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.

    • Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor to calculate the percentage of inhibition. Determine the IC₅₀ value of the compound for the target enzyme.[19]

References

"solubility problems of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, focusing on common solubility challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a solid, appearing as a powder. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Melting Point169-173 °C (decomposes)
AppearancePowder

Q2: I am having trouble dissolving this compound. What are some common solvents to try?

A2: Based on its chemical structure (a heterocyclic carboxylic acid), initial solvents to consider for solubilization include polar aprotic solvents. A study on derivatives of this compound noted that these compounds are soluble in Dimethyl Sulfoxide (DMSO) at room temperature[1]. Other common polar organic solvents such as Dimethylformamide (DMF) and alcohols (e.g., ethanol, methanol) could also be effective. Due to the carboxylic acid group, solubility is expected to be poor in non-polar solvents but can be significantly influenced by pH in aqueous solutions.

Q3: My compound is still not dissolving. What are the next steps to improve solubility?

A3: If you are facing persistent solubility issues, several strategies can be employed. These techniques, common for poorly soluble carboxylic acids, aim to alter the compound's solid-state properties or the solvent environment. Key approaches include:

  • pH Adjustment: Increasing the pH of an aqueous solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2]

  • Co-solvency: Using a mixture of a primary solvent (in which the compound is poorly soluble, e.g., water) and a miscible organic solvent (co-solvent) can significantly enhance solubility.

  • Salt Formation: Converting the carboxylic acid to a stable salt form by reacting it with a suitable base can dramatically improve aqueous solubility and dissolution rates.[3][4][5]

  • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable coformer can modify the crystal lattice and improve solubility and dissolution properties. This has been shown to be effective for other thiadiazole derivatives.[6][7][8]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound.

Problem: The compound does not dissolve in my desired aqueous buffer.

Root Cause Analysis: The carboxylic acid group has low solubility in its neutral (protonated) form at acidic or neutral pH.

Solutions:

  • pH Adjustment:

    • Rationale: By raising the pH above the compound's pKa, the carboxylic acid will be deprotonated to its more soluble anionic (carboxylate) form.

    • Action: Titrate your aqueous suspension of the compound with a base (e.g., NaOH, KOH) while monitoring the pH. The compound should dissolve as the pH increases. Determine the pH at which the desired concentration is fully solubilized.

  • Use of Co-solvents:

    • Rationale: A water-miscible organic solvent can reduce the polarity of the solvent system, improving the solvation of the organic molecule.

    • Action: Prepare a stock solution of the compound in a suitable organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer in a stepwise manner, ensuring the final concentration of the organic solvent is compatible with your experimental system.

Problem: The compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

Root Cause Analysis: The compound is highly soluble in the organic stock but poorly soluble in the final aqueous solution, leading to precipitation upon dilution (a phenomenon known as "crashing out").

Solutions:

  • Optimize Co-solvent Percentage:

    • Action: Experiment with different final concentrations of the co-solvent. A higher percentage may be required to maintain solubility, but be mindful of the tolerance of your assay or biological system to the organic solvent.

  • Formulate as a Salt:

    • Rationale: A pre-formed salt of the compound will have significantly higher aqueous solubility than the free acid form.

    • Action: Synthesize a salt of the compound using a suitable base. Common counter-ions for carboxylic acids include sodium, potassium, and various amines.[3][9] The resulting salt can then be directly dissolved in the aqueous buffer.

Experimental Protocols

Protocol 1: Determining Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[10][11]

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the buffer. The solid should be in excess to ensure a saturated solution is formed.

  • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC, UV-Vis).

  • The calculated concentration represents the equilibrium solubility.

Protocol 2: pH-Dependent Solubility Profile Determination

This protocol helps to understand how pH affects the aqueous solubility of an ionizable compound.[10][12]

Materials:

  • Same as Protocol 1

  • A series of buffers with different pH values (e.g., from pH 2 to pH 10)

Procedure:

  • Follow the shake-flask method described in Protocol 1.

  • Perform the experiment in parallel using a range of buffers covering the desired pH spectrum.

  • Determine the solubility at each pH point.

  • Plot the measured solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile. This profile is crucial for selecting appropriate formulation conditions.

Data Presentation

The following tables present hypothetical solubility data for this compound to illustrate how experimental results can be structured.

Table 1: Qualitative Solubility in Common Organic Solvents at Room Temperature

SolventSolubilityObservation
Dimethyl Sulfoxide (DMSO)SolubleClear solution forms readily.
Dimethylformamide (DMF)SolubleClear solution forms readily.
EthanolSparingly SolubleSome solid remains undissolved.
MethanolSparingly SolubleSome solid remains undissolved.
AcetonePoorly SolubleMajority of solid remains undissolved.
Dichloromethane (DCM)InsolubleCompound does not dissolve.
Water (pH 5.0)InsolubleCompound does not dissolve.

Table 2: Quantitative pH-Dependent Aqueous Solubility at 25°C

pHSolubility (µg/mL)
2.0< 1
4.05
6.050
7.4850
8.0> 2000

Visualizations

The following diagrams illustrate key workflows for addressing solubility issues.

G Workflow for Solubility Troubleshooting start Start: Solubility Issue Encountered check_solvent Attempt to dissolve in common organic solvents (DMSO, DMF, Ethanol) start->check_solvent is_soluble Is it soluble? check_solvent->is_soluble use_stock Prepare concentrated stock solution is_soluble->use_stock Yes aqueous_sol Attempt to dissolve in aqueous buffer is_soluble->aqueous_sol No end_stock End: Use stock for experiments use_stock->end_stock is_aq_soluble Is it soluble? aqueous_sol->is_aq_soluble end_aq_soluble End: Use aqueous solution is_aq_soluble->end_aq_soluble Yes sol_strategies Implement Solubility Enhancement Strategy is_aq_soluble->sol_strategies No ph_adjust pH Adjustment sol_strategies->ph_adjust cosolvency Co-solvency sol_strategies->cosolvency salt_form Salt Formation sol_strategies->salt_form G Experimental Workflow for pH-Solubility Profiling start Start: Determine pH-Solubility Profile prep_buffers Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) start->prep_buffers add_compound Add excess compound to each buffer prep_buffers->add_compound equilibrate Equilibrate on shaker (24-48 hours at constant temp) add_compound->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate quantify Collect supernatant and quantify dissolved compound (e.g., HPLC) separate->quantify plot Plot log(Solubility) vs. pH quantify->plot end End: pH-Solubility Profile Generated plot->end

References

Technical Support Center: Degradation of 1,2,3-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1,2,3-thiadiazole compounds. The information is presented in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and handling of 1,2,3-thiadiazole derivatives that are often linked to compound degradation.

Guide 1: Low Yields or Incomplete Conversion in Synthesis

  • Question: My synthesis reaction (e.g., Hurd-Mori) is resulting in a low yield and a complex mixture of products. Could this be due to degradation?

    • Answer: Yes, low yields are often a sign of product degradation competing with the desired reaction. The 1,2,3-thiadiazole ring can be sensitive to the reaction conditions.[1] High temperatures, in particular, can be detrimental.[1] It is also crucial to avoid harsh acidic or basic conditions during the reaction workup and purification stages.[1]

  • Question: How can I minimize degradation during synthesis?

    • Answer:

      • Temperature Control: For exothermic reactions like the Hurd-Mori synthesis using thionyl chloride, maintain low temperatures (e.g., 0 °C to -10 °C) during reagent addition to prevent side reactions and decomposition.[2] For other steps, optimize the temperature to ensure conversion without degrading the product.[1]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the formation of the product and the consumption of starting materials. This helps in determining the optimal reaction time, avoiding prolonged exposure to harsh conditions that could lead to decomposition.[1][2]

      • Neutral Workup: During product extraction and purification, use neutral or mildly basic/acidic washes. Vigorously washing with strong acids or bases can cleave the sensitive thiadiazole ring.[1] For instance, after quenching with ice water, washing with a saturated sodium bicarbonate solution is recommended to neutralize acidic impurities.[2]

      • Milder Reagents: If using harsh reagents like thionyl chloride proves problematic, consider alternative, milder synthesis protocols. One such method involves reacting N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[1]

Guide 2: Inconsistent Results in Biological Assays

  • Question: I am observing variable and non-reproducible results in my biological assays using the same batch of my 1,2,3-thiadiazole compound. What could be the cause?

    • Answer: Inconsistent results are frequently linked to the compound's solubility and stability in the assay medium.[3] The compound may be precipitating out of the aqueous buffer or degrading over the course of the experiment, leading to a lower effective concentration than intended.[3]

  • Question: What steps can I take to improve the reproducibility of my biological assays?

    • Answer:

      • Prepare Fresh Solutions: Always prepare fresh dilutions from a stock solution immediately before each experiment. This minimizes the impact of potential compound degradation in the assay medium over time.[3]

      • Verify Solubility: Visually inspect your solutions to ensure the compound is fully dissolved. If you observe precipitation upon dilution from a DMSO stock into an aqueous buffer, try lowering the final DMSO concentration (typically <0.5%) or using a serial dilution approach.[3]

      • Assess Solvent Stability: If you suspect the compound is unstable in your primary solvent (e.g., DMSO), consider alternatives like N,N-dimethylformamide (DMF), ensuring they are compatible with your assay system.[3]

Frequently Asked Questions (FAQs) on Degradation Pathways

This section details the primary mechanisms through which 1,2,3-thiadiazole compounds degrade.

  • Question: What are the main degradation pathways for the 1,2,3-thiadiazole ring?

    • Answer: The 1,2,3-thiadiazole ring is susceptible to degradation through several pathways, most notably photochemical, thermal, and base-catalyzed decomposition.[4] These processes typically involve the cleavage of the heterocyclic ring and extrusion of a stable nitrogen molecule (N₂).[4][5]

  • Question: What is the mechanism of photochemical degradation?

    • Answer: Upon irradiation with UV light, 1,2,3-thiadiazoles can enter an excited state, leading to the elimination of molecular nitrogen.[5] This process generates highly reactive intermediates, such as thiirenes or thioketenes, which can then undergo further reactions.[5] This light sensitivity is a critical factor to consider during storage and handling.

  • Question: How does thermal degradation occur?

    • Answer: Heating 1,2,3-thiadiazole compounds can also induce the loss of N₂, a process known as thermal decomposition.[4] This denitrogenation leads to the formation of reactive intermediates similar to those seen in photochemical degradation, which can subsequently rearrange or react to form various products.[6]

  • Question: Are 1,2,3-thiadiazoles stable to changes in pH?

    • Answer: The 1,2,3-thiadiazole ring is sensitive to harsh pH conditions. Strong bases can catalyze the decomposition of the ring.[4] Similarly, strong acids should be avoided during workup and purification to prevent unwanted ring cleavage.[1]

  • Question: How are 1,2,3-thiadiazole compounds degraded in biological systems?

    • Answer: In biological systems, 1,2,3-thiadiazoles can be metabolized by enzymes like the cytochrome P450 system.[7] This oxidation can lead to the extrusion of all three heteroatoms (one sulfur, two nitrogen) from the ring, resulting in the formation of the corresponding acetylene derivatives.[7] However, the metabolic fate can be influenced by the substituents on the ring; for example, certain fused bicyclic 1,2,3-thiadiazoles are oxidized by P450 without yielding an acetylenic product.[7]

  • Question: I see an unexpected molecular ion in my mass spectrum analysis. Could it be a degradation product?

    • Answer: Yes, mass spectrometry is a key tool for identifying degradation products. A common degradation pathway involves the loss of N₂ (28 Da). If you observe a prominent ion at [M-28]⁺, it strongly suggests the degradation of the thiadiazole ring. Further fragmentation analysis (MS/MS) can help elucidate the structure of the resulting products.[8]

Data Presentation

Table 1: Summary of Common Degradation Pathways and Conditions

Degradation PathwayTriggering ConditionKey IntermediatesMajor ProductsReferences
Photochemical Decomposition UV Light IrradiationExcited State, ThiireneThioketenes, Alkynes, N₂[4][5]
Thermal Decomposition High Temperatureα-diazothioneThioketenes, Alkynes, N₂[4][6]
Base-Catalyzed Decomposition Strong Basic Conditions (e.g., strong bases)Ring-Opened SpeciesVarious Rearrangement Products[4][6]
Metabolic Oxidation Cytochrome P450 EnzymesOxidized IntermediatesAcetylenes (for monocyclic)[7]
Acid-Catalyzed Decomposition Strong Acidic ConditionsProtonated IntermediatesRing Cleavage Products[1]

Experimental Protocols

Protocol 1: General Methodology for Monitoring Photodegradation

  • Objective: To quantitatively assess the stability of a 1,2,3-thiadiazole derivative under UV irradiation.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., acetonitrile or ethanol) in a quartz cuvette. The concentration should yield a maximum absorbance between 0.5 and 1.0.[5]

  • Instrumentation: Use a UV-Vis spectrophotometer or an HPLC system with a UV detector.

  • Procedure:

    • Record an initial UV-Vis spectrum or HPLC chromatogram (Time = 0).

    • Place the cuvette or a vial of the solution in a controlled UV light chamber (specify wavelength, e.g., 254 nm or 365 nm).

    • At fixed time intervals (e.g., 15, 30, 60, 120 minutes), remove the sample and record its UV-Vis spectrum or analyze it by HPLC.

  • Data Analysis: Plot the absorbance at λmax (or the peak area from HPLC) against time. This will show the rate of disappearance of the parent compound. The appearance of new absorption bands or HPLC peaks indicates the formation of degradation products.

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

  • Objective: To identify the molecular weight and structure of products formed during a degradation experiment.

  • Sample Preparation: Subject the 1,2,3-thiadiazole compound to a degradation condition (e.g., heating in a solvent, irradiation with UV light). Take aliquots of the reaction mixture at different time points. Dilute the aliquots appropriately for MS analysis.

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) coupled with a liquid chromatograph (LC-MS) for accurate mass measurements. Electrospray ionization (ESI) is a common technique.[5]

  • Acquisition:

    • Perform a full scan in both positive and negative ion modes to detect the parent compound and potential degradation products.

    • Look for the molecular ion of the starting material and new ions that appear over time. Pay close attention to masses corresponding to potential products (e.g., [M-28] for N₂ loss).

    • Perform tandem mass spectrometry (MS/MS) on the new ions to obtain fragmentation patterns, which are crucial for structural elucidation.[5]

  • Data Analysis: Use the accurate mass data from HRMS to determine the elemental composition of the degradation products. Compare the observed fragmentation patterns with known pathways or theoretical fragmentation to propose structures.[8]

Visualizations

cluster_base start 1,2,3-Thiadiazole Compound path_photo Photochemical Decomposition start->path_photo UV Light path_thermal Thermal Decomposition start->path_thermal Heat path_b path_b intermediate Reactive Intermediates (e.g., Thiirene, α-diazothione) path_photo->intermediate path_thermal->intermediate path_base Base-Catalyzed Decomposition path_base->intermediate products Final Degradation Products (Alkynes, Thioketenes, N₂) intermediate->products Rearrangement

Caption: Primary degradation pathways of the 1,2,3-thiadiazole ring.

prep 1. Sample Preparation (Dissolve in appropriate solvent) induce 2. Induce Degradation (e.g., UV exposure, Heat) prep->induce aliquot 3. Collect Aliquots (At various time points) induce->aliquot analysis 4. Analytical Measurement (LC-MS, HPLC, NMR) aliquot->analysis data 5. Data Analysis (Identify products, determine rate) analysis->data

Caption: Experimental workflow for a typical compound degradation study.

rect_node rect_node start Compound Instability Observed? loc Where is instability seen? start->loc syn During Synthesis /Workup loc->syn Synthesis assay During Biological Assay loc->assay Assay storage During Storage loc->storage Storage check_temp Check Temperature Control syn->check_temp check_ph Use Neutral Workup Conditions syn->check_ph check_sol Check for Precipitation assay->check_sol check_fresh Prepare Fresh Solutions assay->check_fresh check_light Protect from Light storage->check_light check_store_temp Store at Low Temperature storage->check_store_temp

Caption: Troubleshooting logic for identifying the cause of instability.

References

Technical Support Center: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process:

  • Hurd-Mori Reaction: Cyclization of the semicarbazone of ethyl acetoacetate with thionyl chloride to form ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[1]

  • Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during scale-up are:

  • Exothermic Reaction: The Hurd-Mori reaction is highly exothermic. Inadequate heat management on a larger scale can lead to a thermal runaway.[2]

  • Hazardous Reagents: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases like HCl and SO₂.[3] Careful handling and quenching procedures are critical.

  • Gas Evolution: The reaction produces significant amounts of HCl and SO₂ gases, which must be safely scrubbed.

Q3: What are the typical impurities encountered in this synthesis?

A3: Common impurities can include unreacted starting materials, by-products from side reactions of thionyl chloride, and decomposition products. One potential side product in Hurd-Mori synthesis is the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[3] Careful control of reaction temperature is crucial to minimize the formation of these impurities.[3]

Troubleshooting Guides

Problem 1: Low Yield of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)
Possible Cause Suggested Solution
Incomplete Reaction - Ensure efficient stirring to maintain a homogeneous reaction mixture.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- A slight, controlled increase in temperature may improve the reaction rate, but avoid excessive heat to prevent decomposition.
Decomposition of Product - The Hurd-Mori reaction is exothermic; maintain strict temperature control, especially during the addition of thionyl chloride, by using an ice bath or a reactor with efficient cooling.[2][3]- Minimize reaction time after the consumption of the starting material is confirmed by TLC.
Poor Quality of Starting Materials - Use pure and dry ethyl acetoacetate semicarbazone. Impurities can lead to undesirable side reactions.- Use fresh or freshly distilled thionyl chloride, as it can decompose over time.[3]
Suboptimal Stoichiometry - While an excess of thionyl chloride is common, a very large excess can promote side reactions. Experiment with varying the molar ratio of thionyl chloride to the semicarbazone to find the optimal balance.
Problem 2: Incomplete Hydrolysis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature - Monitor the disappearance of the starting ester by TLC.- Increase the reflux time or slightly increase the temperature if the reaction is sluggish.
Inadequate Amount of Base - Ensure a sufficient molar excess of the base (e.g., NaOH or LiOH) is used to drive the hydrolysis to completion.
Poor Solubility of the Ester - Ensure adequate mixing and consider using a co-solvent if solubility is an issue, though a mixture of ethanol or methanol with an aqueous base is usually effective.[1]
Problem 3: Difficulty in Product Purification and Isolation
Possible Cause Suggested Solution
Presence of Multiple Impurities - For the intermediate ester, consider column chromatography on silica gel if recrystallization is ineffective.[1]- For the final carboxylic acid, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes is often effective for removing impurities.[1]
Residual Acidic Impurities - During the work-up of the Hurd-Mori reaction, thoroughly wash the organic extracts with a saturated sodium bicarbonate solution to remove acidic by-products.[1]
Oily Product Instead of Solid - Ensure all solvent has been removed under reduced pressure.- Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.

Experimental Protocols

Stage 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)

Materials:

  • Ethyl acetoacetate semicarbazone

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or Dioxane

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the dried ethyl acetoacetate semicarbazone in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[1]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Stage 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • Methanol or Ethanol

  • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of NaOH or LiOH.[1]

  • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the alcohol from the reaction mixture using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.[1]

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.[1]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1]

Data Presentation: Illustrative Scale-Up Comparison

Disclaimer: The following data is illustrative and represents typical challenges and outcomes when scaling up exothermic reactions. It is not based on a specific industrial process for this compound, as such data is often proprietary.

Table 1: Hurd-Mori Reaction - Lab vs. Pilot Scale Parameters

ParameterLab Scale (100 mL flask)Pilot Scale (50 L reactor)Key Considerations for Scale-Up
Batch Size 10 g5 kgSurface area-to-volume ratio decreases, impacting heat transfer.
Thionyl Chloride Addition Time 15 minutes2-3 hoursSlower addition rate is crucial to control the exotherm.
Max. Internal Temperature 25 °C (with ice bath)35 °C (with jacket cooling)Efficient reactor cooling is critical to prevent runaway.
Stirring Speed 500 rpm (magnetic stirrer)150 rpm (impeller)Ensure adequate mixing for heat and mass transfer.
Yield 85%75%Yields may decrease due to longer reaction times and potential side reactions.
Purity (crude) 90%80%Increased potential for impurity formation at higher temperatures.

Table 2: Impurity Profile - Lab vs. Pilot Scale (Illustrative)

ImpurityLab Scale (%)Pilot Scale (%)Potential Cause and Mitigation
Unreacted Semicarbazone < 2%< 5%Optimize reaction time and temperature; ensure efficient mixing.
Oxadiazine By-product ~1%~3-5%Strict temperature control; avoid localized hot spots.
Decomposition Products < 1%~2-3%Maintain lower reaction temperatures and minimize reaction time.
Other Unidentified < 1%~5-7%Requires detailed process analytics (e.g., HPLC-MS) for identification and control.

Visualizations

experimental_workflow cluster_step1 Stage 1: Hurd-Mori Reaction cluster_step2 Stage 2: Hydrolysis start_s1 Ethyl Acetoacetate Semicarbazone reaction_s1 Cyclization (0°C to RT) start_s1->reaction_s1 reagent_s1 Thionyl Chloride in DCM reagent_s1->reaction_s1 quench_s1 Quench with Ice reaction_s1->quench_s1 workup_s1 Extraction & Washing quench_s1->workup_s1 purify_s1 Purification (Chromatography/Recrystallization) workup_s1->purify_s1 product_s1 Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate purify_s1->product_s1 start_s2 Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate reaction_s2 Reflux start_s2->reaction_s2 reagent_s2 NaOH/EtOH (aq) reagent_s2->reaction_s2 acidify_s2 Acidification (HCl) reaction_s2->acidify_s2 workup_s2 Extraction & Washing acidify_s2->workup_s2 purify_s2 Recrystallization workup_s2->purify_s2 product_s2 This compound purify_s2->product_s2 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Hurd-Mori Reaction cause1 Incomplete Reaction problem->cause1 cause2 Product Decomposition problem->cause2 cause3 Poor Reagent Quality problem->cause3 sol1 Extend Reaction Time / Increase Stirring cause1->sol1 sol2 Improve Temperature Control (Cooling) cause2->sol2 sol3 Use Fresh/Purified Reagents cause3->sol3

References

"avoiding impurities in the synthesis of thiadiazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiadiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid impurities in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in thiadiazole synthesis?

A1: Impurities in thiadiazole synthesis can arise from several sources, including:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as thiosemicarbazide, carboxylic acids, or their derivatives in the final product.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of starting materials.[1]

  • Side Products: The formation of undesired side products is a common issue. A notable example is the formation of oxadiazole derivatives, which can occur as a competing reaction pathway.[2]

  • Reagent Decomposition: Some reagents, like thionyl chloride, can decompose over time, leading to the introduction of impurities. Using freshly distilled or new bottles of such reagents is recommended.[1]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of intermediates, reducing the yield of the desired thiadiazole and forming byproducts.[2]

Q2: How can I minimize the formation of the common 1,3,4-oxadiazole impurity during the synthesis of 1,3,4-thiadiazoles?

A2: The formation of the 1,3,4-oxadiazole byproduct can be minimized through careful selection of reagents and control of reaction conditions.[2] Using a thionating agent like Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole.[2] Additionally, precise control of reaction temperature and time can help reduce the formation of this and other unwanted byproducts.[2]

Q3: What are the recommended purification techniques for thiadiazole derivatives?

A3: The most common and effective purification methods for thiadiazole derivatives are recrystallization and column chromatography.[1][3]

  • Recrystallization: This is a widely used technique for purifying crude thiadiazole products.[2][3] Common solvents for recrystallization include ethanol, methanol, isopropanol, or mixtures of ethanol and water.[1]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative. A common eluent system is a mixture of hexane and ethyl acetate, with a gradually increasing polarity.[1]

Q4: Which analytical techniques are essential for confirming the purity and structure of synthesized thiadiazole derivatives?

A4: A combination of chromatographic and spectroscopic techniques is essential for the characterization and purity assessment of thiadiazole derivatives. These include:

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and verifying purification.[1][3]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the molecular structure.[3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[3][4]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Thiadiazole Product
Possible Cause Suggested Solution
Incomplete Reaction - Ensure efficient stirring for proper mixing of reactants.[1] - Extend the reaction time and monitor progress using TLC.[1] - A slight and controlled increase in temperature may improve the reaction rate.[1]
Product Decomposition - Some reactions, like the Hurd-Mori synthesis, can be exothermic. Maintain a controlled temperature, potentially using an ice bath during reagent addition.[1] - Minimize reaction time once TLC indicates the consumption of the starting material.[1]
Poor Quality of Starting Materials - Use pure and dry starting materials. Impurities can lead to side reactions.[1] - For moisture-sensitive reagents like thionyl chloride, use a fresh bottle or freshly distilled reagent.[1]
Suboptimal Stoichiometry - While an excess of a reagent like thionyl chloride is common, a large excess can promote side reactions. Experiment with varying the molar ratios of the reactants.[1]
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Suggested Solution
Unreacted Starting Material - Monitor the reaction to completion using TLC.[1] - Unreacted starting materials can often be removed by recrystallization from a suitable solvent like ethanol.[1]
Formation of Side Products (e.g., Oxadiazoles) - Carefully control the reaction temperature to minimize side reactions.[1][2] - Consider using alternative reagents that favor thiadiazole formation, such as Lawesson's reagent.[2]
Residual Acidic Impurities - After quenching the reaction (e.g., with ice-water), wash the crude product with a dilute solution of sodium bicarbonate to neutralize and remove acidic byproducts.[1]

Experimental Protocols

Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole

This protocol is a general method adapted from various literature procedures for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide.

Materials:

  • Substituted carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)[5][6]

  • Water

  • 50% Sodium hydroxide solution or Ammonia solution[3][6]

  • Ethanol (for recrystallization)[7]

Procedure:

  • In a round-bottom flask, a mixture of the substituted carboxylic acid (1 equivalent) and phosphorus oxychloride (or a catalytic amount of concentrated sulfuric acid) is stirred at room temperature.[6]

  • Thiosemicarbazide (1 equivalent) is added to the mixture.[6]

  • The reaction mixture is heated (e.g., at 80-90°C) for a specified time (e.g., 1-2 hours), with continuous stirring.[2][6] The progress of the reaction should be monitored by TLC.[1]

  • After completion, the reaction mixture is cooled in an ice bath.[6]

  • Water is carefully added to the cooled mixture to quench the reaction.[6]

  • The solution is then basified to a pH of approximately 8 using a 50% sodium hydroxide solution or ammonia solution.[2][6]

  • The precipitated crude product is collected by filtration, washed with water, and dried.[7]

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[7]

Visualized Workflows and Pathways

experimental_workflow start Start: Reactants reactants Mix Carboxylic Acid and Thiosemicarbazide with Cyclizing Agent start->reactants reaction Heat and Stir (Monitor with TLC) reactants->reaction workup Quench with Ice-Water and Neutralize (pH 8) reaction->workup filtration Filter and Wash Crude Product workup->filtration purification Recrystallize or Column Chromatography filtration->purification analysis Characterize Pure Product (NMR, IR, MS) purification->analysis end End: Pure Thiadiazole analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of thiadiazole derivatives.

troubleshooting_logic start Low Yield or Impure Product check_reaction Was the reaction monitored to completion by TLC? start->check_reaction check_temp Was the reaction temperature controlled? check_reaction->check_temp Yes incomplete_rxn Extend reaction time or optimize temperature. check_reaction->incomplete_rxn No check_reagents Were the reagents pure and anhydrous? check_temp->check_reagents Yes temp_issue Use ice bath for exothermic steps to prevent degradation. check_temp->temp_issue No reagent_issue Use fresh or purified starting materials. check_reagents->reagent_issue No purify Optimize purification: - Try different recrystallization solvents - Perform column chromatography check_reagents->purify Yes impurity_pathway cluster_paths Cyclization Pathways reactants Carboxylic Acid + Thiosemicarbazide intermediate Acylthiosemicarbazide Intermediate reactants->intermediate thiadiazole Desired Pathway: Dehydrative Cyclization (Thionation) intermediate->thiadiazole Favored by Thionating Agents (e.g., Lawesson's Reagent) oxadiazole Side Reaction: Dehydrative Cyclization (Oxidative) intermediate->oxadiazole Can occur with Dehydrating Agents

References

Validation & Comparative

A Comparative Analysis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and Salicylic Acid in the Induction of Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential mechanisms and efficacy of two key inducers of plant immunity.

In the realm of plant defense, the induction of Systemic Acquired Resistance (SAR) is a critical mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens. For decades, salicylic acid (SA) has been recognized as a central signaling molecule in the activation of this pathway. However, recent research has identified other compounds capable of inducing SAR, often through distinct signaling cascades. This guide provides a detailed comparison of a promising synthetic inducer, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (also known as SV-03), and the archetypal inducer, salicylic acid, in their ability to initiate the SAR response.

At a Glance: Key Differences in Mechanism and Efficacy

FeatureThis compound (SV-03)Salicylic Acid (SA)
Mechanism of Action Acts downstream of or parallel to salicylic acid accumulation.A key endogenous signaling molecule that accumulates upon pathogen recognition.
Dependence on SA Induces SAR in plants unable to accumulate SA (e.g., NahG transgenic tobacco).Essential for the induction of SAR; its depletion abolishes the response.
SAR Marker Gene Induction Induces the expression of pathogenesis-related (PR) genes such as PR-1a, PR-2, and PR-5.A potent inducer of a wide array of PR genes, including PR-1, PR-2, and PR-5.

Efficacy in SAR Induction: A Qualitative Comparison

Experimental evidence demonstrates that this compound is a potent inducer of SAR, comparable in its effect on marker gene expression to the response triggered by pathogens. The key distinction lies in its ability to bypass the requirement for salicylic acid accumulation.

Pathogenesis-Related (PR) Gene Expression

Northern blot analysis reveals that SV-03 induces the expression of key SAR marker genes, PR-1a, PR-2, and PR-5, in both wild-type and transgenic NahG tobacco plants. The NahG plants are genetically modified to express a bacterial salicylate hydroxylase, preventing the accumulation of salicylic acid. The induction of PR genes in these plants by SV-03 provides strong evidence for an SA-independent signaling pathway.

Table 1: Qualitative Comparison of PR Gene Expression in Tobacco

TreatmentPlant TypePR-1a ExpressionPR-2 ExpressionPR-5 Expression
Water (Control)Wild-typeBasalBasalBasal
SV-03 (1 mg/pot)Wild-typeInducedInducedInduced
SV-03 (2.5 mg/pot)Wild-typeStrongly InducedStrongly InducedStrongly Induced
Water (Control)NahGBasalBasalBasal
SV-03 (1 mg/pot)NahGInducedInducedInduced
SV-03 (2.5 mg/pot)NahGStrongly InducedStrongly InducedStrongly Induced

Data interpreted from Northern blot analysis presented in Yasuda et al. (2006).

Signaling Pathways: Diverging Routes to a Common Defense

The signaling pathways leading to SAR activation by salicylic acid and this compound are distinct, particularly in their initial steps.

Salicylic Acid Signaling Pathway:

Upon pathogen recognition, plants synthesize and accumulate salicylic acid. SA then binds to its receptor, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1). This binding event triggers a conformational change in NPR1, allowing it to translocate to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which in turn bind to the promoters of PR genes, activating their transcription and initiating the SAR response.

This compound (SV-03) Signaling Pathway:

SV-03, a metabolite of the plant activator tiadinil, activates the SAR pathway at a point downstream of or parallel to SA accumulation. While the precise molecular targets of SV-03 are still under investigation, it is clear that its signaling cascade converges with the SA pathway to activate the expression of the same set of PR genes, ultimately leading to a state of enhanced resistance.

Diagram 1: Salicylic Acid Signaling Pathway

Salicylic_Acid_Pathway Pathogen Pathogen Recognition SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive binds to NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes PR Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: The canonical salicylic acid signaling pathway for SAR induction.

Diagram 2: this compound (SV-03) Signaling Pathway

SV03_Pathway SV03 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid (SV-03) Downstream_Signal Downstream Signaling Components SV03->Downstream_Signal SA_Accumulation Salicylic Acid Accumulation SV03->SA_Accumulation bypasses PR_Genes PR Gene Expression Downstream_Signal->PR_Genes activates SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: The SA-independent signaling pathway of SV-03 for SAR induction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and salicylic acid.

Plant Material and Growth Conditions
  • Plant Species: Nicotiana tabacum cv. Xanthi-nc (wild-type) and NahG transgenic lines.

  • Growth: Plants are grown from seed in a greenhouse at 25°C with a 16-hour light/8-hour dark photoperiod.

Chemical Treatment for SAR Induction
  • Method: Soil drench application.

  • Procedure: this compound (SV-03) is dissolved in a minimal amount of acetone and then diluted with water to the final concentrations (e.g., 1 mg or 2.5 mg per pot). This solution is applied to the soil of potted tobacco plants. Control plants are treated with a solution containing the same concentration of acetone.

Pathogen Inoculation
  • Pathogen: Tobacco Mosaic Virus (TMV).

  • Inoculum Preparation: A purified TMV solution is diluted in a suitable buffer (e.g., phosphate buffer).

  • Inoculation: The upper leaves of the tobacco plants are dusted with carborundum and then gently rubbed with a cotton swab dipped in the TMV inoculum.

RNA Extraction and Northern Blot Analysis
  • Tissue Collection: Leaf samples are collected at specified time points after chemical treatment and/or pathogen inoculation, immediately frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction: Total RNA is extracted from the frozen leaf tissue using a method such as the Trizol reagent method. The quality and quantity of the extracted RNA are assessed by spectrophotometry and agarose gel electrophoresis.

  • Northern Blotting:

    • Total RNA (typically 10-20 µg per lane) is separated on a denaturing formaldehyde-agarose gel.

    • The separated RNA is transferred to a nylon membrane via capillary blotting.

    • The RNA is fixed to the membrane by UV cross-linking.

    • The membrane is pre-hybridized and then hybridized with a radiolabeled probe specific for the PR gene of interest (e.g., PR-1a, PR-2, or PR-5).

    • After washing to remove unbound probe, the membrane is exposed to X-ray film or a phosphorimager to visualize the gene expression levels.

Diagram 3: Experimental Workflow for Comparing SAR Inducers

Experimental_Workflow Start Start: Tobacco Plants (Wild-type & NahG) Treatment Chemical Treatment (SV-03, SA, or Control) Start->Treatment Inoculation Pathogen Inoculation (TMV) Treatment->Inoculation Sampling Leaf Tissue Sampling Inoculation->Sampling Analysis Analysis Sampling->Analysis RNA_Extraction RNA Extraction Analysis->RNA_Extraction Disease_Assay Disease Resistance Assay (Lesion Size/Number) Analysis->Disease_Assay Northern_Blot Northern Blot (PR Gene Expression) RNA_Extraction->Northern_Blot Results Comparative Results Northern_Blot->Results Disease_Assay->Results

Caption: A generalized workflow for comparative analysis of SAR inducers.

Conclusion

Both this compound and salicylic acid are effective inducers of Systemic Acquired Resistance in plants. However, they achieve this through fundamentally different signaling pathways. Salicylic acid is an endogenous signal that is essential for the natural SAR response. In contrast, this compound acts as a functional analog, capable of activating the downstream defense responses without the need for salicylic acid accumulation. This distinction makes SV-03 and its parent compounds valuable tools for both agricultural applications and for dissecting the intricate network of plant immune signaling. Further research into the specific molecular targets of SV-03 will undoubtedly provide deeper insights into the regulation of SAR and open new avenues for the development of novel plant protection agents.

A Comparative Efficacy Analysis of Thiadiazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of prominent thiadiazole-based fungicides, focusing on their performance against key fungal pathogens. Thiadiazoles are a class of heterocyclic compounds that have garnered significant attention in agricultural and medicinal chemistry due to their broad spectrum of biological activities. This document summarizes available quantitative data, details experimental methodologies for efficacy testing, and visualizes the key signaling pathways involved in their mode of action.

Comparative Antifungal Performance

The direct fungicidal activity of thiadiazole-based compounds can be compared using metrics such as the Minimum Inhibitory Concentration (MIC) and the Effective Concentration required to inhibit 50% of fungal growth (EC50). While comprehensive head-to-head studies are limited, the following tables summarize available efficacy data for key thiadiazole fungicides and their derivatives against economically important plant pathogenic fungi.

Table 1: Efficacy of Thiabendazole Against Various Fungal Pathogens

Fungal SpeciesEfficacy MeasurementResult (µg/mL)Reference
Fusarium oxysporumEC50Mean of 0.508[1]
Fusarium graminearumEC50Mean of 0.537[1]
Botrytis cinereaEC50< 0.1[2]
Rhizoctonia solaniMycelial Growth InhibitionSignificant inhibition at 250 ppm[3]

Table 2: Efficacy of Tiadinil Against Plant Pathogens

Fungal SpeciesEfficacy MeasurementResultReference
Stagonosporopsis citrulliMycelial Growth InhibitionComplete inhibition at ≥ 100 ppm[4]
Alternaria brassicicolaIn vivo test92% effective at 200 µg/mL[3]

Table 3: Efficacy of Isotianil Against Plant Pathogens

Fungal SpeciesEfficacy MeasurementResultReference
Magnaporthe griseaAntifungal ActivityNo direct antimicrobial activity; acts as a plant activator[5]
Various fungiAntifungal ActivityNo direct antimicrobial activity against a range of filamentous fungi[5]

Experimental Protocols

Standardized methods are crucial for the accurate assessment and comparison of fungicide efficacy. The following are detailed methodologies for key in vitro antifungal assays.

Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to determine the direct inhibitory effect of a fungicide on the growth of filamentous fungi.

1. Preparation of Fungal Culture:

  • Subculture the desired fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Incubate at the optimal temperature for the specific fungus until sufficient mycelial growth is observed.

2. Preparation of Fungicide-Amended Media:

  • Prepare a stock solution of the thiadiazole fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Autoclave the agar medium (e.g., PDA) and allow it to cool to approximately 45-50°C.

  • Add the required volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Ensure the solvent concentration is consistent across all treatments and the control, and does not exceed a level that affects fungal growth.

  • Pour the fungicide-amended agar into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

  • Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm in diameter) from the actively growing edge of the fungal culture.

  • Place one mycelial plug in the center of each fungicide-amended and control Petri dish.

  • Incubate the plates at the optimal temperature for the fungus in the dark.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of the fungal colony in the control plate.

      • T = Average diameter of the fungal colony in the treated plate.

  • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of a fungicide that prevents visible growth of a microorganism.

1. Preparation of Fungal Inoculum:

  • For yeasts or spore-producing fungi, grow the culture in a suitable broth (e.g., Sabouraud Dextrose Broth) or on an agar plate.

  • Harvest the cells or spores and suspend them in sterile saline or broth.

  • Adjust the concentration of the inoculum to a standardized density (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or a hemocytometer.

2. Preparation of Fungicide Dilutions:

  • In a 96-well microtiter plate, prepare a serial two-fold dilution of the thiadiazole fungicide in a suitable broth medium (e.g., RPMI-1640).

  • The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no fungicide) and a negative control (broth only) on each plate.

  • Incubate the plates at the optimal temperature for the fungus for a specified period (e.g., 24-48 hours).

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Signaling Pathways and Mechanisms of Action

Thiadiazole-based fungicides exhibit diverse modes of action. Many, like other azole fungicides, interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Others, such as tiadinil and isotianil, act as plant activators, inducing Systemic Acquired Resistance (SAR) in the host plant.

Ergosterol Biosynthesis Pathway Inhibition

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by azole-type fungicides.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibition Thiadiazole Fungicides (Azole-like) Inhibition->Enzyme Enzyme->Ergosterol

Ergosterol Biosynthesis Pathway Inhibition by Thiadiazole Fungicides.
Tiadinil-Induced Systemic Acquired Resistance (SAR) Pathway

Tiadinil and isotianil do not exhibit direct antifungal activity but rather prime the plant's own defense mechanisms. The diagram below outlines the simplified signaling cascade of SAR induction.

SAR_Pathway Tiadinil Tiadinil / Isotianil (Applied to plant) ActiveMetabolite Active Metabolite Tiadinil->ActiveMetabolite SA_Signal Salicylic Acid (SA) Signaling Pathway ActiveMetabolite->SA_Signal NPR1 NPR1 Activation SA_Signal->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Pathogen Pathogen Attack Pathogen->SAR   Enhanced Defense Response

Simplified Signaling Pathway of Tiadinil-Induced Systemic Acquired Resistance.

Conclusion

Thiadiazole-based fungicides represent a versatile class of compounds with significant potential for managing fungal diseases in plants. Their efficacy stems from diverse mechanisms of action, including direct inhibition of fungal growth through interference with vital biosynthetic pathways and the induction of host plant defenses. While direct comparative data between all major thiadiazole fungicides remains an area for further research, the available information indicates that compounds like thiabendazole are effective direct antifungals, whereas others like tiadinil and isotianil function as potent plant activators. The selection of an appropriate thiadiazole-based fungicide should, therefore, be guided by the target pathogen, the host crop, and the desired mode of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the ongoing development and evaluation of these important agrochemicals.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The inherent versatility of the 1,2,3-thiadiazole ring has positioned it as a significant scaffold in the development of novel therapeutic and agrochemical agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, with a focus on their antimicrobial and fungicidal activities. The data presented is compiled from recent scientific literature to aid researchers and professionals in drug discovery and development.

Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

A recent study detailed the synthesis and in vitro antimicrobial activity of a series of fifteen novel hydrazide-hydrazone derivatives of this compound.[2][3] The core structure was modified by introducing different substituted aldehydes to react with 4-methyl-1,2,3-thiadiazole-5-carbohydrazide. The resulting compounds were screened against a panel of Gram-positive and Gram-negative bacteria, and their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined.

The study revealed that the antimicrobial effect was most pronounced against Gram-positive bacteria.[2][3] Notably, compound 15 , which incorporates a 5-nitro-2-furoyl moiety, demonstrated the highest bioactivity with MIC values ranging from 1.95 to 15.62 µg/mL.[2][3] This suggests that the presence of the 5-nitro-2-furyl group is crucial for the enhanced antimicrobial potency of this derivative.[3]

Below is a summary of the antimicrobial activity data for a selection of the most active compounds from the series.

CompoundR-substituentTest StrainMIC (µg/mL)[2][3]MBC (µg/mL)[2][3]
2 2-hydroxyphenylStaphylococcus aureus ATCC 25923125>500
3 4-hydroxyphenylStaphylococcus aureus ATCC 2592362.5250
5 4-methoxyphenylStaphylococcus epidermidis ATCC 12228125250
6 4-dimethylaminophenylStaphylococcus aureus ATCC 25923125250
8 4-fluorophenylStaphylococcus epidermidis ATCC 12228125250
9 4-chlorophenylStaphylococcus aureus ATCC 25923125250
14 2-furylStaphylococcus epidermidis ATCC 1222862.5125
15 5-nitro-2-furylStaphylococcus aureus ATCC 259231.953.9
15 5-nitro-2-furylStaphylococcus epidermidis ATCC 122283.97.81
16 2-thienylStaphylococcus aureus ATCC 25923250>500

Fungicidal and Antiviral Activity

Derivatives of 4-methyl-1,2,3-thiadiazole have also been investigated for their potential as agricultural fungicides and antiviral agents. A series of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazones exhibited moderate to high fungicidal activity against six species of fungi at a concentration of 50 µg/mL.[4] Furthermore, some of these compounds showed significant curative activity against the tobacco mosaic virus (TMV) in vivo at a concentration of 500 µg/mL.[4]

For instance, one of the derivatives demonstrated notable efficacy against a range of plant pathogenic fungi with the following EC50 values:

  • Botrytis cinerea: 24.42 µg/mL[4]

  • Pythium aphanidermatum: 15.80 µg/mL[4]

  • Rhizoctonia solani: 40.53 µg/mL[4]

  • Fusarium moniliforme: 41.48 µg/mL[4]

  • Alternaria solani: 34.16 µg/mL[4]

These findings underscore the potential of the 4-methyl-1,2,3-thiadiazole core in developing novel agrochemicals.[4]

Experimental Protocols

To a solution of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1) (0.01 mol) in 15 mL of 96% ethanol, the appropriately substituted aldehyde (0.01 mol) was added. The resulting mixture was heated under reflux for 3 hours. Subsequently, the solution was cooled and placed in a refrigerator for 24 hours to facilitate crystallization. The precipitated product was then collected by filtration, washed with cold ethanol, and purified by recrystallization from ethanol.

SynthesisWorkflow hydrazide 4-Methyl-1,2,3-thiadiazole- 5-carbohydrazide (1) reflux Reflux (3 hours) hydrazide->reflux aldehyde Substituted Aldehyde aldehyde->reflux ethanol Ethanol (96%) ethanol->reflux Solvent cooling Cooling & Refrigeration (24h) reflux->cooling filtration Filtration & Washing cooling->filtration product Hydrazide-Hydrazone Derivative (2-16) filtration->product

Synthesis of Hydrazide-Hydrazone Derivatives.

The antimicrobial activity of the synthesized compounds was evaluated using the micro-dilution broth method in 96-well microtiter plates. Bacterial and fungal strains were cultured in Mueller–Hinton broth and Sabouraud dextrose broth, respectively. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

Serial dilutions of the compounds were prepared in the appropriate broth in the microtiter plates. An inoculum of the microbial suspension was added to each well to achieve a final concentration of 5 × 105 CFU/mL. The plates were incubated at 35 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi. The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

For the determination of MBC, an aliquot of the medium from the wells showing no visible growth was subcultured on agar plates. The plates were incubated under the same conditions, and the MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

AntimicrobialAssayWorkflow start Start prepare_compounds Prepare stock solutions of compounds in DMSO start->prepare_compounds serial_dilution Perform serial dilutions in 96-well plates prepare_compounds->serial_dilution add_inoculum Add microbial inoculum (5 x 10^5 CFU/mL) serial_dilution->add_inoculum incubation Incubate plates (24h for bacteria, 48h for fungi) add_inoculum->incubation read_mic Determine MIC (lowest concentration with no growth) incubation->read_mic subculture Subculture from wells with no growth read_mic->subculture incubate_again Incubate agar plates subculture->incubate_again read_mbc Determine MBC (≥99.9% killing) incubate_again->read_mbc end End read_mbc->end

Workflow for Antimicrobial Susceptibility Testing.

References

A Comparative Analysis of Thiadiazole Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. These scaffolds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of these isomers, supported by experimental data and protocols to aid researchers in drug discovery and development.

Anticancer Activity: 1,3,4-Thiadiazole Takes the Lead

Among the four isomers, 1,3,4-thiadiazole derivatives have been the most extensively studied and have demonstrated the most promising therapeutic activities in the realm of oncology.[1] Their anticancer effects are attributed to their ability to interfere with DNA replication, owing to the ring's bioisosteric resemblance to pyrimidine.[1]

Comparative Anticancer Activity of Thiadiazole Isomers (IC50 in µM)

IsomerDerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)HepG2 (Liver)Other Cell LinesReference
1,3,4-Thiadiazole Ciprofloxacin-based (1h,l)3.26-15.72.79---SKOV-3 (Ovarian): 3.58[1]
Honokiol-based (8a)4.611.623.884.123.95MDA-MB-231: 3.24, T47D: 4.52[1]
LSD1 Inhibitor (22d)1.52-10.3---[1]
EGFR Inhibitor (32a,d)9.31---3.31-[1]
ST1049.6----MDA-MB-231: 53.4[2]
1,2,3-Thiadiazole DHEA derivative (25)T47D (Breast): 0.058-----[3]
Hsp90 inhibitor--3.2-4.6---[3]
1,2,5-Thiadiazole NSC763968-GI50: 0.20-5.68---Leukemia & Prostate: GI50: 0.18-1.45
1,2,4-Thiadiazole -Data not availableData not availableData not availableData not availableData not available--

Note: A direct comparison of the anticancer activity of all four isomers under identical experimental conditions is limited in the available literature. The data presented is compiled from various studies, and direct extrapolation of relative potency should be made with caution.

Signaling Pathways in Anticancer Activity

The anticancer mechanism of 1,3,4-thiadiazole derivatives often involves the modulation of key signaling pathways. For instance, some derivatives have been shown to interfere with the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival.[4] Additionally, inhibition of tubulin polymerization and Heat Shock Protein 90 (Hsp90) are other reported mechanisms of action for 1,2,3- and 1,3,4-thiadiazole derivatives.[3][5]

anticancer_pathway Thiadiazole Thiadiazole Derivatives Tubulin Tubulin Thiadiazole->Tubulin Inhibits Hsp90 Hsp90 Thiadiazole->Hsp90 Inhibits PI3K_Akt PI3K/Akt Pathway Thiadiazole->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Thiadiazole->MAPK_ERK Inhibits CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis Hsp90->Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Apoptosis

Anticancer Signaling Pathways of Thiadiazole Derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Thiadiazole isomers have demonstrated significant potential as antimicrobial agents, with 1,3,4-thiadiazole derivatives being particularly prominent.

Comparative Antimicrobial Activity of Thiadiazole Isomers (MIC in µg/mL)

IsomerDerivativeS. aureusB. subtilisE. coliP. aeruginosaK. pneumoniaeC. albicansReference
1,3,4-Thiadiazole Compound 712575-10075-[5]
Compound 3300275-250275-[5]
Fused with 1,2,4-triazole (8f, 8g, 8i)15.62515.625--15.62515.625
1,2,5-Thiadiazole DerivativeModerate activityModerate activityModerate activity-Moderate activity-[6]
1,2,4-Thiadiazole Compound Z4--0.43 (Xoc)11.06 (Psa)--[2]
1,2,3-Thiadiazole -Data not availableData not availableData not availableData not availableData not availableData not available-

Note: The provided data is from different studies and lacks a unified experimental setup for direct comparison across all isomers. Xoc: Xanthomonas oryzae pv. oryzicola, Psa: Pseudomonas syringae pv. actinidiae.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of thiadiazole derivatives is generally attributed to their ability to disrupt key biochemical pathways in pathogens. For 1,2,4-thiadiazole derivatives, mechanisms such as inhibition of extracellular polysaccharide synthesis, biofilm formation, and motility have been observed.

antimicrobial_workflow Start Synthesized Thiadiazole Derivatives Screening Antimicrobial Screening (Broth Microdilution) Start->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Result Identification of Potent Antimicrobial Agents Mechanism->Result

Experimental Workflow for Antimicrobial Evaluation.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Derivatives of 1,3,4-thiadiazole have shown notable in vivo anti-inflammatory effects. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory process.

Comparative Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives

DerivativeDose (mg/kg)Paw Edema Inhibition (%) at 4hReference
Imidazo[2,1-b][2][5][7]thiadiazole (5c)5027.53[7]
Imidazo[2,1-b][2][5][7]thiadiazole (5h)5028.05[7]
Imidazo[2,1-b][2][5][7]thiadiazole (5j)5027.53[7]
Benzoxazolinone-based 1,3,4-thiadiazole (1f)-32.50 (at 5h)[8]
Diclofenac (Standard)5026.96[7]
Signaling Pathway in Anti-inflammatory Action

The anti-inflammatory effects of certain thiadiazole derivatives are mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid COX COX Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiadiazole Thiadiazole Derivatives Thiadiazole->COX Inhibits

Anti-inflammatory Mechanism via COX Inhibition.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of thiadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the thiadiazole derivatives.

  • Compound Dilution: Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory activity of the compounds in rats.

  • Animal Dosing: Administer the thiadiazole derivatives orally to the rats.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of paw edema compared to the control group.

References

Comparative Analysis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives as Antimicrobial Agents and Considerations for Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific cross-resistance studies on 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are not extensively available in current literature, this guide provides a comparative analysis of the antimicrobial and antifungal activity of its derivatives. Understanding the performance of these compounds against various pathogens is a critical first step in drug development and can inform future cross-resistance investigations. This document summarizes key experimental data, details relevant methodologies, and visualizes workflows pertinent to the evaluation of these potential therapeutic agents.

Quantitative Data Summary

The antimicrobial efficacy of novel derivatives of this compound hydrazide has been evaluated against a panel of bacterial and fungal strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), offers a baseline for comparing their potency.

Table 1: In Vitro Antimicrobial Activity (MIC/MBC in µg/mL) of Selected this compound Hydrazide Derivatives

Compound IDGram-Positive Bacteria (MIC Range)Gram-Negative Bacteria (MIC Range)Fungi (MIC Range)Reference Compound (Nitrofurantoin) MIC
Derivative 15 (with 5-nitro-2-furoyl moiety) 1.95–15.62> 500> 5007.81-15.62
Other Derivatives (General Range) 15.62 - >500> 500> 5007.81-15.62

Data synthesized from studies on novel hydrazide-hydrazone derivatives. The potential antimicrobial effect of the new compounds was observed mainly against Gram-positive bacteria.[1]Compound 15, with the 5-nitro-2-furoyl moiety, showed the highest bioactivity.[1]

Potential for Cross-Resistance

Although direct studies are lacking for this compound, the development of resistance to fungicides with similar heterocyclic cores, such as triazoles, is well-documented in plant pathogens.[2][3][4][5] Common mechanisms of fungicide resistance include:

  • Target site modification: Mutations in the gene encoding the target enzyme can reduce the binding affinity of the fungicide.

  • Overexpression of the target enzyme: Increased production of the target protein can overcome the inhibitory effect of the fungicide.

  • Increased efflux pump activity: Enhanced transport of the fungicide out of the fungal cell can reduce its intracellular concentration.[3]

Given that 1,2,3-thiadiazole derivatives are used in agriculture as fungicides and pesticides, there is a theoretical potential for the development of cross-resistance to structurally related medical antifungals.[6] The shared mode of action between agricultural and clinical azoles, for instance, has been shown to facilitate cross-resistance development.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of antimicrobial activity and the future investigation of cross-resistance.

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

  • Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate agar plates and incubated. A suspension of each microorganism is prepared in a saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microplate using Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The microplates are incubated at 35°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that shows no bacterial or fungal growth on the plates after incubation.

2. Protocol for Induction of Resistance and Cross-Resistance Testing

This experimental workflow is designed to induce resistance to a specific antimicrobial agent and subsequently test for cross-resistance to other compounds.

  • Resistance Induction: A susceptible microbial strain is serially passaged in a liquid medium containing sub-lethal concentrations of the test compound (e.g., a derivative of this compound). The concentration of the compound is gradually increased with each passage.

  • Confirmation of Resistance: The MIC of the passaged strain is determined and compared to the MIC of the original, susceptible strain. A significant increase in the MIC indicates the development of resistance.

  • Cross-Resistance Assay: The resistant strain is then tested for its susceptibility to a panel of alternative antimicrobial agents using the standard MIC protocol. An increase in the MIC for an alternative agent compared to the susceptible parent strain indicates cross-resistance.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for MIC and MBC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_microbe Microbial Culture Preparation inoculation Inoculation of Microplates prep_microbe->inoculation prep_compound Compound Serial Dilution prep_compound->inoculation incubation Incubation inoculation->incubation mic_det MIC Determination (Visual/Spectrophotometric) incubation->mic_det mbc_det MBC Determination (Sub-culturing) mic_det->mbc_det

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Logical Flow for Cross-Resistance Study

G Logical Workflow for Cross-Resistance Investigation start Start with Susceptible Microbial Strain induce_res Induce Resistance via Serial Passage with Test Compound start->induce_res confirm_res Confirm Resistance (MIC Assay) induce_res->confirm_res cross_test Test Resistant Strain against Alternative Antimicrobials (MIC Assay) confirm_res->cross_test analyze Analyze for Increased MIC (Indication of Cross-Resistance) cross_test->analyze end Conclusion on Cross-Resistance Profile analyze->end

Caption: Conceptual workflow for investigating cross-resistance.

References

A Comparative Guide to the Efficacy of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro efficacy of derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Due to a greater availability of research on its derivatives, this document focuses on the biological activities of these related compounds to infer the potential of this chemical class. The content herein summarizes key experimental data, details relevant methodologies, and visualizes potential mechanisms of action.

In Vitro Efficacy: A Look at Antimicrobial and Anticancer Potential

Derivatives of this compound have demonstrated significant promise in preclinical in vitro studies, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Hydrazide derivatives of this compound have shown notable antibacterial activity, especially against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial potency, representing the lowest concentration of a compound that prevents visible bacterial growth.

Compound DerivativeTarget MicroorganismMIC (µg/mL)Reference
Compound 15 (with 5-nitro-2-furoyl moiety) Staphylococcus spp.1.95[1][2]
Enterococcus faecalis (ATCC 29212)15.62[1]
Various Hydrazide-hydrazone derivatives Gram-positive bacteria1.95 - 15.62[1][2]
Anticancer Activity

Thiadiazole derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological or biochemical function.

Compound TypeTarget Cancer Cell LineIC50 (µM)Reference
D-ring fused 1,2,3-thiadiazole DHEA derivatives Human breast cancer (T47D)0.042 - 0.058[1]
Adriamycin (Reference Drug) Human breast cancer (T47D)0.04[1]
5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles Various cancer cell linesNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for standard in vitro assays used to evaluate the efficacy of the compounds discussed.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microorganism: A standardized inoculum of the test bacteria is prepared from a pure culture.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_culture Prepare pure bacterial culture start->prep_culture prep_inoculum Standardize inoculum prep_culture->prep_inoculum serial_dilution Perform serial dilutions of compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with standardized inoculum serial_dilution->inoculate incubate Incubate plate inoculate->incubate read_results Read MIC values incubate->read_results end End read_results->end

Broth Microdilution Workflow

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Efficacy: Applications in Agriculture

While clinical in vivo data for this compound and its derivatives are limited, there is evidence of their application in agriculture as herbicides and fungicides.

Herbicidal and Plant Growth-Regulating Activity

A patent describes the use of a (cyclohexylmethyl) amide derivative of this compound as a herbicidal and growth-regulating agent. In greenhouse studies, this compound was effective against a range of weed genera while leaving important crops like maize and cotton undamaged.

Fungicidal Activity

In vivo tests against the plant pathogen Alternaria brassicicola have shown that some N-acyl-N-arylalanine derivatives containing a 1,2,3-thiadiazole moiety exhibit significant protective effects. For instance, one derivative showed 92% efficacy at a concentration of 200 µg/mL, which is comparable to the known systemic resistance inducer, tiadinil.

Experimental Protocol for In Vivo Plant Fungicidal Assay

This protocol outlines a general method for evaluating the efficacy of a fungicide on plants.

  • Plant Cultivation: Healthy, susceptible host plants are grown to a suitable age under controlled greenhouse conditions.

  • Fungicide Application: The test compound is formulated and sprayed onto the plants at various concentrations. Control plants are treated with a blank formulation.

  • Pathogen Inoculation: After the fungicide application has dried, the plants are inoculated with a standardized suspension of fungal spores.

  • Incubation: The inoculated plants are maintained in a high-humidity environment for a period sufficient for infection and disease development.

  • Disease Assessment: The severity of the disease on each plant is rated on a standardized scale.

  • Data Analysis: The efficacy of the compound is calculated as the percentage of disease reduction compared to the untreated control.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms of this compound and its derivatives are not fully elucidated. However, research on the broader class of thiadiazole compounds suggests several potential targets and pathways, particularly in the context of cancer therapy.

G cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Thiadiazole Thiadiazole Derivative Hsp90 Hsp90 Thiadiazole->Hsp90 Tubulin Tubulin Polymerization Thiadiazole->Tubulin Kinases Protein Kinases (e.g., Abl) Thiadiazole->Kinases Apoptosis Induction of Apoptosis Hsp90->Apoptosis MicrotubuleDestabilization Microtubule Destabilization Tubulin->MicrotubuleDestabilization CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest CellCycleArrest->Apoptosis MicrotubuleDestabilization->CellCycleArrest

Hypothesized Anticancer Mechanism

Thiadiazole derivatives may exert their anticancer effects by targeting key cellular components such as Hsp90 (Heat shock protein 90), interfering with tubulin polymerization, or inhibiting various protein kinases.[1] These actions can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately inhibiting tumor growth.[3]

Comparison with Alternatives

The in vitro efficacy of the most potent derivatives of this compound is comparable to some standard therapeutic agents. For instance, certain D-ring fused 1,2,3-thiadiazole DHEA derivatives showed IC50 values against breast cancer cells that were similar to the established anticancer drug Adriamycin.[1] In the context of agricultural applications, specific derivatives have demonstrated fungicidal efficacy on par with the commercial plant resistance inducer tiadinil.

Conclusion

The available scientific literature strongly suggests that derivatives of this compound represent a versatile chemical scaffold with significant potential in both medicine and agriculture. The potent in vitro antimicrobial and anticancer activities of these compounds warrant further investigation. However, a notable gap exists in the research concerning the in vivo efficacy of these derivatives in clinical models, as well as studies on the parent compound itself. Future research should focus on comprehensive in vivo studies to validate the promising in vitro results and to elucidate the precise mechanisms of action and signaling pathways involved. Such efforts will be crucial in translating the therapeutic and agrochemical potential of this chemical class into practical applications.

References

Evaluating the Environmental Impact of Thiadiazole-Based Agrochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of thiadiazole-based agrochemicals has become widespread in modern agriculture due to their efficacy as fungicides, herbicides, and insecticides. However, their environmental fate and potential impact on non-target organisms are of increasing concern. This guide provides a comparative analysis of the environmental impact of thiadiazole-based agrochemicals against common alternatives, supported by experimental data.

Quantitative Ecotoxicological Data

The following tables summarize key environmental impact parameters for selected thiadiazole-based agrochemicals and their alternatives. Data is presented for aquatic toxicity (LC50/EC50) and soil persistence (DT50).

Table 1: Acute Toxicity to Aquatic Organisms

Chemical ClassActive IngredientOrganismExposure DurationLC50/EC50 (µg/L)Reference
Thiadiazole (Neonicotinoid) ThiamethoxamDaphnia magna (Water Flea)48 hours43.2[1]
Oncorhynchus mykiss (Rainbow Trout)96 hours>100,000[1]
ClothianidinDaphnia magna (Water Flea)48 hours29
Aquatic Invertebrates (various)48-96 hours1.85 - 29
Pyrethroid Lambda-cyhalothrinProcambarus clarkii (Crayfish)96 hours0.16[2]
EtofenproxProcambarus clarkii (Crayfish)96 hours0.29[2]
Organophosphate ChlorpyrifosDaphnia magna (Water Flea)48 hours0.1[3]
Fish (various)96 hours2 - 200[3]
Triazine Herbicide AtrazineFish (various)->10,000[4]
Aquatic Invertebrates (various)->1,000[4]
Glycine Herbicide GlyphosateFish (various)->10,000[5]
Aquatic Invertebrates (various)->10,000[5]

Table 2: Soil Persistence

Chemical ClassActive IngredientSoil TypeAerobic/AnaerobicDT50 (Half-life in days)Reference
Thiadiazole (Neonicotinoid) ClothianidinVariousAerobicup to 6931[6]
ThiamethoxamNot SpecifiedNot SpecifiedNot Specified-
Thiadiazole (Fungicide) ThiabendazoleSandy LoamAerobic403[7]
Pyrethroid Not SpecifiedNot SpecifiedNot SpecifiedGenerally low persistence[8]
Organophosphate Not SpecifiedNot SpecifiedAerobicVaries (can be persistent)[9]
Triazine Herbicide AtrazineVariousAerobic30 - 100[5]
Glycine Herbicide GlyphosateVariousAerobic2 - 174[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia magna.[8][10][11][12][13]

  • Test Organism: Juvenile Daphnia magna, less than 24 hours old.

  • Test Duration: 48 hours.

  • Procedure:

    • A series of test concentrations and a control are prepared.

    • Daphnia are introduced into the test vessels containing the different concentrations.

    • The number of immobilised Daphnia is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[12]

    • The 48-hour EC50 (the concentration that causes immobilisation in 50% of the test organisms) is calculated.

OECD 203: Fish, Acute Toxicity Test

This guideline determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.[14][15][16][17][18]

  • Test Organism: Various fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Duration: 96 hours.

  • Procedure:

    • Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.

    • Mortality is observed and recorded at 24, 48, 72, and 96 hours.

    • The 96-hour LC50 is determined by plotting a concentration-mortality curve.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This test assesses the persistence of a chemical in soil by measuring its rate of degradation.[19][20][21][22][23]

  • Procedure:

    • Soil samples are treated with the test substance, often radiolabelled for easier tracking.

    • The treated soil is incubated under controlled aerobic or anaerobic conditions in the dark for up to 120 days.

    • At specific time intervals, soil samples are analyzed for the concentration of the parent compound and its transformation products.

    • The time taken for 50% of the substance to dissipate (DT50 or half-life) is calculated from the degradation curve.

Signaling Pathways and Mechanisms of Action

Understanding the mode of action of these agrochemicals is crucial for assessing their selective toxicity and potential off-target effects.

Neonicotinoid (Thiadiazole-containing) Mode of Action

Neonicotinoids, some of which contain a thiadiazole ring, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[24][25][26][27] This leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.[24]

Neonicotinoid_Mode_of_Action cluster_synapse Insect Synapse cluster_effect Cellular Effect Presynaptic Presynaptic Neuron Acetylcholine Acetylcholine Presynaptic->Acetylcholine Releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel Opening nAChR->IonChannel Activates Acetylcholine->nAChR Binds to Neonicotinoid Neonicotinoid (e.g., Clothianidin) Neonicotinoid->nAChR Binds to (Agonist) Depolarization Continuous Depolarization IonChannel->Depolarization Leads to Paralysis Paralysis & Death Depolarization->Paralysis Results in Thiabendazole_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_cellular_process Cellular Process Thiabendazole Thiabendazole BetaTubulin β-Tubulin Thiabendazole->BetaTubulin Binds to Microtubule Microtubule Assembly Thiabendazole->Microtubule Inhibits BetaTubulin->Microtubule Essential for Mitosis Mitosis (Cell Division) Microtubule->Mitosis Required for Inhibition Inhibition of Growth Microtubule->Inhibition Growth Fungal Growth Mitosis->Growth Leads to Growth->Inhibition is stopped Environmental_Impact_Workflow cluster_lab Laboratory Testing cluster_field Field & Model Studies cluster_assessment Risk Assessment PhysChem Physicochemical Properties AquaticTox Aquatic Toxicity (OECD 202, 203) PhysChem->AquaticTox SoilPersistence Soil Persistence (OECD 307) PhysChem->SoilPersistence Effects Effects Assessment AquaticTox->Effects SoilTox Soil Organism Toxicity SoilTox->Effects Exposure Exposure Assessment SoilPersistence->Exposure Runoff Runoff & Leaching Studies Runoff->Exposure Monitoring Environmental Monitoring Monitoring->Exposure Modeling Exposure Modeling Modeling->Exposure RiskCharacterization Risk Characterization Exposure->RiskCharacterization Effects->RiskCharacterization

References

Synergistic Effects of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid with Other Compounds: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the synergistic effects of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives when combined with other compounds reveals a significant gap in publicly available experimental data. While the synthesis and standalone antimicrobial and antifungal properties of this chemical family are documented, studies specifically detailing synergistic interactions are not readily found in the current body of scientific literature.

This compound is recognized as a versatile building block in the development of agrochemicals and pharmaceuticals, particularly in the synthesis of fungicides and pesticides.[1] Its derivatives have been a focus of research for their potential biological activities.

Antimicrobial and Antifungal Activity of Derivatives

Recent studies have focused on synthesizing new derivatives of this compound and evaluating their intrinsic biological activities. For instance, a series of novel hydrazide-hydrazone derivatives were synthesized and screened for their in vitro antimicrobial activity.[2][3] The results indicated that these compounds exhibited promising effects, particularly against Gram-positive bacteria.[2][3] One derivative, compound 15, which incorporates a 5-nitro-2-furoyl moiety, demonstrated notable bioactivity with a minimum inhibitory concentration (MIC) ranging from 1.95 to 15.62 µg/mL.[2][3]

Similarly, other research has highlighted the potential of 4-methyl-1,2,3-thiadiazole derivatives as antifungal and antiviral agents for agricultural applications.[4] These studies, however, evaluate the compounds as single agents and do not explore their effects in combination with other active molecules.

The Search for Synergy

The concept of synergistic combination therapy is a promising strategy in drug development to enhance efficacy and overcome resistance. For example, studies on other isomers, such as 1,3,4-thiadiazole derivatives, have shown synergistic antifungal effects when combined with amphotericin B.[5] This highlights the potential of the broader thiadiazole class in combination therapies.

Despite this, there is a conspicuous absence of published research specifically investigating the synergistic potential of this compound or its direct derivatives. The current research landscape is focused on the synthesis and characterization of new derivatives and the evaluation of their standalone biological activities.

Future Directions

The existing body of work on the synthesis and biological screening of this compound derivatives provides a strong foundation for future research into their synergistic potential. A logical next step would be to investigate the effects of these compounds in combination with existing antibiotics, antifungals, or other therapeutic agents. Such studies would be invaluable for drug development professionals seeking to develop more effective combination therapies.

A potential experimental workflow for investigating these synergistic effects is outlined below.

Synergistic_Effect_Workflow cluster_0 Compound Selection & Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Interpretation A Synthesize/Acquire 4-Methyl-1,2,3-thiadiazole-5- carboxylic acid derivatives C Checkerboard Assay A->C B Select Partner Compounds (e.g., known antibiotics) B->C D Determine MIC of Individual Compounds C->D E Determine MIC in Combination C->E F Calculate Fractional Inhibitory Concentration (FIC) Index D->F E->F G Synergy (FIC ≤ 0.5) F->G H Additive (0.5 < FIC ≤ 1) F->H I Indifference (1 < FIC ≤ 4) F->I J Antagonism (FIC > 4) F->J

Caption: Proposed workflow for assessing synergistic effects.

References

Benchmarking 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Against Commercial Plant Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid with established commercial plant activators. The objective is to present a clear, data-driven analysis of its performance, supported by detailed experimental protocols and visual representations of the underlying biological pathways.

Introduction: The Role of this compound in Plant Defense

This compound is a key chemical entity in the field of plant protection. It is the active metabolite of the commercial plant activator Tiadinil and is also known by its experimental designation SV-03.[1] Unlike traditional fungicides that exhibit direct antimicrobial activity, this compound functions as a plant activator, stimulating the plant's own defense mechanisms to confer broad-spectrum disease resistance.[2][3] This mode of action, known as Systemic Acquired Resistance (SAR), makes it a valuable tool in integrated pest management strategies, potentially reducing the reliance on conventional pesticides.[3]

This guide benchmarks the efficacy of this compound and its derivatives against other widely used commercial plant activators, such as Acibenzolar-S-methyl (ASM), also known as BTH.

Performance Data: A Quantitative Comparison

The following tables summarize the performance of this compound (and its precursor, Tiadinil) in comparison to other commercial plant activators across various pathosystems.

Table 1: Efficacy Against Fungal Pathogens

Plant ActivatorCropPathogenDisease Reduction (%)Reference
Tiadinil RiceMagnaporthe oryzae (Rice Blast)Excellent activity[4]
Tiadinil WatermelonStagonosporopsis citrulli (Gummy Stem Blight)Significant reduction at ≥ 10 ppm[5]
Acibenzolar-S-methyl (ASM) Apple & PearErwinia amylovora (Fire Blight)22 - 25% canker suppression[6]
Acibenzolar-S-methyl (ASM) AppleVenturia inaequalis (Apple Scab)85 - 100% symptom reduction (with QTLs)[7]
Probenazole (PBZ) RiceMagnaporthe oryzae (Rice Blast)Widely used for control[3]

Table 2: Efficacy Against Bacterial and Viral Pathogens

Plant ActivatorCropPathogenDisease Reduction (%)Reference
Tiadinil (as SV-03) TobaccoPseudomonas syringae pv. tabaci (Wildfire)Induced resistance[1][2]
Tiadinil (as SV-03) TobaccoTobacco Mosaic Virus (TMV)Induced resistance[1][2]
Acibenzolar-S-methyl (ASM) Japanese RadishPseudomonas cannabina pv. alisalensisEffective suppression[1]
2,6-dichloroisonicotinic acid (INA) VariousVarious pathogensInduces systemic resistance[8]

Mechanism of Action: Signaling Pathways

Plant activators function by triggering specific defense signaling pathways. A key pathway involved in SAR is the salicylic acid (SA) pathway.

// Nodes pathogen [label="Pathogen\n(e.g., avirulent strain)", fillcolor="#F1F3F4", fontcolor="#202124"]; SA_biosynthesis [label="Salicylic Acid (SA)\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; SA [label="Salicylic Acid (SA)", fillcolor="#FBBC05", fontcolor="#202124"]; NPR1_inactive [label="NPR1 (inactive,\noligomer) in Cytosol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NPR1_active [label="NPR1 (active,\nmonomer) in Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGA [label="TGA Transcription\nFactors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR_genes [label="Pathogenesis-Related (PR)\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Systemic Acquired\nResistance (SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pathogen -> SA_biosynthesis [label=" triggers"]; SA_biosynthesis -> SA; SA -> NPR1_inactive [label=" leads to monomerization"]; NPR1_inactive -> NPR1_active [label=" translocates to"]; NPR1_active -> TGA [label=" interacts with"]; TGA -> PR_genes [label=" activates"]; PR_genes -> SAR; } caption="Figure 1: Simplified Salicylic Acid (SA) Signaling Pathway."

Commercial activators like Acibenzolar-S-methyl (ASM) are functional analogs of salicylic acid and act downstream in the SA signaling pathway.[9]

This compound (SV-03), the active metabolite of Tiadinil, also induces SAR. However, studies have shown that it does so without causing an accumulation of salicylic acid, suggesting that it acts at the same level as or downstream of SA in the signaling cascade.[1]

// Nodes Tiadinil [label="Tiadinil", fillcolor="#F1F3F4", fontcolor="#202124"]; SV03 [label="4-Methyl-1,2,3-thiadiazole-\n5-carboxylic acid (SV-03)", fillcolor="#FBBC05", fontcolor="#202124"]; SA_independent_activation [label="Downstream SA\nSignaling Components", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPR1_activation [label="NPR1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PR_genes [label="PR Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Systemic Acquired\nResistance (SAR)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tiadinil -> SV03 [label=" metabolizes to"]; SV03 -> SA_independent_activation [label=" activates"]; SA_independent_activation -> NPR1_activation; NPR1_activation -> PR_genes; PR_genes -> SAR; } caption="Figure 2: Proposed Signaling Pathway for this compound."

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plant activators. Below are representative protocols for key experiments.

Plant Growth and Treatment Application
  • Plant Material: Rice (Oryza sativa) seedlings are grown in a controlled environment (e.g., 28°C, 16h light/8h dark cycle).

  • Treatment Application:

    • Soil Drench: A solution of the plant activator (e.g., 100 µM of this compound) is applied to the soil of potted plants.[1]

    • Foliar Spray: The plant activator solution, often with a surfactant, is sprayed evenly onto the leaves until runoff.[5]

    • Root Dipping: Seedling roots are submerged in the activator solution for a specified time before transplanting.

Pathogen Inoculation and Disease Assessment
  • Inoculum Preparation: A spore suspension of the pathogen (e.g., Magnaporthe oryzae for rice blast) is prepared at a specific concentration (e.g., 1 x 10^5 spores/mL).

  • Inoculation: The spore suspension is sprayed onto the treated and control plants.

  • Incubation: Plants are kept in a high-humidity chamber for 24 hours to facilitate infection, then returned to the growth chamber.

  • Disease Scoring: Disease severity is assessed several days post-inoculation by counting the number and size of lesions on the leaves.[10]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; plant_growth [label="Plant Growth\n(e.g., Rice seedlings)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Plant Activator\nTreatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculation [label="Pathogen Inoculation\n(e.g., M. oryzae)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubation\n(High Humidity)", fillcolor="#F1F3F4", fontcolor="#202124"]; assessment [label="Disease Assessment\n(Lesion counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> plant_growth; plant_growth -> treatment; treatment -> inoculation; inoculation -> incubation; incubation -> assessment; assessment -> end; } caption="Figure 3: General Experimental Workflow for Plant Activator Efficacy Testing."

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from leaf samples at different time points after treatment using a suitable kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA.

  • Quantitative PCR (qPCR): The expression levels of defense-related genes (e.g., PR-1, PR-2) are quantified by qPCR using gene-specific primers. An internal control gene (e.g., Actin) is used for normalization.

Conclusion

This compound, as the active component of the commercial plant activator Tiadinil, demonstrates significant efficacy in inducing Systemic Acquired Resistance against a range of plant pathogens. Its mode of action, which appears to be independent of salicylic acid accumulation, positions it as a valuable alternative or complement to other commercial plant activators that primarily function through the SA-dependent pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and professionals in the field to further evaluate and utilize this promising plant defense activator. Future research should focus on direct, large-scale comparative trials under diverse field conditions to fully elucidate its potential in sustainable agriculture.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, ensuring compliance with safety regulations and best practices.

I. Hazard Identification and Safety Precautions

Before handling, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this compound is known to cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and disposed of properly after handling.[2]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1] A face shield may be necessary for operations with a higher risk of splashing.[2]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact. For larger quantities, a chemical-resistant suit may be appropriate.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved P95 or P1 particulate respirator should be used.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 18212-21-0[1]
Molecular Formula C₄H₄N₂O₂S[1]
Physical State Solid (Crystal - Powder)[1]
Appearance White to Yellow-Red[1]
Melting Point 178°C (decomposes)[1]
Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled in a manner that ensures safety and environmental protection. Do not discharge into sewer systems or the environment.[4]

Experimental Protocol: Waste Segregation and Containment

  • Characterize the Waste:

    • Solid Waste: This includes the pure compound, contaminated spatulas, weigh boats, and absorbent paper.

    • Contaminated Labware: Glassware (beakers, flasks), and plasticware (pipette tips, centrifuge tubes) that have come into direct contact with the chemical.

    • Liquid Waste: Solutions containing dissolved this compound.

  • Segregate the Waste:

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

    • Do not mix with other wastes.

  • Contain the Waste:

    • Solid Waste: Carefully sweep up any solid material, avoiding dust formation.[2][5] Place the collected solids into a clearly labeled, sealable, and chemically compatible waste container.[2][5]

    • Contaminated Labware:

      • Disposable Items: Place directly into a designated solid waste container.

      • Reusable Glassware: Rinse with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The resulting solvent rinse should be collected as hazardous liquid waste.

    • Liquid Waste: Collect all liquid waste containing this compound in a sealable, clearly labeled, and appropriate waste container.

  • Label the Waste Container:

    • The waste container must be clearly labeled with:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant")

      • The date of accumulation.

  • Store the Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container tightly closed.

  • Arrange for Final Disposal:

    • The final disposal of the waste must be conducted through an approved and licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with a complete and accurate description of the waste.

IV. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2][3]

    • Clean the spill area thoroughly with soap and water.[3]

    • Prevent the spill from entering drains.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[3]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation characterize Characterize Waste (Solid, Liquid, Labware) start->characterize segregate Segregate Waste Stream (Keep Separate) characterize->segregate contain Contain in Labeled, Sealed Container segregate->contain store Store in Designated Waste Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or chemical gogglesMust conform to EN166, AS/NZS 1337.1, or equivalent national standards. A face shield may be necessary for splash-prone operations.[1][2]
Skin Protective glovesChemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Breakthrough time and suitability for the specific operational context should be confirmed.[1][3]
Lab coat or protective clothingShould be worn to prevent skin contact.[1][4] Contaminated clothing should be removed and washed before reuse.[5][6]
Respiratory Dust mask or respiratorFor nuisance-level dust, a type N95 (US) or type P1 (EN143) dust mask is recommended.[1] In cases of significant airborne dust, an approved positive flow mask should be used.[1]

Hazard Identification and Precautionary Measures

This compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

General precautionary measures include avoiding contact with skin and eyes, not breathing in dust, and ensuring the work area is well-ventilated.[1][2][4] Hands should be washed thoroughly after handling the substance.[1][2][6]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1][2]

    • Assemble all necessary PPE as detailed in the table above.

    • Have an emergency eye wash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

  • Handling:

    • Wear all required PPE before opening the container.

    • Handle the solid material carefully to avoid generating dust.[1] Use dry clean-up procedures if any material is spilled.[1]

    • Weigh and transfer the chemical in a designated area, preferably within a fume hood.

    • Keep the container tightly closed when not in use.[2][4]

  • Post-Handling:

    • Decontaminate all equipment and work surfaces after use.

    • Remove and properly store or dispose of PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[1][2][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect excess or spilled material in a suitable, labeled, and closed container.[4] Use inert absorbent material like sand or silica gel for spills.[4]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as acids and strong oxidizing agents.[4]

  • Disposal:

    • Dispose of the chemical waste through an approved and licensed waste disposal company.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep1 Assess Risks & Review SDS prep2 Ensure Well-Ventilated Area (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Equipment & Spill Kit prep3->prep4 handle1 Handle Chemical (Avoid Dust) prep4->handle1 handle2 Keep Container Closed handle1->handle2 post1 Decontaminate Work Area & Equipment handle2->post1 post2 Properly Remove & Store/Dispose of PPE post1->post2 post3 Wash Hands & Exposed Skin post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 If Waste is Generated disp2 Store Waste in Designated Area disp1->disp2 disp3 Dispose via Approved Waste Contractor disp2->disp3

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.